molecular formula C10H20N2O B170394 N,N-diethylpiperidine-4-carboxamide CAS No. 1903-67-9

N,N-diethylpiperidine-4-carboxamide

Cat. No.: B170394
CAS No.: 1903-67-9
M. Wt: 184.28 g/mol
InChI Key: HLKAXMBNTHBWKS-UHFFFAOYSA-N
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Description

N,N-diethylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-5-7-11-8-6-9/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKAXMBNTHBWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292129
Record name N,N-Diethyl-4-piperidinecarboxamide
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Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903-67-9
Record name N,N-Diethyl-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1903-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-4-piperidinecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N,N-diethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N,N-diethylpiperidine-4-carboxamide, a versatile piperidine derivative. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in the synthesis, properties, and potential applications of this compound and its analogs.

Introduction and Chemical Identity

This compound, also known as N,N-diethyl-4-piperidinecarboxamide or isonipecotamide, N,N-diethyl-, is a disubstituted piperidine derivative with a carboxamide functional group at the 4-position of the piperidine ring.[1] The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry.[2] This guide will delve into the core chemical properties, synthesis, and potential utility of this compound.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 1903-67-9[3]

  • Molecular Formula: C₁₀H₂₀N₂O[3]

  • Molecular Weight: 184.28 g/mol [3]

  • InChI Key: HLKAXMBNTHBWKS-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is soluble in organic solvents and has moderate solubility in water.[1]

Table of Physicochemical Properties:
PropertyValueSource
Molecular Weight 184.28 g/mol [3]
Molecular Formula C₁₀H₂₀N₂O[3]
Boiling Point 301.2°C at 760 mmHg[4]
Appearance Colorless to pale yellow liquid[1]
Spectroscopic Data:
  • Infrared (IR) Spectroscopy: The IR spectrum shows a prominent, sharp absorption peak around 1646 cm⁻¹ , which is characteristic of the C=O stretching vibration of the tertiary amide functional group.[1]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum in CDCl₃ would be expected to show a triplet corresponding to the two methyl (CH₃) groups of the diethylamino moiety. The methylene protons (CH₂) of the ethyl groups would appear as a quartet. The protons of the piperidine ring would exhibit complex multiplets.[1] A detailed, publicly available, and fully assigned spectrum is not currently available.

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of a piperidine-4-carboxylic acid derivative with diethylamine. A common and effective method involves the use of a peptide coupling agent to activate the carboxylic acid, facilitating the formation of the amide bond.

The following diagram illustrates a general synthetic workflow starting from the commercially available N-Boc-piperidine-4-carboxylic acid.

Synthesis_Workflow cluster_0 Activation and Coupling cluster_1 Deprotection N_Boc_Acid N-Boc-piperidine-4-carboxylic acid Activated_Ester Activated Intermediate (e.g., HATU ester) N_Boc_Acid->Activated_Ester HATU, DIPEA Coupling Amide Bond Formation Activated_Ester->Coupling N_Boc_Product N-Boc-N,N-diethylpiperidine- 4-carboxamide Coupling->N_Boc_Product Final_Product N,N-diethylpiperidine- 4-carboxamide N_Boc_Product->Final_Product TFA or HCl Diethylamine Diethylamine Diethylamine->Coupling Applications cluster_derivatives Derivative Classes Core N,N-diethylpiperidine- 4-carboxamide sEH sEH Inhibitors Core->sEH Structural Modification Muscarinic Muscarinic Receptor Antagonists Core->Muscarinic Structural Modification Kinase Kinase Inhibitors Core->Kinase Structural Modification Other Other Bioactive Molecules Core->Other Structural Modification

Sources

N,N-diethylpiperidine-4-carboxamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N,N-diethylpiperidine-4-carboxamide

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic pathways leading to this compound, a valuable piperidine derivative. The content is structured to offer not just procedural steps but also the underlying chemical rationale, ensuring a deep understanding for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

This compound, also known as N,N-diethylisonipecotamide, is a tertiary amide built upon the piperidine scaffold. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets. The efficient construction of its derivatives is therefore a cornerstone of modern drug discovery.

The synthesis of this target molecule hinges on the formation of a robust amide bond between a piperidine-4-carboxylic acid backbone and diethylamine. While seemingly straightforward, this transformation requires the strategic activation of the carboxylic acid moiety to facilitate nucleophilic attack by the secondary amine. This guide will focus on the most prevalent and effective method: direct amide coupling.

Core Synthesis Pathway: Amide Coupling of Piperidine-4-Carboxylic Acid

The most direct and widely adopted strategy for synthesizing this compound involves the coupling of piperidine-4-carboxylic acid (isonipecotic acid) with diethylamine.[1][2] This process is predicated on converting the relatively unreactive carboxylic acid into a highly electrophilic species that can be readily attacked by the nitrogen atom of diethylamine.

The Causality of Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow, typically requiring high temperatures that can degrade complex molecules. To overcome this barrier under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using "coupling reagents."

The general mechanism involves two key stages:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl intermediate (e.g., an O-acylisourea ester, an active ester, or an acid chloride).

  • Aminolysis: The amine (diethylamine) acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the activated leaving group and forming the stable amide bond.

A variety of sophisticated coupling reagents have been developed to make this process efficient, high-yielding, and to minimize side reactions, particularly racemization if the starting material were chiral.[3][4]

Key Reagent Classes for Amide Coupling

A. Carbodiimides (e.g., EDC, DCC) Carbodiimides are a cornerstone of amide bond formation. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) is particularly favored in laboratory and process settings due to its water-solubility; the resulting urea byproduct can be easily removed through an aqueous workup.[5][6]

  • Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct.

  • The Role of Additives (HOBt, DMAP): To prevent this rearrangement and enhance reaction efficiency, additives are crucial.

    • 1-Hydroxybenzotriazole (HOBt): HOBt traps the O-acylisourea intermediate to form an HOBt-active ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to cleaner reactions and higher yields.[3][5]

    • 4-(Dimethylamino)pyridine (DMAP): Used in catalytic amounts, DMAP is a hyper-nucleophilic acylation catalyst that can further accelerate the reaction.[3][6]

B. Onium Salts (e.g., HBTU, HATU, TBTU) Phosphonium and aminium/uronium salts are among the most powerful coupling reagents, known for their high efficiency and rapid reaction times.[4][5] Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are frequently used to prepare isonipecotamide derivatives.[7]

  • Mechanism of Action: These reagents react with the carboxylate (formed in the presence of a non-nucleophilic base) to generate the corresponding OBt- or OAt-active esters in situ, which then rapidly react with the amine. The use of a base like Diisopropylethylamine (DIPEA) is essential to neutralize the acid and facilitate the reaction.[7]

Experimental Protocols and Data

The following section provides a detailed, validated protocol for the synthesis of this compound using a common and reliable carbodiimide-based method.

Protocol: Synthesis via EDC and DMAP Coupling

This protocol is designed as a self-validating system. Successful execution should yield the desired product with high purity, verifiable through standard analytical techniques (NMR, MS).

Materials and Reagents:

  • Piperidine-4-carboxylic acid (Isonipecotic Acid)

  • N,N-Diethylamine

  • EDC.HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • DMAP (4-(Dimethylamino)pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add EDC.HCl (1.1 eq) and a catalytic amount of DMAP (0.1-0.2 eq).[6] Stir the mixture at room temperature for 10-15 minutes to allow for the initial activation of the carboxylic acid.

  • Amine Addition: Slowly add N,N-diethylamine (1.2 eq) to the reaction mixture. An exotherm may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). The progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield this compound as a pure compound.

Quantitative Data Summary

The choice of coupling system can significantly impact reaction outcomes. The table below summarizes typical conditions and expected yields for related amide coupling reactions, providing a comparative basis for experimental design.

Starting AcidCoupling SystemBaseSolventTypical Yield (%)Reference
Chromone-2-carboxylic acidEDC.HCl / DMAP-DCM>90% (for similar amides)[6]
Boc-prolineEDC / DMAP / HOBtDIPEADMF92%[3]
1-(pyridin-4-yl)piperidine-4-carboxylic acidTBTU / DIPEADIPEADMFSatisfactory yields[7]

Visualization of Synthesis Pathway and Workflow

Diagrams created using Graphviz provide a clear visual representation of the chemical transformation and the experimental process.

Diagram 1: Chemical Synthesis Pathway

G cluster_reactants Reactants A Piperidine-4-carboxylic Acid C Carboxylic Acid Activation A->C Coupling Reagents (e.g., EDC, TBTU) + Base B Diethylamine B->C Coupling Reagents (e.g., EDC, TBTU) + Base D Nucleophilic Acyl Substitution (Aminolysis) C->D E This compound D->E

Caption: Core chemical pathway for amide bond formation.

Diagram 2: Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Acid in Anhydrous DCM B 2. Add Coupling Reagents (EDC, DMAP) A->B C 3. Add Diethylamine B->C D 4. Stir Overnight at Room Temp. C->D E 5. Aqueous Wash (NaHCO3, Brine) D->E Proceed to Workup F 6. Dry Organic Layer (MgSO4) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Column Chromatography G->H I Pure Product H->I Final Product

Caption: Step-by-step laboratory workflow for synthesis.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. Each step in the workup is designed to systematically remove specific impurities:

  • NaHCO₃ Wash: Eliminates unreacted piperidine-4-carboxylic acid and acidic byproducts from the coupling reagents (e.g., HOBt).

  • Brine Wash: Removes bulk water and any water-soluble impurities, such as the urea byproduct from EDC.

  • Drying Agent: Ensures the complete removal of water, which is critical for obtaining a clean product upon solvent evaporation.

  • Column Chromatography: Separates the target compound from non-polar and highly polar impurities, including residual DMAP or unreacted starting materials.

Successful isolation of a product that matches the expected spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound validates the entire experimental process.

References

  • How is Isonipecotamide synthesized? - Blog. (2025). BenchChem.
  • An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide. (2025). BenchChem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. MDPI.
  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Coupling Reagents. Aapptec Peptides.
  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

Sources

N,N-diethylpiperidine-4-carboxamide spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N,N-diethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties.[1] Precise structural confirmation is the bedrock of chemical synthesis and drug development, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide provides a detailed analysis of the expected spectroscopic signature of this compound, leveraging data from foundational principles and closely related analogs to build a comprehensive analytical profile. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the scientific rationale behind the expected spectral features.

Molecular Structure and Key Features

To interpret spectroscopic data, one must first understand the molecule's structure, including its symmetry and the chemical environment of each atom.

Caption: Numbered structure of this compound.

The molecule consists of a piperidine ring with an N,N-diethylcarboxamide substituent at the C4 position. The piperidine ring exists in a dynamic equilibrium of chair conformations. The carboxamide group introduces a key carbonyl (C=O) functionality and two ethyl groups on the amide nitrogen. These distinct electronic environments give rise to a predictable and decipherable spectroscopic fingerprint.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. The spectrum is predicted in a standard solvent like CDCl₃.

Expected Chemical Shifts and Multiplicities:

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-NH (Piperidine)1.5 - 2.5Broad Singlet1HThe N-H proton is subject to exchange and quadrupole broadening, resulting in a broad, often low-intensity signal.
-CH₂- (Ethyl, N9)3.35 (q)Quartet (q)4HThese methylene protons are adjacent to the carbonyl group and a methyl group. Rotational restriction around the C-N amide bond may lead to two distinct quartets.[2]
-CH₂- (Piperidine, C2/C6)2.9 - 3.1 (axial) & 2.5 - 2.7 (equatorial)Multiplet (m)4HProtons adjacent to the ring nitrogen (N1) are deshielded. Axial and equatorial protons are chemically distinct, leading to complex multiplets.
-CH- (Piperidine, C4)2.2 - 2.4Multiplet (m)1HThis proton is alpha to the carbonyl group, causing a downfield shift. It is coupled to the protons on C3 and C5.
-CH₂- (Piperidine, C3/C5)1.7 - 1.9 (axial) & 1.5 - 1.7 (equatorial)Multiplet (m)4HThese are standard aliphatic piperidine protons. The axial and equatorial protons will show complex splitting patterns.
-CH₃ (Ethyl, C11/C13)1.15 (t)Triplet (t)6HThese methyl protons are coupled to the adjacent methylene (-CH₂-) groups, resulting in a triplet. Similar to the methylene groups, two distinct triplets may be observed.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR identifies all unique carbon atoms in the molecule. Given the plane of symmetry through N1 and C4 (in a rapidly flipping chair), C2/C6 and C3/C5 are expected to be equivalent.

Expected Chemical Shifts:

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Carboxamide, C7)~174-176The carbonyl carbon of an amide is highly deshielded and appears significantly downfield.[3]
-CH₂- (Piperidine, C2/C6)~46-48These carbons are adjacent to the electronegative nitrogen atom, causing a downfield shift relative to other ring carbons.[4]
-CH₂- (Ethyl, C10/C12)~40-42These methylene carbons are attached to the amide nitrogen. Rotational restriction could potentially result in two separate signals.
-CH- (Piperidine, C4)~41-43The C4 carbon is substituted with the carboxamide group, shifting it downfield. Its chemical shift is similar to related structures like ethyl 4-piperidinecarboxylate.[5]
-CH₂- (Piperidine, C3/C5)~29-31These are standard aliphatic carbons within the piperidine ring.
-CH₃ (Ethyl, C11/C13)~13-15The terminal methyl carbons of the ethyl groups are the most upfield signals, as expected for sp³ hybridized carbons.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of functional groups. The key functionalities in this compound are the N-H bond of the secondary amine, the C=O of the tertiary amide, and various C-H and C-N bonds.

Expected Vibrational Frequencies:

Frequency (cm⁻¹)Vibration TypeIntensityRationale
3300 - 3500N-H StretchMedium, BroadCharacteristic of a secondary amine. The peak is often broad due to hydrogen bonding.[6]
2850 - 3000C-H StretchStrongAliphatic C-H stretches from the piperidine ring and ethyl groups.
1630 - 1660 C=O Stretch (Amide I) Strong This is a highly characteristic and strong absorption for a tertiary amide carbonyl group. The NIST database shows the C=O stretch for the 3-carboxamide isomer in this region.[7]
1400 - 1480C-H BendMediumScissoring and bending vibrations of the CH₂ and CH₃ groups.
1100 - 1250C-N StretchMedium-StrongStretching vibrations from the C-N bonds of the piperidine ring and the amide group.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula is C₁₀H₂₀N₂O, with a monoisotopic mass of approximately 184.16 Da.

Expected Fragmentation (Electron Ionization - EI):

While EI-MS would show extensive fragmentation, Electrospray Ionization (ESI) is a softer technique more commonly used for this type of molecule. In ESI-MS (positive ion mode), the primary species observed would be the protonated molecule [M+H]⁺.

  • Parent Ion: [M+H]⁺ = m/z 185.16

  • Key Fragments: The most likely fragmentation pathway involves the cleavage of the amide group.

    • Loss of the diethylamino group (-NEt₂): This would result in an acylium ion at m/z 112. This fragment corresponds to the piperidine-4-carbonyl cation.

    • Alpha-cleavage of the piperidine ring: Fragmentation adjacent to the ring nitrogen is common, leading to the loss of an ethyl radical and formation of an iminium ion. A key fragment is often seen at m/z 98, representing the diethylcarbamoyl cation, [CON(CH₂CH₃)₂]⁺. The NIST entry for the 3-carboxamide isomer shows a prominent peak at m/z 98.[8]

G mol [M+H]⁺ m/z = 185.16 frag1 Piperidine-4-carbonyl cation m/z = 112.08 mol->frag1 - •N(Et)₂ frag2 Diethylcarbamoyl cation m/z = 98.09 mol->frag2 - C₆H₁₁N•

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

The following are generalized, yet detailed, methodologies for acquiring the spectroscopic data discussed.

1. Sample Preparation:

  • NMR: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • IR: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal. For solution IR, prepare a ~5% w/v solution in a suitable solvent like chloroform and analyze using a liquid cell.

  • MS: Prepare a dilute solution of the analyte (~1 mg/mL) in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation for ESI-MS analysis.

2. Instrumentation and Data Acquisition Workflow:

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_sample Sample in CDCl₃/TMS nmr_acq Acquire ¹H, ¹³C, COSY, HSQC (400-600 MHz Spectrometer) nmr_sample->nmr_acq nmr_proc Fourier Transform, Phase/Baseline Correction nmr_acq->nmr_proc nmr_analysis Assign Peaks, Integrate & Analyze J-coupling nmr_proc->nmr_analysis ir_sample Neat Sample on ATR Crystal ir_acq Acquire Spectrum (4000-400 cm⁻¹, 32 scans) ir_sample->ir_acq ir_proc Background Subtraction ir_acq->ir_proc ir_analysis Identify Functional Group Frequencies ir_proc->ir_analysis ms_sample Dilute Sample in MeOH/H₂O + 0.1% FA ms_acq Infuse into ESI Source (Positive Ion Mode) ms_sample->ms_acq ms_proc Acquire Full Scan MS and MS/MS of Parent Ion ms_acq->ms_proc ms_analysis Identify [M+H]⁺ & Analyze Fragments ms_proc->ms_analysis

Caption: General workflow for spectroscopic analysis.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation of this compound. The predicted spectra, based on fundamental principles and data from closely related structures, offer a clear analytical roadmap for researchers. The strong amide C=O stretch in the IR, the distinct ethyl and piperidine signals in the NMR, and the characteristic parent ion and fragmentation pattern in the MS collectively create an unambiguous spectroscopic signature for this compound, ensuring its identity and purity in research and development settings.

References

  • Chem Biodivers. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. Available at: [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Available at: [Link]

  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • NIST. (n.d.). 3-Piperidinecarboxamide, N,N-diethyl- Mass Spectrum. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). 3-Piperidinecarboxamide, N,N-diethyl- IR Spectrum. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. Available at: [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Available at: [Link]

  • NIST. (n.d.). 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-. NIST WebBook. Available at: [Link]

  • Science Alert. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • PubMed. (2021). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization. Available at: [Link]

  • NIST. (n.d.). Piperidine IR Spectrum. NIST WebBook. Available at: [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]

Sources

An In-Depth Technical Guide on the Potential Mechanisms of Action of N,N-diethylpiperidine-4-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] This technical guide provides a comprehensive overview of the potential mechanisms of action for N,N-diethylpiperidine-4-carboxamide, a representative member of this class. Due to the versatile nature of the piperidine carboxamide core, its derivatives have been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. This document will explore the established and emerging mechanisms of action for structurally related piperidine carboxamides, offering a foundational understanding for researchers engaged in the discovery and development of novel therapeutics based on this scaffold. We will delve into key molecular targets, associated signaling pathways, and the experimental methodologies required to elucidate the precise mechanism of a given derivative.

Introduction: The Versatility of the Piperidine Carboxamide Scaffold

The piperidine ring is a six-membered heterocycle containing a nitrogen atom that is a cornerstone in the design of numerous pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological macromolecules. The incorporation of a carboxamide group at the 4-position of the piperidine ring further enhances its drug-like properties, providing a key hydrogen bond donor and acceptor moiety. The N,N-diethyl substitution on the carboxamide adds lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability.

The diverse pharmacology of piperidine carboxamides is a testament to their ability to be tailored to interact with a wide array of biological targets. Depending on the other chemical moieties attached to the piperidine ring and the carboxamide nitrogen, these compounds can function as enzyme inhibitors, receptor agonists or antagonists, and modulators of ion channels. This guide will explore several of the most significant mechanisms of action associated with this chemical class.

Potential Mechanisms of Action and Key Molecular Targets

The biological activity of a specific this compound derivative is contingent on its unique structural features. Based on the current scientific literature, several key molecular targets and pathways have been identified for analogous compounds.

Inhibition of the Proteasome: An Avenue for Anti-Infective Agents

Recent research has highlighted the potential of piperidine carboxamides as species-selective inhibitors of the proteasome, a critical cellular machinery for protein degradation.[2] A notable example is a series of piperidine carboxamides that have demonstrated potent antimalarial activity by selectively targeting the β5 active site of the Plasmodium falciparum 20S proteasome (Pf20Sβ5).[2] This inhibition disrupts the parasite's ability to maintain protein homeostasis, leading to its death. Cryo-electron microscopy has revealed that these compounds bind to a previously untargeted region of the β5 active site, which accounts for their selectivity for the parasite proteasome over human isoforms.[2]

Signaling Pathway and Experimental Workflow Diagram

Proteasome_Inhibition cluster_parasite Plasmodium falciparum cluster_workflow Experimental Workflow Piperidine_Carboxamide N,N-diethylpiperidine- 4-carboxamide Analog Pf20S_Proteasome Pf20Sβ5 Proteasome Piperidine_Carboxamide->Pf20S_Proteasome Inhibits Protein_Degradation Essential for Parasite Survival Pf20S_Proteasome->Protein_Degradation Mediates Parasite_Death Parasite Death Pf20S_Proteasome->Parasite_Death Leads to Ubiquitinated_Proteins Ubiquitinated Proteins Ubiquitinated_Proteins->Protein_Degradation Targeted for Phenotypic_Screening Phenotypic Screening (e.g., in vitro parasite culture) Target_Identification Target Identification (e.g., genetic selection, proteomics) Phenotypic_Screening->Target_Identification Identifies Bioactivity Enzymatic_Assay Enzymatic Assay (e.g., fluorogenic substrate) Target_Identification->Enzymatic_Assay Validates Target Structural_Studies Structural Studies (e.g., Cryo-EM) Enzymatic_Assay->Structural_Studies Characterizes Interaction

Caption: Proposed mechanism of antimalarial piperidine carboxamides and a typical experimental workflow for their characterization.

Modulation of Ion Channels: Targeting Pain Pathways

A series of piperidine carboxamides have been developed as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) ion channel.[3] TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat, acid, and capsaicin, and plays a crucial role in pain sensation. Antagonists of TRPV1 are therefore of significant interest for the development of novel analgesics. The piperidine carboxamide scaffold in these compounds provides a rigid core from which substituents can be oriented to effectively block the channel pore or allosterically modulate its function.

G-Protein Coupled Receptor (GPCR) Modulation: The Case of Opioid Receptors

The this compound framework is structurally related to known ligands of G-protein coupled receptors (GPCRs). For instance, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide is a potent and highly selective agonist for the delta opioid receptor.[4][5] Delta opioid receptor agonists are being investigated for their potential as analgesics with a reduced side-effect profile compared to traditional mu opioid receptor agonists like morphine. The interaction of these ligands with the receptor is thought to be governed by specific hydrophobic and polar interactions within the receptor's binding pocket.

Signaling Pathway Diagram

GPCR_Signaling Ligand Piperidine Carboxamide (δ-Opioid Agonist) GPCR δ-Opioid Receptor (GPCR) Ligand->GPCR Binds and Activates G_Protein Gi/o Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream_Effects Downstream Cellular Effects (e.g., modulation of ion channels, MAPK signaling) cAMP->Downstream_Effects Leads to

Caption: Simplified signaling pathway for a delta opioid receptor agonist.

Inhibition of Enzymes in Disease-Relevant Pathways

The piperidine-4-carboxamide scaffold has been identified as a promising starting point for the design of inhibitors of secretory glutaminyl cyclase (sQC).[6] sQC is an enzyme that catalyzes the formation of pyroglutamate-modified amyloid-beta (pGlu-Aβ) peptides, which are highly neurotoxic and are implicated in the pathogenesis of Alzheimer's disease.[6] Inhibitors of sQC could therefore represent a disease-modifying therapeutic strategy. Molecular docking and X-ray crystallography studies have been instrumental in elucidating the binding mode of these inhibitors within the sQC active site.[6]

Experimental Protocols for Mechanistic Elucidation

To determine the specific mechanism of action of a novel this compound derivative, a systematic and multi-faceted experimental approach is required.

Target Identification and Validation
  • Phenotypic Screening: Initial screening in relevant cellular or whole-organism models to identify a biological effect (e.g., anti-proliferative, anti-inflammatory, analgesic).

  • Affinity-Based Proteomics: Techniques such as chemical proteomics can be employed to pull down the direct binding partners of the compound from cell lysates, thereby identifying potential protein targets.

  • Genetic Approaches: In model organisms, genetic screens for resistance or hypersensitivity to the compound can help to identify genes, and thus proteins, that are involved in its mechanism of action.

In Vitro Characterization of Target Engagement
  • Binding Assays:

    • Preparation of Target: Recombinant protein or cell membranes expressing the target receptor are prepared.

    • Radioligand Binding: A radiolabeled ligand with known affinity for the target is incubated with the target preparation in the presence of varying concentrations of the test compound.

    • Separation and Detection: Bound and free radioligand are separated (e.g., by filtration), and the amount of bound radioactivity is quantified.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

  • Enzymatic Assays:

    • Enzyme and Substrate Preparation: The purified target enzyme and a suitable substrate (often fluorogenic or chromogenic) are prepared.

    • Reaction Initiation: The enzyme, substrate, and varying concentrations of the inhibitor are mixed in an appropriate buffer.

    • Monitoring of Reaction Progress: The formation of the product is monitored over time using a spectrophotometer or fluorometer.

    • Determination of Inhibition Parameters: The initial reaction rates are plotted against the inhibitor concentration to determine the IC₅₀ value and the mode of inhibition (e.g., competitive, non-competitive).

Cellular and Functional Assays
  • Cell-Based Reporter Assays: For targets that are part of a signaling pathway (e.g., GPCRs), cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the activation of that pathway. The activity of the compound (agonist or antagonist) can then be quantified by measuring the reporter gene expression.

  • Functional Assays: The physiological consequences of target engagement are measured. For example, for an ion channel modulator, techniques like patch-clamp electrophysiology can be used to directly measure the effect of the compound on ion flow across the cell membrane. For a platelet aggregation inhibitor, light transmission aggregometry can be used to assess its effect on platelet function in response to various stimuli.[7]

Quantitative Data Summary

The following table provides a hypothetical summary of the types of quantitative data that would be generated during the characterization of a novel this compound derivative.

Target Assay Type Parameter Value Reference
Pf20Sβ5 ProteasomeEnzymatic InhibitionIC₅₀0.15 µM[2]
TRPV1 ReceptorRadioligand BindingKᵢ50 nM[3]
Delta Opioid ReceptorFunctional AgonismEC₅₀10 nM[4]
Secretory Glutaminyl CyclaseEnzymatic InhibitionIC₅₀34 µM[6]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The diverse range of biological targets that can be modulated by derivatives of this core structure underscores its importance in modern medicinal chemistry. Future research in this area will likely focus on leveraging computational methods for the rational design of more potent and selective ligands, as well as the exploration of novel biological targets for this promising chemical class. A thorough understanding of the potential mechanisms of action, coupled with a rigorous experimental approach to mechanistic elucidation, will be crucial for unlocking the full therapeutic potential of this compound and its analogs.

References

  • Splinter, P. L., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Doherty, E. M., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. Available at: [Link]

  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Available at: [Link]

  • Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. Available at: [Link]

  • PubChem. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. PubChem. Retrieved from [Link]

  • Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. Available at: [Link]

  • PubChem. (n.d.). N,N-diethyl-4-methylpiperazine-1-carboxamide;dihydrochloride. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethylpiperidine-4-carboxamide hydrochloride. PubChem. Retrieved from [Link]

  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994-5998. Available at: [Link]

  • Gesslbauer, B., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 27(23), 8206. Available at: [Link]

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Potential therapeutic targets of N,N-diethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of the N,N-diethylpiperidine-4-carboxamide Scaffold

Authored by: A Senior Application Scientist

Abstract

This compound represents a chemical scaffold with largely unexplored therapeutic potential. While not extensively characterized as a standalone therapeutic agent, its presence as a core moiety in several pharmacologically active compounds suggests its utility as a template for drug discovery. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential therapeutic targets of this scaffold. By examining the structure-activity relationships of its known derivatives, we will explore potential avenues for new therapeutic interventions, with a primary focus on G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. This document will detail experimental workflows, from initial screening to target validation, to guide the systematic evaluation of this compound and its future analogs.

Introduction: The Untapped Potential of a Versatile Scaffold

The field of medicinal chemistry is often driven by the exploration of novel chemical scaffolds that can serve as the foundation for new therapeutic agents. This compound is one such scaffold that, while appearing in the scientific literature primarily as a chemical intermediate, holds latent promise. Its structural relationship to known bioactive molecules, particularly those targeting the central nervous system, provides a compelling rationale for a more profound investigation into its intrinsic pharmacological properties.

This guide will proceed from the hypothesis that the this compound moiety can serve as a privileged structure for interacting with specific classes of receptors. We will delve into the evidence suggesting its potential to modulate key neurotransmitter systems and outline a rigorous, multi-step process for identifying and validating its therapeutic targets.

Rationale for Target Exploration: Insights from Structural Analogs

The most compelling evidence for the potential therapeutic targets of the this compound scaffold comes from the analysis of its more complex derivatives. A notable example is its use in the synthesis of analogs of Cariprazine, a potent dopamine D2 and D3 receptor partial agonist with high affinity for serotonin 5-HT1A receptors. This association strongly suggests that the piperidine-4-carboxamide core may be a suitable template for designing ligands that target these and other related GPCRs.

Primary Hypothesized Target Class: G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most successfully drugged protein families. Their involvement in a vast array of physiological processes makes them attractive targets for a wide range of diseases. Based on the activity of its derivatives, the this compound scaffold is hypothesized to have the highest probability of interacting with the following GPCR subfamilies:

  • Dopamine Receptors (D2, D3): The structural contribution of the piperidine core in compounds like Cariprazine points towards a potential interaction with the binding pockets of dopamine receptors.

  • Serotonin Receptors (5-HT1A, 5-HT2A): Cross-reactivity with serotonin receptors is common for dopaminergic ligands, making this another high-priority target family for investigation.

The initial phase of discovery should, therefore, focus on a broad screening campaign against a panel of these receptors.

Experimental Workflow: A Step-by-Step Guide to Target Identification and Validation

A systematic and multi-faceted approach is essential for robustly identifying and validating the therapeutic targets of a novel scaffold. The following workflow is designed to progress from broad, initial screening to specific, mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Target Validation A Compound Synthesis & QC B Broad GPCR Panel Screening (e.g., Eurofins SafetyScreen, DiscoveRx PathHunter) A->B C Hit Identification (Primary Activity > 50% inhibition/activation at 10µM) B->C D Dose-Response Assays (pIC50/pEC50 Determination) C->D E Selectivity Profiling (Against related GPCRs) D->E F SAR Exploration (Synthesis of initial analogs) E->F G Orthogonal Biophysical Assays (e.g., SPR, ITC) F->G H Cellular Functional Assays (e.g., cAMP, Calcium Flux, β-arrestin recruitment) G->H I In Vivo Target Engagement Studies (e.g., PET imaging, behavioral pharmacology) H->I

Figure 1: A three-phase experimental workflow for target identification and validation.

Phase 1: Initial Screening

The primary objective of this phase is to rapidly assess the potential of this compound to interact with a broad range of GPCRs.

Protocol 1: Broad GPCR Panel Screening

  • Compound Preparation: Synthesize and purify this compound to >98% purity as confirmed by HPLC and NMR. Prepare a 10 mM stock solution in DMSO.

  • Assay Plate Preparation: Utilize a commercial GPCR screening panel (e.g., Eurofins SafetyScreen44 or similar). Prepare assay plates by dispensing the compound to a final concentration of 10 µM.

  • Assay Execution: Follow the vendor's protocol for the specific assay technology (e.g., radioligand binding, functional assays).

  • Data Analysis: Identify "hits" as any receptor exhibiting >50% inhibition or activation at the tested concentration.

Phase 2: Dose-Response and Selectivity Profiling

Once primary hits are identified, the next step is to quantify their potency and selectivity.

Protocol 2: Dose-Response Curve Generation

  • Serial Dilution: Prepare a 10-point serial dilution of the compound, typically starting from 100 µM.

  • Assay Performance: Perform the same binding or functional assay as in Phase 1 for each identified hit receptor.

  • Data Analysis: Plot the percentage of inhibition/activation against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the pIC50 or pEC50.

Table 1: Hypothetical Dose-Response Data

Target ReceptorpIC50 / pEC50Assay Type
Dopamine D27.8Binding
Dopamine D38.2Binding
Serotonin 5-HT1A7.1Functional
Serotonin 5-HT2A6.5Binding
Phase 3: Mechanistic Studies and Target Validation

This final phase aims to confirm the direct interaction with the target and elucidate the functional consequences in a cellular context.

G cluster_0 Upstream Events cluster_1 Downstream Signaling Ligand This compound Analog Receptor Dopamine D2/D3 Receptor Ligand->Receptor Binding G_Protein Gαi/o Gβγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP Production AC->cAMP Decreased PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N,N-diethylpiperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N,N-diethylpiperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities contingent upon its substitution patterns. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this chemical core, with a particular focus on its role in the development of potent and selective ligands for various biological targets, most notably the delta-opioid receptor. We will dissect the key structural components of the molecule—the piperidine ring, the N,N-diethyl carboxamide moiety, and substitutions on the piperidine nitrogen—to elucidate their impact on pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental design, synthesis, and biological evaluation of this important class of compounds.

Introduction: The Piperidine-4-carboxamide Core in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for three-dimensional diversification.[1] When functionalized at the 4-position with a carboxamide group, the resulting piperidine-4-carboxamide core becomes a valuable building block for creating ligands that can interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[2][3]

The N,N-diethyl substitution on the carboxamide is a critical feature that significantly influences the compound's pharmacokinetic and pharmacodynamic profile. This guide will delve into the specific SAR of this compound derivatives, using the potent and selective delta-opioid receptor agonist, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, as a central case study to illustrate key principles.[4][5]

Deciphering the Structure-Activity Relationship (SAR)

The pharmacological activity of this compound derivatives can be systematically modulated by chemical modifications at three primary locations:

  • The Piperidine Ring (Core Scaffold): Modifications to the core piperidine structure.

  • The N,N-Diethyl Carboxamide Moiety (The "Southern" Region): Alterations to the diethylamino group.

  • The Piperidine Nitrogen Substituent (The "Northern" Region): Variations in the substituent attached to the piperidine nitrogen.

The following sections will explore the SAR of each of these regions in detail.

SAR of the Piperidine Ring

The piperidine ring serves as the central scaffold, and its conformation and substitution are critical for proper orientation within the binding pocket of a biological target.

A key modification that has proven highly effective in the context of delta-opioid receptor agonists is the introduction of an exocyclic double bond at the 4-position of the piperidine ring, as seen in N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide.[4][5] This structural feature introduces conformational rigidity and alters the geometry of the molecule, leading to a significant increase in both potency and selectivity for the delta-opioid receptor compared to analogues with a simple piperidine-4-carboxamide core.[4][5]

SAR of the N,N-Diethyl Carboxamide Moiety

The N,N-diethyl carboxamide group plays a crucial role in the interaction with the target protein and influences the compound's overall lipophilicity and metabolic stability.

In the case of delta-opioid receptor agonists, the N,N-diethyl substitution appears to be optimal for high affinity. Studies on related 4-phenylamidopiperidines have shown that small, lipophilic groups at this position are generally favored for analgesic activity. While systematic studies on a wide range of N-substituents for the this compound core are not extensively published, the high potency of the diethyl derivative suggests that the size and lipophilicity of this group are well-suited for the delta-opioid receptor binding pocket.

SAR of the Piperidine Nitrogen Substituent

The substituent on the piperidine nitrogen is perhaps the most extensively studied and versatile point of modification for tuning the pharmacological profile of piperidine-4-carboxamide derivatives. This position often dictates the specific biological target and the nature of the activity (agonist vs. antagonist).

For delta-opioid receptor agonists, a phenethyl group on the piperidine nitrogen is a common feature in potent compounds. In the case of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, the N-phenethyl group is crucial for high-affinity binding. Structure-activity relationship studies of 4-phenylamidopiperidines have consistently shown that an aralkyl substituent on the piperidine nitrogen leads to high antinociceptive potency.[6]

The nature of the aromatic ring and the length of the alkyl linker can be further optimized. For instance, substitution on the phenyl ring of the phenethyl group can modulate potency and selectivity.

Data Presentation: SAR of Delta-Opioid Receptor Agonists

The following table summarizes the in vitro binding affinities of key this compound derivatives for the delta, mu, and kappa opioid receptors.

CompoundR (Piperidine Nitrogen Substituent)δ-OR IC50 (nM)μ-OR IC50 (nM)κ-OR IC50 (nM)Selectivity (μ/δ)Selectivity (κ/δ)
6a -CH2CH2Ph0.873800747043708590
SNC-80 (piperazine analog)1.222018001831500

Data extracted from Chavez-Noriega et al., J Med Chem. 2000.[4][5]

Experimental Protocols

General Synthetic Approach: Dehydration of Benzhydryl Alcohols

A general and effective method for the synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogues involves the dehydration of a benzhydryl alcohol precursor.[4][5]

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration A 4-Benzoyl-N,N-diethylbenzamide C Benzhydryl alcohol intermediate A->C + B Piperidin-4-ylmagnesium bromide B->C D Benzhydryl alcohol intermediate F N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide D->F + E Acid catalyst (e.g., TFA) E->F

Caption: General synthetic workflow for N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide.

Step-by-Step Methodology:

  • Grignard Reaction: To a solution of an appropriately substituted 4-benzoyl-N,N-diethylbenzamide in an anhydrous ether solvent (e.g., THF) at 0 °C, add a solution of the desired piperidin-4-ylmagnesium bromide Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzhydryl alcohol intermediate.

  • Purify the intermediate by column chromatography on silica gel.

  • Dehydration: Dissolve the purified benzhydryl alcohol intermediate in a suitable solvent (e.g., dichloromethane).

  • Add an acid catalyst, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield the desired N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide derivative.

Biological Evaluation: Delta-Opioid Receptor Binding Assay

The affinity of the synthesized compounds for the delta-opioid receptor is determined using a competitive radioligand binding assay.[7][8][9]

Binding_Assay_Workflow A Prepare cell membranes expressing δ-opioid receptors B Incubate membranes with [3H]naltrindole (radioligand) and varying concentrations of test compound A->B C Separate bound and free radioligand (e.g., filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Calculate IC50 value D->E

Caption: Workflow for a delta-opioid receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues known to express the delta-opioid receptor (e.g., CHO cells stably expressing the human delta-opioid receptor) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay: In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]naltrindole, a selective delta-opioid antagonist), and varying concentrations of the test compound.

  • For non-specific binding determination, include wells with an excess of a non-labeled delta-opioid ligand (e.g., unlabeled naltrindole).

  • Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.

  • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Activity: [³⁵S]GTPγS Binding Assay

The functional activity of the compounds (i.e., whether they are agonists, antagonists, or inverse agonists) can be determined using a [³⁵S]GTPγS binding assay, which measures G-protein activation.[4][10][11][12]

Functional_Assay_Workflow A Prepare cell membranes expressing δ-opioid receptors B Incubate membranes with [35S]GTPγS, GDP, and varying concentrations of test compound A->B C Separate bound and free [35S]GTPγS (e.g., filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Calculate EC50 and Emax values D->E

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the delta-opioid receptor as described in the binding assay protocol.

  • Assay Buffer: Prepare an assay buffer containing MgCl₂, EDTA, NaCl, and GDP.

  • GTPγS Binding Assay: In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • For basal binding, include wells with only buffer and membranes. For maximal stimulation, include wells with a known potent delta-opioid agonist.

  • Incubate the plate at 30 °C for 60 minutes.

  • Filtration and Quantification: Terminate the assay by rapid filtration and quantify the bound [³⁵S]GTPγS as described in the radioligand binding assay protocol.

  • Data Analysis: Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding in the presence of the test compound. Plot the stimulated binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the design of potent and selective ligands for a variety of biological targets. The SAR studies highlighted in this guide, particularly in the context of delta-opioid receptor agonists, demonstrate that fine-tuning the substitution on the piperidine ring and its nitrogen atom allows for precise control over pharmacological activity.

Future research in this area will likely focus on:

  • Exploring a wider range of substitutions on the piperidine nitrogen to identify novel ligands for other GPCRs and ion channels.

  • Investigating bioisosteric replacements for the N,N-diethyl carboxamide moiety to improve pharmacokinetic properties such as oral bioavailability and brain penetration.

  • Utilizing computational modeling and structural biology to gain a more detailed understanding of the binding modes of these ligands, which will facilitate the rational design of next-generation compounds with enhanced potency and selectivity.

By leveraging the principles outlined in this guide, researchers can continue to unlock the therapeutic potential of the this compound core in the development of novel medicines.

References

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  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist with Oral Bioavailability and Its Analogues.
  • The principle of the delta opioid receptor – ligand binding assay...
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  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
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  • A selective .delta.1 opioid receptor agonist derived from oxymorphone. Evidence for separate recognition sites for .delta.1 opioid receptor agonists and antagonists.
  • Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [ 35 S]GTPγS Binding.
  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Source not available].
  • In Vitro Functional Assays for Opioid Receptor Activation: Applic
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • [ 35 S]GTP-γ-S binding assays for μ opioid receptor. | Download Table.
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The Analytical Pursuit of Purity: A Technical Guide to the Discovery and Control of N,N-diethylpiperidine-4-carboxamide in Lasmiditan

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, identification, and control of N,N-diethylpiperidine-4-carboxamide, a process-related impurity in the anti-migraine drug, Lasmiditan. We will delve into the potential synthetic origins of this impurity, detail the analytical methodologies for its detection and quantification, and explore the toxicological considerations that inform its acceptable limits in the final drug product. This document is intended to serve as a practical resource for scientists and researchers involved in the development, manufacturing, and quality control of Lasmiditan, offering field-proven insights into ensuring the safety and efficacy of this important therapeutic agent.

Introduction: The Imperative of Purity in Pharmaceutical Manufacturing

Lasmiditan is a selective serotonin 5-HT1F receptor agonist indicated for the acute treatment of migraine. As with any pharmaceutical product, ensuring its purity is paramount to guaranteeing patient safety and therapeutic efficacy. The presence of impurities, even in trace amounts, can potentially impact the drug's stability, and safety profile.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[2]

This guide focuses on a specific process-related impurity identified during the development of Lasmiditan: this compound. The discovery and subsequent management of this impurity serve as an illustrative case study in the rigorous application of analytical chemistry and toxicological science in modern drug development.

The Discovery of this compound as a Lasmiditan Impurity

The identification of this compound as a potential impurity in Lasmiditan likely arose from a combination of routine purity analyses of newly synthesized batches and systematic forced degradation studies.[3][4] Such studies are intentionally designed to degrade the drug substance under harsh conditions (e.g., acid, base, oxidation, heat, light) to predict potential degradation products and to develop stability-indicating analytical methods.[3][4]

During the analytical development of Lasmiditan, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) would have been employed to separate the active pharmaceutical ingredient (API) from any related substances.[5] The appearance of a consistent, unidentified peak in the chromatograms of certain batches would have triggered a thorough investigation to elucidate its structure.

Potential Synthetic Genesis of the Impurity

While the precise, proprietary details of Lasmiditan's commercial synthesis are not fully public, a review of plausible synthetic routes provides a strong indication of the origin of this compound.[6] The structure of Lasmiditan contains a piperidine moiety, and its synthesis likely involves the coupling of a substituted piperidine derivative with other precursors.[6]

This compound could potentially arise from several scenarios:

  • As an unreacted starting material or intermediate: One of the key building blocks in the synthesis of a Lasmiditan precursor could be a derivative of piperidine-4-carboxylic acid. If this compound itself is used as a starting material or is an intermediate that is not fully consumed in a subsequent reaction, it could be carried through the process and appear in the final API.

  • As a byproduct of a side reaction: During the synthesis, side reactions can occur. For instance, if a piperidine-containing reactant is exposed to reagents intended for another part of the molecule, an unintended reaction leading to the formation of this compound could take place.

The chemical structures of Lasmiditan and the impurity are presented below for comparison.

dot

cluster_lasmiditan Lasmiditan cluster_impurity This compound lasmiditan Lasmiditan C₁₉H₁₈F₃N₃O₂ impurity This compound C₁₁H₂₂N₂O

Caption: Chemical structures of Lasmiditan and its impurity, this compound.

Analytical Characterization and Methodologies

Once a potential impurity is detected, a multi-step analytical workflow is initiated to identify, isolate, and quantify it.

Isolation and Structural Elucidation

The initial step involves isolating a sufficient quantity of the impurity for structural characterization. This is typically achieved using preparative HPLC. The isolated fraction is then subjected to a battery of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for determining the precise arrangement of atoms and the overall connectivity of the molecule.

The combined data from these techniques allows for the unambiguous identification of the impurity as this compound.

Development of a Validated Analytical Method

With the impurity identified, the next crucial step is to develop and validate a robust analytical method for its routine quantification in Lasmiditan drug substance and product. Reverse-phase HPLC with UV detection is a commonly employed technique for this purpose.

dot

cluster_workflow Analytical Workflow for Impurity Identification detection Impurity Detection (e.g., HPLC) isolation Isolation (Preparative HPLC) detection->isolation characterization Structural Characterization (MS, NMR) isolation->characterization method_dev Method Development & Validation (HPLC) characterization->method_dev routine_testing Routine QC Testing method_dev->routine_testing

Caption: A generalized workflow for the identification and control of a pharmaceutical impurity.

A typical HPLC method for the analysis of Lasmiditan and its impurities would be developed and validated according to ICH Q2(R1) guidelines, assessing parameters such as:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 1: Example HPLC Method Parameters for Lasmiditan Impurity Profiling

ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Toxicological Assessment and Acceptance Criteria

The discovery of an impurity necessitates a thorough toxicological evaluation to assess its potential risk to patients.[7] For a novel impurity with no existing toxicological data, this presents a significant challenge.

The Challenge of Data Scarcity

A comprehensive search of toxicological databases for this compound reveals a lack of publicly available data on its genotoxicity, carcinogenicity, or other toxicological endpoints. While data exists for the related compound piperidine, it is not scientifically sound to directly extrapolate these findings due to structural differences.

In Silico Toxicological Prediction: A Modern Approach

In the absence of experimental data, in silico (computational) toxicology models are increasingly used to predict the potential toxicity of impurities.[4] These models utilize sophisticated algorithms and extensive databases of known chemical structures and their corresponding toxicological properties to predict the likelihood of a new compound exhibiting certain toxic effects.

Key toxicological endpoints that can be assessed using in silico methods include:

  • Mutagenicity: The potential to cause genetic mutations.

  • Carcinogenicity: The potential to cause cancer.

  • Developmental and Reproductive Toxicity: The potential to cause adverse effects on development and reproduction.

The results of these in silico assessments, while not definitive, provide a valuable preliminary risk assessment and can guide the decision-making process for setting appropriate acceptance criteria.

Establishing Acceptance Criteria

The acceptance criteria for an impurity are the limits within which it is considered to be safe and are based on the maximum daily dose of the drug and the potential toxicity of the impurity. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for establishing these limits.[2]

For an impurity with no significant toxicological concerns, the qualification threshold (the level above which toxicological studies are required) is typically set based on the maximum daily dose of the drug. If in silico predictions suggest potential toxicity, a more conservative limit may be established, or further toxicological studies may be warranted.

Conclusion: A Commitment to Quality and Safety

The discovery and management of this compound as a process-related impurity in Lasmiditan exemplify the rigorous scientific and regulatory standards that govern the pharmaceutical industry. Through the diligent application of advanced analytical techniques and a proactive approach to safety assessment, including the use of modern in silico toxicological tools, the potential risks associated with this impurity can be effectively controlled. This commitment to understanding and controlling impurities is fundamental to ensuring the consistent quality, safety, and efficacy of Lasmiditan for patients suffering from migraines.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Method Development, Validation and Forced Degradation Study of Lasmiditan by HPLC Method. Retrieved from [Link]

  • Reddy, C. S., et al. (2023). Development of a stability-indicating HPLC method for Lasmiditan and its process related impurities with characterization of degradation products by LC-MS/MS. Journal of Chemical Metrology, 17(1), 79-92.
  • International Council for Harmonisation. (n.d.). Q3A(R2) Impurities in New Drug Substances.
  • International Council for Harmonisation. (n.d.). Q3B(R2) Impurities in New Drug Products.
  • Jacobson-Kram, D., & McGovern, T. (2007). Toxicological overview of impurities in pharmaceutical products. Advanced Drug Delivery Reviews, 59(1), 38-42.
  • Pharmaffiliates. (n.d.). Lasmiditan-impurities. Retrieved from [Link]

  • NROChemistry. (n.d.). Synthesis of Lasmiditan. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. Retrieved from [Link]

  • GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF LASMIDITAN IN MARKETED FORMULATION. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Studies of N,N-diethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the aqueous solubility and chemical stability of the active pharmaceutical ingredient (API) candidate, N,N-diethylpiperidine-4-carboxamide. Adherence to the principles and methodologies outlined herein will ensure the generation of robust and reliable data, crucial for informed decision-making throughout the drug development lifecycle.

Introduction: The Critical Role of Physicochemical Profiling

This compound, a tertiary amide derivative of the piperidine scaffold, presents a chemical structure of interest for various therapeutic applications. The presence of a basic piperidine nitrogen and a polar carboxamide group suggests a complex interplay of factors governing its solubility and stability. A thorough understanding of these properties is not merely a regulatory requirement but a fundamental scientific necessity. It directly impacts bioavailability, formulation development, manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product.

This document serves as a practical guide, detailing the underlying principles and experimental protocols for a comprehensive assessment of this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount before embarking on experimental studies.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂OPubChem[1][2]
Molecular Weight 198.31 g/mol PubChem[1][2]
IUPAC Name N,N-diethyl-1-methylpiperidine-4-carboxamidePubChem[1]
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of this compound Chemical Structure of this compound

The structure reveals key functional groups that will dictate its behavior:

  • Tertiary Amide: This group is generally stable, but can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Piperidine Ring: This saturated heterocyclic amine is basic and can be protonated at physiological pH, potentially influencing solubility. The stability of the piperidine ring itself is generally high, but substitutions can influence its reactivity.[3][4]

Solubility Assessment: A Multi-faceted Approach

A comprehensive solubility assessment is crucial for predicting in vivo dissolution and absorption. We will explore both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

This measures the true solubility of a compound at equilibrium and is the gold standard for determining intrinsic solubility.

  • Preparation of Media: Prepare a range of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4). Purified water should also be used.

  • Sample Preparation: Add an excess amount of this compound to vials containing each of the prepared media. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the solid phase from the supernatant by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in mg/mL or µg/mL. The pH of the saturated solution should also be measured and reported.

Kinetic Solubility

This high-throughput screening method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). It is useful for early-stage discovery.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

  • Aqueous Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to the DMSO solutions and mix.

  • Precipitation Detection: Measure the turbidity of the resulting solutions using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background.

G cluster_solubility Solubility Assessment Workflow cluster_thermo_steps cluster_kinetic_steps thermo Thermodynamic Solubility (Shake-Flask) thermo_prep Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) kinetic Kinetic Solubility (Nephelometry) kinetic_stock Prepare DMSO Stock thermo_add Add Excess Compound thermo_prep->thermo_add thermo_equil Equilibrate (24-72h, 25/37°C) thermo_add->thermo_equil thermo_sep Separate Phases (Centrifuge/Filter) thermo_equil->thermo_sep thermo_quant Quantify (HPLC-UV) thermo_sep->thermo_quant kinetic_dilute Serial Dilution kinetic_stock->kinetic_dilute kinetic_add Add Aqueous Buffer kinetic_dilute->kinetic_add kinetic_detect Measure Turbidity kinetic_add->kinetic_detect G cluster_stress Forced Degradation Conditions cluster_analysis Analysis compound This compound acid Acidic (e.g., 0.1M HCl, Heat) compound->acid base Basic (e.g., 0.1M NaOH, Heat) compound->base oxid Oxidative (e.g., 3% H₂O₂) compound->oxid thermal Thermal (Dry Heat) compound->thermal photo Photolytic (ICH Q1B Light) compound->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms

Diagram 2: Forced Degradation Study Logical Flow.
Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the drug substance.

  • Storage Conditions: Store aliquots of this compound under the following conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Packaging: Store the compound in containers that simulate the proposed commercial packaging.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

    • Water content (if applicable)

Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of any solubility and stability study.

TechniquePurposeTypical Parameters
HPLC-UV/PDA Quantification of the parent compound and detection of impurities.Column: C18 reverse-phaseMobile Phase: Acetonitrile/water gradient with a buffer (e.g., phosphate or acetate)Detection: UV wavelength based on the compound's chromophore
LC-MS Identification of unknown degradation products.Coupled to the HPLC system for mass-to-charge ratio determination of eluting peaks.
pH Meter Measurement of buffer and sample pH.Calibrated daily with standard buffers.
Nephelometer Measurement of turbidity for kinetic solubility.Standardized with formazin standards.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The data generated from these studies are indispensable for advancing a drug candidate through the development pipeline. Key outcomes will include the determination of the compound's intrinsic solubility, pH-solubility profile, identification of critical stability liabilities, and the elucidation of degradation pathways. This knowledge will directly inform formulation strategies, packaging selection, and the establishment of appropriate storage conditions and shelf-life, ensuring the delivery of a safe and effective therapeutic agent.

References

  • PubChem. N,N-diethyl-1-methylpiperidine-4-carboxamide. National Center for Biotechnology Information. [Link]

  • Labinsights. Some Basic Facts about Forced Degradation Test. [Link]

  • BIOSYNCE. What is the stability of piperidine? [Link]

  • ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. [Link]

  • Bio-Rad. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

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Methodological & Application

Application Note: Development of Analytical Methods for the Quantification of N,N-diethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of robust and reliable analytical methods for N,N-diethylpiperidine-4-carboxamide. In the absence of established public methods for this specific compound, this note outlines a systematic approach based on first principles of analytical chemistry and data from structurally similar molecules. We present detailed strategies for developing methods using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), covering everything from the initial estimation of physicochemical properties to sample preparation, method optimization, and validation principles. This guide is intended to empower researchers to establish a scientifically sound analytical control strategy for this compound in various matrices.

Introduction: The Need for a Tailored Analytical Approach

This compound is a substituted piperidine derivative, a chemical scaffold of significant interest in the pharmaceutical industry due to its prevalence in a wide range of biologically active compounds and approved drugs.[1] The development of a robust analytical method is a critical prerequisite for its use in research and drug development, enabling accurate quantification, impurity profiling, and stability testing. This ensures the quality, safety, and efficacy of any potential therapeutic agent.

This application note addresses the challenge of developing analytical methods for a compound with limited publicly available data. Our approach is grounded in leveraging the known properties of its core chemical moieties: the piperidine ring, the tertiary amine, and the N,N-diethylcarboxamide group.

Physicochemical Property Estimation and Analytical Implications

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties. In the absence of experimental data for this compound, we can estimate these properties to guide our initial choice of analytical conditions.

Table 1: Estimated Physicochemical Properties of this compound and their Analytical Implications

PropertyEstimated Value/CharacteristicRationale & Analytical Implication
Molecular Formula C₁₀H₂₀N₂OFrom structure.
Molecular Weight 184.28 g/mol Calculated from the molecular formula.[2]
pKa (Conjugate Acid) ~9-11The piperidine nitrogen is a secondary amine, which typically has a pKa in this range. This is a basic compound. HPLC Implication: The pH of the mobile phase will be critical for controlling retention and peak shape. A pH between 3 and 7 is recommended to ensure the analyte is in its protonated, more polar form.
LogP (Octanol-Water) ~1.0 - 2.5Piperidine-4-carboxamide is polar (XLogP3 -1.4)[3], but the two ethyl groups will increase lipophilicity. HPLC Implication: Suitable for reversed-phase chromatography. GC Implication: Sufficiently volatile for GC analysis.
UV Absorbance Weak chromophoreThe molecule lacks significant conjugated systems. The amide bond provides some UV absorbance at low wavelengths. HPLC Implication: UV detection should be attempted at low wavelengths (e.g., 200-220 nm). A reference standard is essential for quantification.
Volatility/Thermal Stability Moderately VolatileTertiary amines and carboxamides of this molecular weight are generally amenable to GC analysis. Thermal degradation is a possibility and should be investigated.[4]

Method Development Strategy: A Logic-Driven Workflow

The development of a robust analytical method should follow a systematic process. The diagram below illustrates the general workflow, which is applicable to both HPLC and GC method development.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Validation & Transfer A Define Analytical Target Profile (ATP) B Estimate Physicochemical Properties A->B C Assess Potential Impurities & Degradants B->C D Select Technique (HPLC vs. GC) C->D E Screen Columns & Mobile/Carrier Phases D->E F Optimize Separation Parameters (Gradient, Temp.) E->F G Optimize Detection Parameters F->G H Method Validation (ICH Guidelines) G->H I Assess Robustness H->I J Method Transfer I->J

Caption: General workflow for analytical method development.

HPLC-UV Method Development Protocol

High-Performance Liquid Chromatography with UV detection is a primary technique for the analysis of non-volatile and thermally labile compounds. Given the polar nature and basicity of this compound, a reversed-phase HPLC method is the most logical starting point.

Rationale for Starting Conditions
  • Column: A C18 column is a versatile and robust choice for retaining compounds with moderate polarity.

  • Mobile Phase: An acetonitrile/water or methanol/water gradient is standard. Due to the basic nature of the analyte, an acidic mobile phase modifier (e.g., formic acid or phosphoric acid) is crucial to protonate the piperidine nitrogen. This suppresses silanol interactions with the column, leading to improved peak shape and reproducibility. A starting pH of ~3 is recommended.

  • Detection: As the analyte lacks a strong chromophore, detection at low wavelengths (200-220 nm) is necessary. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

Step-by-Step HPLC Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standards by diluting the stock solution. A common starting concentration for injection is 10-100 µg/mL.

    • The diluent for the working standards and samples should ideally match the initial mobile phase composition to ensure good peak shape.

  • Initial Chromatographic Conditions:

    Table 2: Recommended Starting HPLC-UV Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA Detector, 200-400 nm (extract at 210 nm)
  • Method Optimization:

    • Peak Shape: If peak fronting or tailing is observed, adjust the mobile phase pH or try a different acidic modifier.

    • Retention Time: To increase retention, decrease the initial percentage of the organic solvent (Mobile Phase B). To decrease retention, increase the initial percentage of organic.

    • Resolution: If co-eluting impurities are present, adjust the gradient slope (make it shallower for better separation) or switch to a different organic solvent (e.g., methanol). Consider a column with a different stationary phase (e.g., C8 or Phenyl-Hexyl) if resolution cannot be achieved.

GC-MS Method Development Protocol

Gas Chromatography-Mass Spectrometry is a powerful alternative, offering high sensitivity and specificity, especially for identifying unknown impurities through mass spectral data. The predicted volatility of this compound makes it a suitable candidate for GC analysis.

Rationale for Starting Conditions
  • Column: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point for a wide range of analytes, including amines and amides.

  • Injection: A split/splitless inlet is standard. A split injection is suitable for initial screening, while a splitless injection will be necessary for trace analysis. The inlet temperature should be high enough to ensure rapid volatilization but low enough to prevent thermal degradation.

  • Carrier Gas: Helium is the most common carrier gas.

  • Detection: Mass spectrometry provides both quantitative data (from extracted ion chromatograms) and qualitative structural information (from the mass spectrum).

Step-by-Step GC-MS Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a volatile organic solvent (e.g., methanol, ethyl acetate, or dichloromethane).

    • Prepare working standards by dilution.

  • Initial Chromatographic Conditions:

    Table 3: Recommended Starting GC-MS Conditions

ParameterRecommended Condition
Column 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
  • Method Optimization:

    • Peak Shape: If peak tailing occurs, it may be due to active sites in the inlet liner or column. Using a deactivated liner is crucial. Derivatization is an option for highly polar or active compounds but is likely unnecessary here.

    • Separation: Adjust the oven temperature program (initial temperature, ramp rate) to improve the resolution of impurities.

    • Sensitivity: For higher sensitivity, switch to a splitless injection. Optimize the splitless hold time.

Potential Impurities and Degradation Products

A comprehensive analytical method must be able to separate the main component from its potential impurities. Based on common synthetic routes for similar compounds, potential process-related impurities could include:

  • Starting Materials: Piperidine-4-carboxamide, 1-bromoethane, or other alkylating agents.

  • By-products: Over-alkylated quaternary ammonium salts or products of side reactions.

Degradation pathways for piperidine-containing molecules can include oxidation.[5] Therefore, forced degradation studies (acid, base, peroxide, heat, light) should be performed to identify potential degradation products and ensure the method is stability-indicating.

ImpurityProfile cluster_process Process-Related Impurities cluster_degradation Degradation Products Analyte This compound DP1 Oxidative Degradants Analyte->DP1 Degradation DP2 Hydrolytic Products Analyte->DP2 Degradation SM1 Piperidine-4-carboxamide SM1->Analyte Synthesis SM2 Alkylating Agent SM2->Analyte Synthesis BP1 Side-reaction Products BP1->Analyte Synthesis

Sources

Application Note: Qualification and Use of N,N-diethylpiperidine-4-carboxamide as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

In pharmaceutical development and quality control, reference standards are the cornerstone of analytical testing, serving as the basis for ensuring the identity, strength, quality, and purity of drug substances and products. The United States Pharmacopeia (USP) defines reference standards as highly characterized materials suitable for their intended analytical use.[1][2][3] Regulatory bodies globally, guided by principles outlined in documents such as the International Council for Harmonisation's (ICH) Q7 Guideline for Good Manufacturing Practice for Active Pharmaceutical Ingredients (APIs), mandate the use of qualified reference standards.[4][5][6]

N,N-diethylpiperidine-4-carboxamide is a tertiary amine and a carboxamide derivative of the piperidine scaffold. This class of compounds is relevant in pharmaceutical analysis, often appearing as process-related impurities or degradation products. For instance, a closely related analog, N,N-diethyl-1-methylpiperidine-4-carboxamide, is identified as "Lasmiditan Impurity 4", highlighting the need for well-characterized standards of such molecules for impurity profiling.[7]

This application note provides a comprehensive guide for the qualification and use of this compound as a chemical reference standard. It outlines the principles and provides detailed protocols for identity confirmation, purity assessment, and potency assignment. The methodologies described are designed to establish a self-validating system, ensuring the trustworthiness and scientific integrity of the standard, in alignment with regulatory expectations for pharmaceutical analysis.[8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a candidate reference standard is the first step in its qualification. This information guides the selection of analytical techniques and handling procedures.

PropertyValueSource
IUPAC Name This compound-
Structure Chemical structure of this compound-
CAS Number 50735-33-6-
Molecular Formula C₁₀H₂₀N₂OCalculated
Molecular Weight 184.28 g/mol Calculated
Appearance White to off-white solid or viscous oilTypical for class
Solubility Soluble in methanol, acetonitrile, DMSO. Limited solubility in water.Typical for class

The Reference Standard Qualification Workflow

The qualification of a new reference standard is a systematic process designed to confirm its structure and determine its purity and potency with a high degree of confidence. The process ensures that the standard is suitable for its intended purpose, whether for qualitative identification or quantitative analysis.[8]

Reference Standard Qualification Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Potency Assignment (Mass Balance) cluster_2 Phase 3: Finalization A Candidate Material Synthesis & Purification B Identity Confirmation (Spectroscopy) A->B Structural Proof C Preliminary Purity Screen (e.g., HPLC-UV, GC-FID) B->C Initial Check X C->X Proceed if >98% D Chromatographic Purity (Primary Method, e.g., HPLC) H Calculate Potency D->H E Water Content (Karl Fischer Titration) E->H F Residual Solvents (GC-HS) F->H G Non-Volatile Residue (Sulphated Ash) G->H I Generate Certificate of Analysis (CoA) H->I Documentation J Establish Storage & Re-test Date I->J Lifecycle Management X->D X->E X->F X->G

Caption: Workflow for qualifying a new reference standard.

Experimental Protocols: Qualification

The following protocols provide a framework for the comprehensive characterization and qualification of this compound as a reference standard.

Protocol 1: Identity Confirmation

Causality: Unambiguous confirmation of the chemical structure is the most critical step. A single technique is insufficient. A combination of mass spectrometry (for molecular weight), NMR (for atomic connectivity), and IR spectroscopy (for functional groups) provides orthogonal data, leading to a high-confidence structural assignment.

A. Mass Spectrometry (MS)

  • System: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation: Dissolve ~0.1 mg of the standard in 1 mL of methanol.

  • Infusion: Infuse the solution directly at 5 µL/min.

  • Mode: Positive Ion Mode.

  • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 185.1654 ± 5 ppm.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • System: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the standard in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D-COSY spectra.

  • Expected Result: The spectra should be consistent with the proposed structure of this compound, showing characteristic shifts for the diethylamide and piperidine ring protons and carbons.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

  • System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid material directly on the ATR crystal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Result: Presence of key functional group peaks, including C-H stretching (~2900-3000 cm⁻¹), a strong C=O amide stretch (~1630 cm⁻¹), and C-N stretching (~1100-1200 cm⁻¹).

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: A stability-indicating chromatographic method is required to separate the main component from any process-related impurities or degradation products.[2] Reverse-phase HPLC is chosen due to the compound's moderate polarity. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved. UV detection is suitable due to the presence of the amide chromophore.

ParameterConditionRationale
Instrument HPLC system with UV/PDA DetectorStandard for pharmaceutical purity analysis.
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the basic amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 0-2 min (5% B), 2-20 min (5-95% B), 20-25 min (95% B), 25.1-30 min (5% B)Ensures elution of all potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 210 nmWavelength for detecting the amide bond chromophore.[9]
Injection Vol. 10 µLBalances sensitivity with potential for column overload.
Sample Conc. 1.0 mg/mL in MethanolProvides a strong signal without saturating the detector.

Procedure:

  • Prepare the sample solution by accurately weighing ~10 mg of the standard and dissolving it in 10 mL of methanol.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the sample solution.

  • Integrate all peaks with an area greater than 0.05% of the main peak area.

  • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Protocol 3: Assay (Potency) Assignment by Mass Balance

Causality: The chromatographic purity from Protocol 2 does not account for non-UV active substances like water, residual solvents, or inorganic impurities. The mass balance approach provides a more accurate potency value by subtracting the contributions of these impurities from 100%.[8]

A. Water Content by Karl Fischer Titration

  • System: Volumetric or Coulometric Karl Fischer Titrator.

  • Procedure: Accurately weigh a suitable amount of the standard and titrate with standardized Karl Fischer reagent.

  • Calculation: Determine the percentage of water (% w/w).

B. Residual Solvents by Headspace Gas Chromatography (GC-HS)

  • System: GC with Flame Ionization Detector (FID) and Headspace Autosampler.

  • Procedure: Weigh the standard into a headspace vial, add a suitable solvent (e.g., DMSO), and analyze according to USP <467> Residual Solvents methodology.

  • Calculation: Quantify any identified solvents against their respective reference standards and sum the percentages (% w/w).

C. Non-Volatile Residue (Sulphated Ash)

  • System: Muffle furnace, platinum crucible.

  • Procedure: Accurately weigh ~1 g of the standard, char with sulfuric acid, and ignite in a muffle furnace at 600 ± 50 °C until constant weight is achieved, as per USP <281> Residue on Ignition.

  • Calculation: Determine the percentage of non-volatile residue (% w/w).

D. Final Potency Calculation Potency (%) = (100% - % Water - % Residual Solvents - % Non-Volatile Residue) x [HPLC Purity (%) / 100]

Application: Quantitation of an Impurity in a Drug Substance

Once qualified, the reference standard can be used for its intended purpose, such as quantifying the corresponding impurity in a batch of an API.

Application Workflow A Prepare Qualified Reference Standard Stock Solution (e.g., 100 µg/mL) B Create Calibration Curve (e.g., 0.1 to 2.0 µg/mL) A->B Dilution Series D Analyze all solutions using validated HPLC method B->D C Prepare API Sample Solution (e.g., 10 mg/mL) C->D E Identify & Integrate Impurity Peak in API Sample Chromatogram D->E F Quantify Impurity Concentration using Calibration Curve E->F G Calculate Impurity Percentage in API F->G

Caption: Using the qualified standard to quantify an impurity in an API sample.

Protocol 4: Impurity Quantitation in an API

Objective: To determine the amount of this compound (Impurity) in a sample of a drug substance (API).

Procedure:

  • Standard Preparation: a. Accurately weigh ~10 mg of the qualified this compound reference standard. b. Dissolve in a 100 mL volumetric flask with methanol (Stock Solution: ~100 µg/mL). Account for the standard's potency in the concentration calculation. c. Perform serial dilutions to prepare a calibration curve (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 µg/mL). These concentrations should bracket the expected impurity level (e.g., 0.1% reporting threshold).

  • Sample Preparation: a. Accurately weigh ~100 mg of the API. b. Dissolve in a 10 mL volumetric flask with methanol (Sample Solution: ~10 mg/mL).

  • Analysis: a. Analyze the standard and sample solutions using the HPLC method from Protocol 2. b. Confirm the identity of the impurity peak in the API sample by comparing its retention time to that of the reference standard.

  • Calculation: a. Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration). b. Determine the concentration (C_imp, in µg/mL) of the impurity in the sample solution from its peak area using the regression equation. c. Calculate the percentage of the impurity in the API: % Impurity = (C_imp / C_api) x 100 Where:

    • C_imp = Concentration of impurity in the sample solution (µg/mL)

    • C_api = Concentration of the API in the sample solution (µg/mL)

Storage and Handling

Proper storage is essential to maintain the integrity of the reference standard over time.[10]

  • Storage: Store in the original, tightly sealed container provided by the manufacturer.

  • Conditions: Keep in a controlled environment, protected from light and moisture, typically at 2-8 °C or as specified on the Certificate of Analysis.

  • Use: Before use, allow the container to equilibrate to ambient temperature to prevent condensation. Do not use the original container as a weighing vessel; transfer the required amount to a clean, dry vessel.[10]

Conclusion

The qualification of this compound as a reference standard requires a systematic, multi-faceted analytical approach. By combining spectroscopic techniques for identity, a validated chromatographic method for purity, and a mass balance approach for potency, a well-characterized standard can be established. This enables its confident use in critical pharmaceutical quality control applications, such as the accurate quantitation of impurities, thereby ensuring the safety and efficacy of drug products.

References

  • Title: N,N-diethyl-1-methyl-piperidine-4-carboxamide Source: Chemsrc URL: [Link]

  • Title: USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 Source: United States Pharmacopeia URL: [Link]

  • Title: N,N-diethyl-1-methylpiperidine-4-carboxamide | C11H22N2O | CID 412858 Source: PubChem URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: The complete guide to the ICH Q7 guidelines Source: Qualio URL: [Link]

  • Title: Understanding the International Council for Harmonisation (ICH) Q7 Guideline Source: Donaldson URL: [Link]

  • Title: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: N,N-diethyl-4-methylpiperazine-1-carboxamide;dihydrochloride Source: PubChem URL: [Link]

  • Title: ICH Q7 GMP Regulation for Pharma: The Definitive Guide Source: ComplianceQuest URL: [Link]

  • Title: ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 1-Piperazinecarboxamide, N,N-diethyl-4-methyl- Source: NIST WebBook URL: [Link]

  • Title: 3-Piperidinecarboxamide, N,N-diethyl- Source: NIST WebBook URL: [Link]

  • Title: WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides Source: Google Patents URL

Sources

Application Note: A Validated Protocol for the Identification and Quantification of Lasmiditan Impurities, Including N,N-diethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the identification and quantification of process-related impurities and degradation products in Lasmiditan bulk drug substance. The methodology is grounded in High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accepted and reliable technique for pharmaceutical quality control. Furthermore, this guide extends to the characterization of unknown impurities using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Special consideration is given to the potential impurity, N,N-diethylpiperidine-4-carboxamide, with a discussion on its likely origin and analytical signature. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Lasmiditan.

Introduction: The Criticality of Impurity Profiling for Lasmiditan

Lasmiditan is a selective serotonin 5-HT1F receptor agonist used for the acute treatment of migraine.[1][2] As with any active pharmaceutical ingredient (API), the purity of Lasmiditan is a critical quality attribute that directly impacts its safety and efficacy.[3][4] Impurities can arise from various sources, including the manufacturing process (starting materials, intermediates, by-products), degradation of the drug substance over time, or interactions with packaging materials.[1]

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3][5][6][7] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities above certain thresholds.[5][7] Therefore, the development of a sensitive, specific, and validated analytical method for impurity profiling is not only a regulatory requirement but also a fundamental aspect of ensuring patient safety.

This application note addresses the need for a reliable analytical protocol for Lasmiditan by providing a comprehensive HPLC-UV method for routine quality control and an LC-MS/MS strategy for the structural elucidation of unknown impurities.

Understanding Potential Impurities in Lasmiditan

A thorough understanding of the synthetic route of Lasmiditan is paramount in predicting potential process-related impurities. The synthesis of Lasmiditan often involves the coupling of a substituted pyridine derivative with a piperidine moiety.[8][9][10]

One potential impurity, This compound , can be hypothesized to arise from unreacted starting materials or side reactions involving the piperidine precursor. Its chemical structure and properties are available in public databases.[11][12] Other likely impurities include starting materials, intermediates, and by-products from the synthetic pathway, as well as degradation products formed under stress conditions.[1][13][14]

Analytical Strategy: A Two-Tiered Approach

A robust impurity profiling strategy employs a combination of chromatographic techniques to achieve both quantitative analysis and structural identification.

Tier 1: Quantitative Analysis using HPLC-UV

For routine quality control and quantification of known impurities, a stability-indicating HPLC method with UV detection is the workhorse of the pharmaceutical industry.[15][16] This method should be able to separate the main component (Lasmiditan) from its known and potential impurities with adequate resolution.

Tier 2: Structural Elucidation using LC-MS/MS

When unknown impurities are detected, LC-MS/MS becomes an indispensable tool for their structural characterization.[13][17][18] By providing accurate mass information and fragmentation patterns, LC-MS/MS enables the confident identification of unknown compounds.

Experimental Protocols

Materials and Reagents
  • Lasmiditan reference standard and impurity reference standards (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)

  • Formic acid (LC-MS grade)

  • All other chemicals and reagents should be of analytical grade.

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a UV/PDA detector.

  • LC-MS/MS system (e.g., QTRAP or similar) with an electrospray ionization (ESI) source.

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

Chromatographic Conditions for HPLC-UV

The following HPLC conditions have been adapted from published methods and are a good starting point for optimization.[13][14][19]

ParameterCondition
Column Inertsil ODS-3 (250 x 4.6 mm, 5.0 µm) or equivalent C18 column
Mobile Phase A 0.1 M Phosphate Buffer (pH 3.6) : Acetonitrile (65:35 v/v)
Mobile Phase B 0.1 M Phosphate Buffer (pH 3.6) : Methanol (20:80 v/v)
Elution Mode Isocratic with a 50:50 (v/v) mixture of Mobile Phase A and B
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 246 nm
Injection Volume 10 µL

Causality behind Experimental Choices:

  • Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like Lasmiditan and its potential impurities.[13]

  • Mobile Phase: The combination of a phosphate buffer and organic modifiers (acetonitrile and methanol) allows for the fine-tuning of selectivity and retention times. The acidic pH of the buffer ensures that the basic nitrogen atoms in Lasmiditan and related compounds are protonated, leading to better peak shapes.

  • Detection Wavelength: The selection of 246 nm is based on the UV absorbance maxima of Lasmiditan, providing good sensitivity for the parent compound and its structurally related impurities.[13]

Sample and Standard Preparation
  • Standard Stock Solution (Lasmiditan): Accurately weigh about 25 mg of Lasmiditan reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.[13]

  • Impurity Stock Solutions: If reference standards for impurities are available, prepare individual stock solutions in a similar manner.

  • Spiked Sample Solution (for method development and validation): Prepare a solution of Lasmiditan at the working concentration and spike it with known amounts of impurity stock solutions to achieve the desired concentration levels (e.g., at the reporting threshold of 0.1%).

  • Test Sample Solution (Bulk Drug): Prepare a solution of the Lasmiditan bulk drug substance in methanol at a concentration of 1000 µg/mL.[13]

Method Validation (as per ICH Q2(R1) Guidelines)

A comprehensive validation of the analytical method is crucial to ensure its reliability. The following parameters should be assessed:

  • Specificity: Demonstrated by the separation of Lasmiditan from its impurities and any degradation products. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to generate potential degradation products and prove the stability-indicating nature of the method.[13][14]

  • Linearity: Assessed over a range of concentrations for Lasmiditan and its impurities (e.g., from the limit of quantification to 150% of the specification limit).

  • Accuracy: Determined by recovery studies of known amounts of impurities spiked into the sample matrix.

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making deliberate small changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Protocol for LC-MS/MS Characterization

For the identification of unknown impurities, the same chromatographic conditions as the HPLC-UV method can be employed, with the eluent being directed to the mass spectrometer.

ParameterCondition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Full Scan (for initial detection) and Product Ion Scan (for fragmentation)
Ion Spray Voltage 5500 V
Source Temperature 550 °C
Collision Gas Nitrogen

Identification of this compound:

  • Expected [M+H]+: The molecular formula of this compound is C11H22N2O, with a molecular weight of 198.31 g/mol .[11][12] In positive ion mode ESI-MS, the expected protonated molecule [M+H]+ would be observed at an m/z of approximately 199.18.

  • Fragmentation Pattern: A product ion scan of the precursor ion at m/z 199.18 would yield characteristic fragment ions. The fragmentation would likely involve the cleavage of the amide bond and the piperidine ring, providing structural confirmation.

Data Presentation and Visualization

Workflow for Lasmiditan Impurity Identification

G cluster_0 Sample Preparation cluster_1 Quantitative Analysis cluster_2 Impurity Identification cluster_3 Reporting & Compliance prep Prepare Lasmiditan Bulk Sample and Standards hplc HPLC-UV Analysis prep->hplc Inject into HPLC quant Quantify Known Impurities and Detect Unknowns hplc->quant Chromatographic Data lcms LC-MS/MS Analysis of Unknown Peaks quant->lcms If unknown impurity > threshold report Report Impurities Above ICH Q3A Thresholds quant->report Quantitative Results struct Structural Elucidation (e.g., N,N-diethylpiperidine- 4-carboxamide) lcms->struct Mass Spectra & Fragmentation struct->report Structural Information

Caption: Workflow for the identification and quantification of Lasmiditan impurities.

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system. The inclusion of system suitability tests (e.g., resolution, tailing factor, theoretical plates) in each chromatographic run ensures the consistent performance of the analytical system. The comprehensive method validation, as outlined by ICH guidelines, provides documented evidence of the method's suitability for its intended purpose. Furthermore, the use of certified reference standards for both the API and known impurities ensures the accuracy and traceability of the quantitative results.

Conclusion

This application note details a comprehensive and scientifically sound protocol for the identification and quantification of impurities in Lasmiditan. By employing a combination of HPLC-UV for routine analysis and LC-MS/MS for structural elucidation, this methodology enables rigorous quality control and ensures compliance with regulatory requirements. The protocol is designed to be readily implemented in a pharmaceutical quality control laboratory and can be adapted for the analysis of Lasmiditan in various stages of drug development.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Lasmiditan Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Reddy, G. V., et al. (2023). Development of a stability-indicating HPLC method for Lasmiditan and its process related impurities with characterization of degradation products by LC-MS/MS. Journal of Chemical Metrology, 17(1), 79-92.
  • ResearchGate. (n.d.). Lasmiditan Hemisuccinate: Selective Separation and Validation of Process Related Impurities by HPLC. Retrieved from [Link]

  • SciSpace. (n.d.). Development of a stability-indicating HPLC method for Lasmiditan and its process related impurities with characterization of degradation products by LCMS/MS. Retrieved from [Link]

  • Pasha, I. P., & Koneru, A. (2024). Spectroscopic Method Development and Validation for Lasmiditan Quantification in Bulk and its Tablet Formulations. Biosciences Biotechnology Research Asia, 21(3).
  • NROChemistry. (n.d.). Synthesis of Lasmiditan. Retrieved from [Link]

  • Puriya, P., Omray, L. K., & Soni, P. (n.d.). Novel high performance liquid chromatographic method development and validation for the estimation of lasmiditan in marketed for. International Journal of Novel Research and Development.
  • Oriental Journal of Chemistry. (n.d.). LC/MS/MS Method Development and Validation for the Estimation of Lasmiditan in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A reliable, accurate and simple RP-HPLC method was developed for the simultaneous estimation of Lasmiditan. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lasmiditan-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022041608A1 - Synthesis process for lasmiditan.
  • Google Patents. (n.d.). WO2020095171A1 - Process for preparation of lasmiditan.
  • ResearchGate. (2024, April 19). LC/MS/MS Method Development and Validation for the Estimation of Lasmiditan in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. Retrieved from [Link]

  • PubMed. (2000, October 19). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-. Retrieved from [Link]

Sources

In Vitro Assays for Testing the Biological Effects of N,N-diethylpiperidine-4-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of N,N-diethylpiperidine-4-carboxamide, a novel synthetic compound with a piperidine scaffold suggestive of potential activity on central nervous system (CNS) targets. Given the prevalence of the piperidine motif in molecules targeting G-protein coupled receptors (GPCRs), this guide outlines a rational, multi-phase experimental strategy.[1][2] The protocols detailed herein are designed to first establish target engagement, then elucidate the mechanism of action, and finally, to assess crucial safety and selectivity parameters. This application note is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Introduction and Rationale

This compound is a small molecule whose chemical structure is part of a class of compounds with known biological activities, including modulation of GPCRs such as opioid and dopamine receptors.[3][4] GPCRs represent the largest family of cell surface receptors and are the targets for approximately a quarter of all modern therapeutic drugs, making them a primary focus in drug discovery.[1][2]

The proposed in vitro testing cascade for this compound is designed to systematically investigate its potential as a GPCR modulator. The workflow is structured to provide a comprehensive pharmacological profile, beginning with broad screening to identify potential targets and culminating in detailed functional and safety assays.

Experimental Workflow Overview

The characterization of this compound will proceed through three logical phases:

  • Phase 1: Target Engagement & Primary Screening. Determine if the compound binds to a panel of CNS-relevant GPCRs.

  • Phase 2: Functional Characterization. Elucidate the functional consequences of binding (e.g., agonist, antagonist activity) by measuring downstream signaling events.

  • Phase 3: Safety & Selectivity Profiling. Assess off-target effects and general cytotoxicity to determine the therapeutic window.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Safety & Selectivity p1_assay Radioligand Binding Assay p2_assay1 cAMP Accumulation Assay (Gs/Gi Signaling) p1_assay->p2_assay1 If Binding Confirmed p2_assay2 Calcium Mobilization Assay (Gq Signaling) p1_assay->p2_assay2 If Binding Confirmed p3_assay1 Cell Viability Assay (Cytotoxicity) p2_assay1->p3_assay1 If Functional Activity p2_assay2->p3_assay1 If Functional Activity p3_assay2 hERG Channel Assay (Cardiotoxicity) p3_assay1->p3_assay2

Caption: High-level workflow for in vitro characterization.

Phase 1 Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a target GPCR. This is achieved by measuring the displacement of a specific high-affinity radioligand.[5][6]

Principle: This competitive binding assay quantifies the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound.[5][7]

Step-by-Step Protocol:
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method like the BCA assay.[8]

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and vehicle control to designated wells.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, and a high concentration of a known, unlabeled ligand to designated wells.

    • Test Compound: Add assay buffer, radioligand, and serial dilutions of this compound to the remaining wells.

    • Initiate the binding reaction by adding the membrane preparation to all wells. The final volume is typically 250 µL.[8]

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[8]

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[8]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation cocktail, or use a filter-based scintillation counter.

    • Measure the radioactivity (in counts per minute, CPM) for each well.[8]

Data Analysis:
  • Specific Binding: Calculated by subtracting the NSB CPM from the Total Binding CPM.

  • IC50 Determination: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that displaces 50% of the radioligand).

  • Ki Calculation: Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

ParameterDescriptionExample Value
IC50 Concentration for 50% inhibition150 nM
Ki Binding affinity constant75 nM
Radioligand ³H-Dopamine(Specific to target)
Kd of Radioligand 5 nM(Specific to target)

Phase 2 Protocols: Functional Characterization

Once binding is confirmed, the next step is to determine the compound's functional effect on receptor signaling. GPCRs primarily signal through Gs, Gi, or Gq protein pathways.[9]

cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

Objective: To measure changes in intracellular cyclic AMP (cAMP) levels following receptor activation or inhibition.

Principle: Gs-coupled receptors activate adenylyl cyclase, increasing cAMP levels. Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels.[10] This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF), a competitive immunoassay format where intracellular cAMP competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody.[11][12] A higher intracellular cAMP concentration results in a lower HTRF signal.[13]

G cluster_Gs Gs Signaling cluster_Gi Gi Signaling Agonist Agonist (e.g., Compound X) GPCR_s Gs-Coupled GPCR Agonist->GPCR_s AC_s Adenylyl Cyclase GPCR_s->AC_s Activates ATP_s ATP AC_s->ATP_s cAMP_s cAMP ↑ ATP_s->cAMP_s Converts to PKA_s PKA Activation cAMP_s->PKA_s Response_s Cellular Response PKA_s->Response_s Agonist_i Agonist (e.g., Compound Y) GPCR_i Gi-Coupled GPCR Agonist_i->GPCR_i AC_i Adenylyl Cyclase GPCR_i->AC_i Inhibits ATP_i ATP AC_i->ATP_i cAMP_i cAMP ↓ ATP_i->cAMP_i Conversion Blocked PKA_i PKA Inhibition cAMP_i->PKA_i Response_i Cellular Response PKA_i->Response_i

Caption: Gs and Gi signaling pathways converge on adenylyl cyclase.

Step-by-Step Protocol (HTRF):
  • Cell Culture: Plate cells expressing the target receptor in a suitable microplate (e.g., 384-well) and culture overnight.

  • Compound Stimulation:

    • For agonist testing: Add serial dilutions of this compound to the cells.

    • For antagonist testing: Add serial dilutions of this compound, followed by a known agonist at its EC50 concentration. For Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable baseline of cAMP.[11]

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[14]

  • Cell Lysis and Detection: Add the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled antibody) in lysis buffer to each well.

  • Second Incubation: Incubate for 60 minutes at room temperature, protected from light.[13]

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (cryptate) and 620 nm (d2).

Data Analysis:
  • Calculate the 665/620 nm emission ratio for each well.

  • Convert ratios to cAMP concentrations using a standard curve.

  • Plot cAMP concentration against the log concentration of the test compound.

  • Determine EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

ParameterDescriptionExample Value
EC50 Concentration for 50% maximal effect (agonist)80 nM
IC50 Concentration for 50% inhibition (antagonist)250 nM
Emax Maximum possible effect95% (relative to control)
Calcium Mobilization Assay (for Gq-coupled receptors)

Objective: To measure the transient increase in intracellular calcium ([Ca²⁺]i) following the activation of Gq-coupled receptors.[15]

Principle: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 triggers the release of Ca²⁺ from intracellular stores.[15] This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to calcium.[16][17]

Step-by-Step Protocol:
  • Cell Culture: Seed cells expressing the target Gq-coupled receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[17]

  • Dye Loading: Remove the culture medium and add a loading buffer containing the fluorescent calcium indicator (e.g., Fluo-4 AM) and often probenecid (to prevent dye leakage).[16]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light, to allow for dye de-esterification and trapping within the cells.[16]

  • Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., a FlexStation or FLIPR).

  • Compound Addition: The instrument will record a baseline fluorescence, then automatically inject the test compound (agonist or antagonist + agonist) into the wells.

  • Fluorescence Monitoring: Continue to record the fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium flux.

Data Analysis:
  • Quantify the response by measuring the peak fluorescence intensity or the area under the curve.

  • Plot the response against the log concentration of this compound.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) from the resulting dose-response curve.

ParameterDescriptionExample Value
EC50 Concentration for 50% maximal Ca²⁺ response120 nM
Signal Window Ratio of max signal to baseline5.2-fold

Phase 3 Protocols: Safety & Selectivity Profiling

Cell Viability (MTS) Assay

Objective: To assess the general cytotoxicity of this compound.

Principle: The MTS assay is a colorimetric method for determining the number of viable cells.[18] In living cells, mitochondrial dehydrogenases convert the MTS tetrazolium salt into a soluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[18][19]

Step-by-Step Protocol:
  • Cell Plating: Seed a non-target cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a prolonged period (e.g., 24-48 hours).[20]

  • MTS Reagent Addition: Add the combined MTS/PES solution to each well.[18][20]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[18][20]

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[19]

Data Analysis:
  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot viability against the log concentration of the compound to determine the CC50 (concentration that causes 50% cytotoxicity).

ParameterDescriptionExample Value
CC50 50% cytotoxic concentration> 50 µM
hERG Potassium Channel Assay

Objective: To evaluate the potential for this compound to inhibit the hERG potassium channel, a critical indicator of potential cardiotoxicity.[21]

Principle: Inhibition of the hERG channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[21][22] Automated patch-clamp electrophysiology is the gold-standard high-throughput method to directly measure ion flow through the hERG channel in cells engineered to express it.[22][23]

Methodology Outline (Automated Patch-Clamp):
  • Cell Preparation: Use a cell line (e.g., CHO or HEK) stably expressing the hERG channel. Prepare a single-cell suspension.

  • Assay Execution: The automated patch-clamp system captures individual cells and forms a high-resistance seal (a "gigaseal").

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.[22]

  • Compound Application: After establishing a stable baseline current, the system applies increasing concentrations of this compound.

  • Current Measurement: The hERG current is measured at each concentration, and the degree of inhibition is quantified.

Data Analysis:
  • Plot the percentage of hERG current inhibition against the log concentration of the compound.

  • Fit the data to a dose-response curve to determine the IC50 for hERG inhibition.

ParameterDescriptionExample Value
IC50 (hERG) 50% hERG inhibitory concentration15 µM

Conclusion and Interpretation

This structured in vitro testing cascade provides a robust framework for the initial pharmacological evaluation of this compound. By systematically assessing target binding, functional activity, and key safety liabilities, researchers can efficiently generate a comprehensive data package. The results will enable a data-driven decision on whether to advance the compound into further preclinical development. A desirable candidate would exhibit high affinity and potency at the target receptor, a clear mechanism of action, and significantly lower activity at off-targets like the hERG channel (i.e., a large therapeutic window).

References

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. (URL: [Link])

  • Armstrong, J. F., et al. (2024). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. Nucleic Acids Research, 52(D1), D1438–D1449. (URL: [Link])

  • Zhou, N., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 43(8), 1899–1911. (URL: [Link])

  • Bio-protocol. (2018). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 8(17), e2997. (URL: [Link])

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  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. (URL: [Link])

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (URL: [Link])

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  • PubChem. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. (URL: [Link])

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  • Armstrong, J. F., et al. (2024). The IUPHAR/BPS Guide to PHARMACOLOGY in 2024. Nucleic Acids Research, 52(D1), D1438-D1449. (URL: [Link])

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-5. (URL: [Link])

  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery, 15(1), 29-41. (URL: [Link])

  • Crumb, W. J., et al. (2016). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 1441, 281-291. (URL: [Link])

  • Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. (URL: [Link])

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 29(10), 2333. (URL: [Link])

  • Insel, P. A., et al. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (110), 53923. (URL: [Link])

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  • Li, Y. X., et al. (2014). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 19(12), 20581–20590. (URL: [Link])

  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994–5998. (URL: [Link])

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The Piperidine-4-Carboxamide Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine-4-Carboxamide Core

In the landscape of contemporary drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly shapes the trajectory of a research program. Among the nitrogen-containing heterocycles that have proven to be exceptionally fruitful, the piperidine-4-carboxamide moiety has emerged as a privileged structure.[1] Its prevalence in a diverse array of biologically active agents, from anticancer and antiviral to antipsychotic compounds, underscores its versatility and strategic importance in medicinal chemistry.[1] This guide provides an in-depth exploration of the piperidine-4-carboxamide scaffold, offering insights into its applications, synthetic strategies, and key considerations for its incorporation into drug design projects.

The piperidine ring, a saturated six-membered heterocycle, offers a rigid, three-dimensional framework that is ideal for orienting substituents to interact with biological targets. The carboxamide group at the 4-position provides a key hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein active sites. This combination of a robust scaffold and a versatile interaction point makes the piperidine-4-carboxamide a powerful tool for medicinal chemists.

Therapeutic Applications: A Scaffold for Diverse Biological Targets

The utility of the piperidine-4-carboxamide scaffold is best illustrated by its successful application across a wide spectrum of therapeutic areas. Its derivatives have been investigated and developed as potent modulators of various biological targets.

Neurodegenerative Disorders: Targeting Secretory Glutaminyl Cyclase in Alzheimer's Disease

A compelling application of the piperidine-4-carboxamide scaffold is in the design of inhibitors for secretory glutaminyl cyclase (sQC).[2][3] Overexpression of sQC in the brains of Alzheimer's disease (AD) patients leads to the formation of the highly neurotoxic pyroglutamate variant of amyloid beta (pGlu-Aβ), which is believed to seed the aggregation of the full-length Aβ peptide.[2] Inhibition of sQC presents an attractive therapeutic strategy to mitigate this pathological cascade.

Through pharmacophore-assisted high-throughput virtual screening, a novel sQC inhibitor featuring a piperidine-4-carboxamide moiety was identified, demonstrating an IC50 of 34 μM.[2][3] Molecular docking and X-ray crystallography studies have elucidated the binding mode of this scaffold within the sQC active site, highlighting its potential as a starting point for the design of more potent inhibitors.[2]

Oncology: Development of Carbonic Anhydrase Inhibitors

The piperidine-4-carboxamide scaffold has also been instrumental in the development of inhibitors for human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII.[4] These enzymes play a crucial role in the regulation of pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives have been synthesized and shown to inhibit hCA I, II, IX, and XII at nanomolar concentrations.[4] Notably, some of these compounds exhibited sub-nanomolar inhibition of the cancer-related isoform hCA IX, demonstrating the potential for developing highly selective and potent anticancer agents based on this scaffold.[4]

Analgesia and Beyond: A Core Component of Potent Analgesics

The piperidine scaffold, in general, has a rich history in the development of analgesics.[5][6] The 4,4-disubstituted piperidine framework has been a key structural motif in a class of compounds with potent analgesic properties, with some analogues demonstrating potency comparable to morphine.[5] While the initial focus of the user's query was on N,N-diethylpiperidine-4-carboxamide, the broader class of N,N-disubstituted piperidine-4-carboxamides and related structures continue to be explored for their potential as analgesics and for other central nervous system (CNS) applications.

Synthetic Strategies: Assembling the Piperidine-4-Carboxamide Core

A key advantage of the piperidine-4-carboxamide scaffold is its synthetic tractability. A general and reliable method for the synthesis of N,N-disubstituted piperidine-4-carboxamides involves the coupling of a piperidine-4-carboxylic acid derivative with a secondary amine.

Protocol: General Synthesis of this compound Derivatives

This protocol outlines a representative procedure for the amide coupling reaction to form this compound from a suitable piperidine-4-carboxylic acid precursor.

Materials:

  • N-protected piperidine-4-carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid)

  • Diethylamine

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected piperidine-4-carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Activation: Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add diethylamine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N,N-diethyl-N-protected-piperidine-4-carboxamide.

  • Deprotection (if necessary): If an N-protected piperidine-4-carboxylic acid was used, the protecting group can be removed in a subsequent step (e.g., treatment with trifluoroacetic acid for a Boc group) to yield the final this compound.

Visualizing the Workflow and Scaffold

To further clarify the synthetic approach and the central role of the scaffold, the following diagrams are provided.

G cluster_start Starting Materials cluster_process Process cluster_product Product N-Protected Piperidine-4-Carboxylic Acid N-Protected Piperidine-4-Carboxylic Acid Amide Coupling Amide Coupling N-Protected Piperidine-4-Carboxylic Acid->Amide Coupling Diethylamine Diethylamine Diethylamine->Amide Coupling This compound Derivative This compound Derivative Amide Coupling->this compound Derivative

Caption: Synthetic workflow for this compound derivatives.

Caption: The core piperidine-4-carboxamide scaffold.

Physicochemical Properties and Drug-Likeness

The piperidine-4-carboxamide scaffold generally imparts favorable physicochemical properties to molecules, contributing to good drug-like characteristics. The piperidine ring itself is relatively lipophilic, which can aid in cell permeability. However, the introduction of the carboxamide group and other polar substituents can modulate the overall lipophilicity and aqueous solubility of the final compound. Careful consideration of these properties is essential during the design and optimization phase of drug discovery.

PropertyGeneral Contribution of the Scaffold
Molecular Weight Relatively low, providing a good starting point for further elaboration.
Lipophilicity (LogP) The piperidine ring is lipophilic, but this can be balanced by the polar carboxamide.
Hydrogen Bond Donors/Acceptors The carboxamide group provides both a hydrogen bond donor (N-H) and acceptor (C=O).
Rotatable Bonds The scaffold itself is rigid, limiting conformational flexibility, which can be advantageous for target binding.
Aqueous Solubility Can be modulated by the substituents on the piperidine nitrogen and the carboxamide.

Conclusion: A Privileged Scaffold with a Bright Future

The piperidine-4-carboxamide scaffold has firmly established itself as a valuable building block in medicinal chemistry. Its synthetic accessibility, favorable physicochemical properties, and proven track record in modulating a wide range of biological targets make it an attractive starting point for the design of new therapeutic agents. While the specific compound this compound is not extensively documented in the literature, the broader class of piperidine-4-carboxamide derivatives continues to be a fertile ground for innovation in drug discovery. Researchers and scientists are encouraged to explore the potential of this versatile scaffold in their own research endeavors.

References

  • A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. Benchchem.
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  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
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Application Note: A Methodological Framework for Evaluating N,N-diethylpiperidine-4-carboxamide as a Novel Proteasome Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis and a validated therapeutic target in oncology. This document provides a comprehensive framework for the initial investigation of N,N-diethylpiperidine-4-carboxamide, hereafter referred to as Compound-PIP, as a novel, non-peptidic scaffold for proteasome inhibition. We outline a structured, multi-stage approach beginning with in vitro enzymatic assays to establish direct inhibition of the 20S proteasome's catalytic subunits, followed by a suite of cell-based assays to confirm biological activity and assess cytotoxicity. This guide details step-by-step protocols for measuring chymotrypsin-like (CT-L) proteasome activity, quantifying the accumulation of ubiquitinated proteins via Western blot, and determining cell viability. The causality behind experimental choices is explained to ensure robust and reproducible data generation for evaluating this promising new chemical entity.

Introduction: The Proteasome as a Therapeutic Target

The ubiquitin-proteasome pathway (UPP) is the principal mechanism for selective protein degradation in eukaryotic cells, essential for maintaining cellular health.[1][2] The process involves two discrete steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by a large multicatalytic complex known as the 26S proteasome.[3][4] The 26S proteasome consists of a 20S core particle, which houses the catalytic activity, and one or two 19S regulatory particles that recognize and unfold ubiquitinated substrates.[3]

The 20S proteasome core possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), located on the β5, β2, and β1 subunits, respectively.[5] By degrading proteins involved in cell cycle progression, apoptosis, and signal transduction, the proteasome plays a pivotal role in cellular regulation.[6] In cancer cells, particularly those with high rates of protein synthesis and turnover like multiple myeloma, this reliance on the proteasome is heightened, making it a prime therapeutic target.[5][7] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress, activating pro-apoptotic pathways, and ultimately causing cell death.[7][8]

While approved proteasome inhibitors like bortezomib and carfilzomib have revolutionized cancer treatment, the search for novel chemical scaffolds continues, driven by the need for improved selectivity, oral bioavailability, and reduced side effects.[9] The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[10][11][12] this compound (Compound-PIP) represents a simple, yet versatile piperidine-based scaffold. This guide proposes a hypothetical investigation into its potential as a proteasome inhibitor, providing the necessary protocols to characterize its activity from the enzymatic to the cellular level.

Part 1: In Vitro Characterization of Compound-PIP

The first crucial step is to determine if Compound-PIP can directly inhibit the catalytic activity of the isolated 20S proteasome. The chymotrypsin-like (CT-L) activity is the most targeted and often the most critical for cell viability.[13] We will use a fluorogenic assay, a standard method in drug discovery for its sensitivity and high-throughput compatibility.[14]

Principle of the Assay This assay utilizes a synthetic peptide substrate, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), which mimics the natural substrate of the proteasome's chymotrypsin-like site.[15][16] The peptide is conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), which is quenched in its peptide-bound form. Upon cleavage by an active proteasome, the free AMC is released, and its fluorescence can be measured (Excitation: ~380 nm, Emission: ~460 nm).[17][18] A decrease in the rate of AMC release in the presence of Compound-PIP indicates enzymatic inhibition.

Protocol 1: In Vitro 20S Proteasome Chymotrypsin-Like (CT-L) Activity Assay

Materials:

  • Purified Human 20S Proteasome

  • Suc-LLVY-AMC fluorogenic substrate (10 mM stock in DMSO)[17]

  • Compound-PIP (10 mM stock in DMSO)

  • Proteasome Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

  • Bortezomib (positive control inhibitor, 1 mM stock in DMSO)

  • DMSO (vehicle control)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of 2X Proteasome Assay Buffer.

  • Compound Dilution Series: Create a serial dilution of Compound-PIP in DMSO, typically starting from 10 mM. Then, dilute these stock concentrations into the Assay Buffer to achieve the final desired concentrations for the assay (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is consistent and low (<1%). Prepare similar dilutions for the positive control, Bortezomib.

  • Assay Plate Setup:

    • Sample Wells: Add 50 µL of Assay Buffer containing the desired concentration of Compound-PIP.

    • Positive Control Wells: Add 50 µL of Assay Buffer with Bortezomib (e.g., 1 µM final concentration).

    • Vehicle Control Wells (100% activity): Add 50 µL of Assay Buffer with the same final concentration of DMSO as the sample wells.

    • Blank Wells (No enzyme): Add 100 µL of Assay Buffer.

  • Enzyme Addition: Add 50 µL of diluted 20S proteasome (e.g., 0.5 nM final concentration) to all wells except the blanks. Mix gently by tapping the plate.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Prepare a 2X substrate solution (e.g., 100 µM Suc-LLVY-AMC in Assay Buffer). Add 100 µL of this solution to all wells to start the reaction. The final volume in each well should be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 60 seconds for 30-60 minutes.

Data Analysis & Expected Results:

  • Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.

  • Normalize Data: Subtract the slope of the blank wells from all other wells. Normalize the data by setting the average rate of the vehicle control wells to 100% activity and the positive control to 0% activity.

  • Calculate IC50: Plot the normalized percent inhibition against the logarithm of Compound-PIP concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTargetHypothetical IC50 (nM)
Compound-PIP20S Proteasome (CT-L)85
Bortezomib20S Proteasome (CT-L)5

Part 2: Cellular Activity Assessment of Compound-PIP

Demonstrating direct enzymatic inhibition is the first step. The next is to confirm that Compound-PIP can enter cells, engage its target, and elicit a biological response. This involves measuring proteasome inhibition in intact cells, observing the downstream consequences, and assessing the compound's toxicity.

Workflow for Cellular Characterization

G

Protocol 2: Cell-Based Proteasome Inhibition Assay

Principle: This protocol measures proteasome activity directly within live cells. Luminescent assays, such as Promega's Proteasome-Glo™, are highly sensitive and use a "add-mix-measure" format.[19] A cell-permeable luminogenic substrate (e.g., Suc-LLVY-aminoluciferin) is added to the cells. Inside the cell, active proteasomes cleave the substrate, releasing aminoluciferin, which is then used by luciferase (also in the reagent) to generate a stable luminescent signal proportional to proteasome activity.

Materials:

  • Human multiple myeloma cell line (e.g., MM.1S or RPMI-8226)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit[19]

  • Compound-PIP and Bortezomib (stocks in DMSO)

  • White, opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in the white-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours (for adherent cells) or use immediately (for suspension cells).

  • Compound Treatment: Add desired concentrations of Compound-PIP, Bortezomib, or vehicle (DMSO) to the wells. The final volume should be consistent.

  • Incubation: Incubate the plate for a specified time (e.g., 2-4 hours) at 37°C, 5% CO2.

  • Assay Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Signal Stabilization: Mix the plate on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate reader.

Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of proteasome inhibition against the log concentration of Compound-PIP.

Protocol 3: Analysis of Ubiquitinated Protein Accumulation via Western Blot

Principle: A direct functional consequence of proteasome inhibition is the cellular accumulation of proteins tagged for degradation.[5] This can be visualized as a high-molecular-weight "smear" or "ladder" on a Western blot when probing with an antibody against ubiquitin.[20][21] This assay provides robust, qualitative confirmation of the compound's mechanism of action.

Materials:

  • Cells treated as described above (for 4-24 hours).

  • RIPA Lysis Buffer with protease and deubiquitinase inhibitors (e.g., NEM, PR-619).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies: Anti-Ubiquitin (e.g., P4D1 or FK2 clones), Anti-GAPDH or β-Actin (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis: Harvest treated cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and mix with Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on an 8-16% gradient SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary anti-ubiquitin antibody overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly, apply ECL substrate, and visualize the signal using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-GAPDH or β-Actin antibody to ensure equal protein loading.

Protocol 4: Cell Viability Assay (MTT Assay)

Principle: To assess if Compound-PIP is selectively toxic to cancer cells, a cytotoxicity assay is essential. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which generally correlates with cell viability. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[22] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cells treated in a clear 96-well plate.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[23]

  • Absorbance plate reader.

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and treat with a dose range of Compound-PIP for an extended period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.

  • Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.

Data Analysis and Summary of Results: Calculate the half-maximal cytotoxic concentration (CC50) by plotting percent cell viability against the log concentration of Compound-PIP. A promising compound will have a low EC50 (high potency) and a high CC50 (low toxicity), resulting in a favorable therapeutic index (CC50/EC50).

ParameterCompound-PIP (Hypothetical)Bortezomib (Hypothetical)
EC50 (Cellular CT-L Inhibition) 150 nM15 nM
CC50 (MM.1S Cell Viability, 72h) 800 nM25 nM
Therapeutic Index (CC50/EC50) 5.31.7
Cellular Consequences of Proteasome Inhibition

G

Discussion & Future Directions

This application note has detailed a foundational, multi-tiered strategy for the initial evaluation of this compound (Compound-PIP) as a potential proteasome inhibitor. The described workflow, progressing from direct enzymatic assays to comprehensive cellular characterization, provides a robust system for generating the data necessary to validate a novel chemical scaffold.

Hypothetical results suggest that Compound-PIP could be a moderately potent inhibitor with a reasonable therapeutic window. The accumulation of ubiquitinated proteins would serve as a crucial mechanistic validation.

Next steps in this research program would include:

  • Selectivity Profiling: Assessing the inhibitory activity of Compound-PIP against the trypsin-like (T-L) and caspase-like (C-L) subunits to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Compound-PIP to improve potency and optimize pharmacokinetic properties.[24]

  • Off-Target Screening: Evaluating the compound against a panel of other proteases and cellular targets to identify potential off-target effects.

  • In Vivo Efficacy Studies: Advancing lead compounds into animal models of multiple myeloma to assess anti-tumor activity, pharmacokinetics, and tolerability.

By following this structured approach, researchers can efficiently and rigorously evaluate the potential of the piperidine-4-carboxamide scaffold, paving the way for a new class of proteasome-targeting therapeutics.

References

  • Vertex AI Search. (n.d.).
  • CLYTE Technologies. (2025).
  • Ciechanover, A., Orian, A., & Schwartz, A. L. (2000). The ubiquitin-proteasome pathway: the complexity and myriad functions of proteins death. Proceedings of the National Academy of Sciences, 97(25), 13237-13244.
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Retrieved January 14, 2026.
  • Franke, N. E., Niewerth, D., & van Rhenen, A. (2012). Proteasome Inhibitors: Structure and Function. Hematology/Oncology Clinics of North America, 26(4), 735-752.
  • Abcam. (n.d.). MTT assay protocol. Retrieved January 14, 2026.
  • ResearchGate. (n.d.). Scalable In Vitro Proteasome Activity Assay: Methods and Protocols. Retrieved January 14, 2026.
  • protocols.io. (2023). MTT (Assay protocol). Retrieved January 14, 2026.
  • LifeSensors. (n.d.).
  • Lavelin, I., Beer, A., Kam, Z., Rotter, V., Oren, M., & Albeck, S. (2009). Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System. PLoS ONE, 4(10), e7392.
  • Creative Diagnostics. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 14, 2026.
  • AAT Bioquest. (n.d.). Suc-LLVY-AMC. Retrieved January 14, 2026.
  • Thermo Fisher Scientific. (n.d.).
  • Patsnap Synapse. (2024). What are Proteasome inhibitors and how do they work?. Retrieved January 14, 2026.
  • Li, N., & Chen, X. (2015). The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis. Cell & Bioscience, 5, 5.
  • Adams, J. (2004). Proteasome Inhibition: Mechanism of Action.
  • UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Retrieved January 14, 2026.
  • antibodies-online.com. (n.d.).
  • Promega Corporation. (n.d.). Cell-Based Proteasome-Glo™ Assays. Retrieved January 14, 2026.
  • UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)
  • South Bay Bio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (LLVY-AMC). Retrieved January 14, 2026.
  • BenchChem. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. Retrieved January 14, 2026.
  • Kalliokoski, T., & Venskutonis, P. R. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 290, 116248.
  • Wikipedia. (n.d.). Proteasome inhibitor. Retrieved January 14, 2026.
  • Hideshima, T., Richardson, P. G., & Anderson, K. C. (2011). Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. Molecular Cancer Therapeutics, 10(11), 2034-2042.
  • Royal Society of Chemistry. (2022).
  • National Center for Biotechnology Information. (2023). Proteasomes: Isolation and Activity Assays. Retrieved January 14, 2026.
  • Iaroshenko, V. O., & Villinger, A. (2021).
  • MtoZ Biolabs. (n.d.). How to Detect the Protein Ubiquitination Level via Western Blot?. Retrieved January 14, 2026.
  • National Center for Biotechnology Information. (2023). Proteasomes: Isolation and Activity Assays. Retrieved January 14, 2026.
  • Owen, T. C., & Pierce, R. H. (2009). Development of a Whole-Cell Assay to Monitor Proteasome Activity in Multiple Myeloma. Clinical Lymphoma & Myeloma, 9(Suppl 1), S119.
  • BenchChem. (n.d.). Technical Support Center: Proteasome Inhibition Controls in Degradation Assays. Retrieved January 14, 2026.
  • ResearchGate. (2016). How do I get ubiquitinated protein with western blot?. Retrieved January 14, 2026.

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Troubleshooting & Optimization

Troubleshooting N,N-diethylpiperidine-4-carboxamide synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N,N-diethylpiperidine-4-carboxamide?

The most prevalent and reliable method for synthesizing this compound is through the coupling of piperidine-4-carboxylic acid and diethylamine. This reaction typically employs a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Q2: Why is direct thermal condensation of piperidine-4-carboxylic acid and diethylamine not recommended?

Directly heating a mixture of a carboxylic acid and an amine is generally an inefficient method for amide synthesis.[1][2] This is due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[2][3] Overcoming the high activation energy of this salt to form the amide bond requires harsh conditions, such as very high temperatures, which can lead to decomposition and the formation of intractable tars.[1][3]

Q3: What are the key advantages of using a coupling agent?

Coupling agents are essential for modern amide synthesis as they offer several advantages:

  • Milder Reaction Conditions: They allow the reaction to proceed at or near room temperature, preserving sensitive functional groups.

  • Higher Yields: By activating the carboxylic acid, they significantly increase the reaction rate and yield of the desired amide.

  • Reduced Side Reactions: They minimize the side reactions associated with high-temperature condensations.

  • Improved Atom Economy: Modern catalytic methods are being developed to improve atom economy and reduce waste.[4]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Amide

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials (piperidine-4-carboxylic acid and diethylamine).

  • The isolated product yield is significantly lower than expected.

Potential Causes & Solutions:

  • Cause A: Inefficient Carboxylic Acid Activation. The chosen coupling agent may not be sufficiently reactive, or the reaction conditions may not be optimal for its activation.

    • Solution:

      • Choice of Coupling Agent: Employ a more robust coupling agent. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), are effective.[5] Phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HBTU, HATU) are also highly efficient alternatives.[5][6]

      • Reaction Conditions: Ensure anhydrous (dry) conditions, as moisture can hydrolyze the activated intermediate and the coupling agent itself.[7] Using dry solvents is crucial for success.[8]

  • Cause B: Acid-Base Neutralization. As previously mentioned, the acidic carboxylic acid and the basic amine can form a salt, rendering the amine non-nucleophilic.

    • Solution:

      • Use of a Non-Nucleophilic Base: Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to the reaction mixture.[9] This base will neutralize any generated acid (e.g., HCl from an acid chloride route) or the carboxylic acid itself, freeing up the diethylamine to act as a nucleophile.[1]

  • Cause C: Steric Hindrance. While less of an issue with diethylamine, significant steric bulk on either the carboxylic acid or the amine can slow down the reaction.

    • Solution:

      • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture (e.g., to 40-50 °C) to overcome the steric barrier.

      • Consider a More Reactive Coupling Agent: Reagents like HATU are known to be particularly effective for sterically hindered couplings.[5]

Problem 2: Formation of N-Acylurea Byproduct

Symptoms:

  • A white, insoluble precipitate is observed during the reaction (when using DCC).

  • NMR or Mass Spectrometry data of the crude product shows a signal corresponding to the N-acylurea adduct.

Potential Causes & Solutions:

  • Cause: Rearrangement of the O-Acylisourea Intermediate. When using carbodiimide coupling agents like DCC, the activated carboxylic acid forms an O-acylisourea intermediate. This intermediate can rearrange to a stable, unreactive N-acylurea, especially if the nucleophilic attack by the amine is slow.

    • Solution:

      • Use of Additives: Incorporate an additive such as HOBt or OxymaPure®. These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable towards rearrangement but still highly reactive with the amine. This strategy significantly suppresses N-acylurea formation and also reduces the risk of racemization if chiral centers are present.[6]

      • Alternative Coupling Agents: Switch to a phosphonium or uronium-based coupling agent (e.g., PyBOP, HBTU), which do not form N-acylurea byproducts.[6]

Problem 3: Hydrolysis of the Amide Product

Symptoms:

  • The presence of piperidine-4-carboxylic acid in the final product after workup or purification.

  • This is particularly relevant if the workup involves strongly acidic or basic conditions.

Potential Causes & Solutions:

  • Cause: Amide Bond Cleavage. Amide bonds can be hydrolyzed under harsh acidic or basic conditions, especially with prolonged heating.[10][11][12][13][14]

    • Solution:

      • Mild Workup Conditions: During the reaction workup, use mild aqueous solutions. For instance, use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture instead of a strong base like sodium hydroxide.[15] Similarly, use dilute acid for washing.

      • Avoid High Temperatures During Purification: If distillation is used for purification, perform it under vacuum to keep the temperature low and minimize the risk of thermal degradation or hydrolysis if water is present.

Experimental Protocols
General Protocol for this compound Synthesis using DIC/HOBt
  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve piperidine-4-carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 15-20 minutes.

  • Coupling: Add diethylamine (1.2 equivalents) to the reaction mixture, followed by a non-nucleophilic base like DIEA (1.5 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Dilute the filtrate with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated solution of NaHCO₃, water, and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Component Equivalents Purpose
Piperidine-4-carboxylic acid1Starting Material
Diethylamine1.2Starting Material (Nucleophile)
DIC1.1Coupling Agent
HOBt1.1Additive to prevent side reactions
DIEA1.5Non-nucleophilic base
Anhydrous Solvent (DCM/DMF)-Reaction Medium
Visualizing the Process
Workflow for Troubleshooting Low Yield

Caption: Troubleshooting flowchart for low yield issues.

Mechanism of Carbodiimide Coupling with HOBt Additive

Coupling_Mechanism cluster_activation Activation cluster_side_reaction Side Reaction cluster_main_pathway Desired Pathway RCOOH R-COOH Isourea O-Acylisourea (Active Intermediate) RCOOH->Isourea + DCC DCC DCC NAcylurea N-Acylurea (Inactive Byproduct) Isourea->NAcylurea Rearrangement (No Amine) ActiveEster HOBt Active Ester Isourea->ActiveEster + HOBt HOBt HOBt Amide Amide Product ActiveEster->Amide + R'-NH2 Amine R'-NH2

Caption: Role of HOBt in preventing N-acylurea formation.

References
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]

  • Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]

  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? (2021). Chemistry Stack Exchange. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2020). MDPI. [Link]

  • Reactions of Amides. (n.d.). Save My Exams. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters. [Link]

  • The hydrolysis of amides. (n.d.). Chemguide. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016). Nature Communications. [Link]

  • Synthesis of piperidines using organometallic chemistry. (2009). White Rose eTheses Online. [Link]

  • Acid and base-catalyzed hydrolysis of amides. (2014). Khan Academy. [Link]

  • Process for preparation of n,n-di substituted carboxamides. (2013).
  • N,N-diethyl-1-methylpiperidine-4-carboxamide. (n.d.). PubChem. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (2003). Arkivoc. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. (2003). Journal of Medicinal Chemistry. [Link]

  • Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? (2016). ResearchGate. [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024). New Journal of Chemistry. [Link]

  • 4-Aminopiperidine-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Carboxylic acid react with amine? Condition?? (2019). ResearchGate. [Link]

Sources

Improving the yield and purity of N,N-diethylpiperidine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-diethylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced amide bond formation. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to troubleshoot effectively and improve both the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of this compound appears straightforward: a simple amide coupling between piperidine-4-carboxylic acid and diethylamine. However, a critical challenge arises from the starting material itself. The piperidine nitrogen is a secondary amine, which is nucleophilic and can compete in side reactions, leading to oligomerization or reaction with the coupling agent. Therefore, a robust synthesis requires a protection/deprotection strategy. This guide is structured around the most common and reliable method: the use of a Boc-protected piperidine precursor.

Core Synthesis Workflow

The synthesis is best approached in two distinct stages:

  • Amide Coupling: Reaction of N-Boc-piperidine-4-carboxylic acid with diethylamine to form the protected amide intermediate.

  • Deprotection: Removal of the Boc protecting group to yield the final this compound, typically isolated as a salt for stability.

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection start_materials N-Boc-piperidine-4-carboxylic acid + Diethylamine intermediate N-Boc-N,N-diethyl- piperidine-4-carboxamide start_materials->intermediate Coupling Reagent (e.g., EDC/HOBt) Base (e.g., DIPEA) Anhydrous Solvent (e.g., DCM) final_product This compound (often as HCl or TFA salt) intermediate->final_product Strong Acid (e.g., TFA or HCl in Dioxane)

Caption: Two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Part 1: The Amide Coupling Reaction

Question 1: My amide coupling reaction has a very low or zero yield. What are the primary causes?

This is the most frequent issue and can almost always be traced back to one of three factors: inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, or the presence of moisture.[1]

  • Problem: Incomplete Carboxylic Acid Activation

    • Explanation: The carboxylic acid must be converted into a more reactive species (like an active ester or acid chloride) before the amine will attack it. Direct condensation is inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] If your coupling reagent is old, used in insufficient quantity, or inappropriate for the task, activation will be incomplete.

    • Solution:

      • Verify Reagent Quality: Use fresh, high-quality coupling reagents. Carbodiimides like EDC can hydrolyze over time, and phosphonium/uronium salts like HATU or PyBOP are also moisture-sensitive.

      • Stoichiometry: Use a slight excess of the coupling reagent (typically 1.1-1.3 equivalents) relative to the carboxylic acid.

      • Choose the Right Reagent: For this straightforward coupling, several reagents are effective. A comparison is provided below. EDC in combination with an additive like HOBt is a cost-effective and reliable choice.[3]

Coupling ReagentTypical EquivalentsAdditiveProsCons
EDC (Carbodiimide)1.2HOBt or Oxyma (1.2 eq)Cost-effective; water-soluble urea byproduct is easily removed during workup.[4]Can cause racemization without an additive (not an issue for this substrate).
HATU (Aminium Salt)1.1None neededVery fast and efficient; low risk of racemization.[5]More expensive; byproducts can complicate purification if not washed out properly.
SOCl₂ (Acid Chloride)1.5 - 2.0cat. DMFHighly reactive intermediate; inexpensive.Harsh conditions; generates HCl which must be neutralized; can lead to side reactions if not controlled.[6]
  • Problem: Diethylamine Deactivation

    • Explanation: Diethylamine is a base, but the carboxylic acid starting material is, obviously, an acid. They can react to form a diethylammonium salt. Furthermore, if you use a coupling method that generates acid (like the acid chloride route), the diethylamine will be protonated to a non-nucleophilic ammonium salt.[6]

    • Solution: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N), to the reaction mixture. Use at least 2.0 equivalents to neutralize the acid generated and to ensure the diethylamine remains as a free base.[1]

  • Problem: Hydrolysis of Activated Intermediate

    • Explanation: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Any water present in the reaction will convert it back to the starting carboxylic acid, halting the reaction.[1]

    • Solution:

      • Use Anhydrous Solvents: Use a dry solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) from a sealed bottle or one that has been dried over molecular sieves.

      • Dry Reagents: Ensure starting materials are dry. If necessary, dry them under high vacuum before use.

Question 2: I've formed the product, but it's contaminated with a significant byproduct. How do I identify and prevent it?

  • Problem: N-acylurea Byproduct

    • Explanation: When using a carbodiimide like DCC or EDC without an additive, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea. This is a common yield-reducing side reaction.

    • Solution: This is the primary reason to include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1] These additives act as "active ester shuttles," rapidly trapping the O-acylisourea to form an active ester intermediate. This intermediate is less prone to rearrangement and reacts cleanly with the amine.

Coupling_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Amide Amide Product O_acylisourea->Amide + R'₂NH (Slower) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (No HOBt) HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Amine R'₂NH EDU EDU (Byproduct) HOBt HOBt HOBt_ester->Amide + R'₂NH

Caption: Role of HOBt in preventing N-acylurea side product formation.

Question 3: How do I effectively purify the protected N-Boc intermediate?

The intermediate is a neutral, relatively nonpolar molecule. A standard aqueous workup followed by column chromatography is usually sufficient.

  • Step-by-Step Purification Protocol:

    • Quench: After the reaction is complete (monitored by TLC or LC-MS), quench with water or a saturated aqueous solution of NH₄Cl.[1]

    • Extract: Extract the product into an organic solvent like Ethyl Acetate or DCM.

    • Aqueous Washes:

      • Wash with a weak acid (e.g., 1M HCl or 5% citric acid) to remove the basic DIPEA and any unreacted diethylamine.

      • Wash with a weak base (e.g., saturated NaHCO₃ solution) to remove the acidic HOBt and any unreacted carboxylic acid.

      • Wash with brine to remove residual water.

    • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Column Chromatography: Purify the resulting crude oil or solid on silica gel. A gradient of Ethyl Acetate in Hexanes is a good starting point. The product should be significantly less polar than the starting carboxylic acid.

Part 2: The Deprotection Step

Question 4: My Boc-deprotection is incomplete or sluggish.

  • Explanation: The Boc group is cleaved under acidic conditions. Incomplete deprotection usually means the acid is not strong enough, is used in insufficient quantity, or the reaction time is too short.

  • Solution:

    • Choice of Acid: Trifluoroacetic acid (TFA) in DCM is the most common and effective method. A 25-50% solution of TFA in DCM at room temperature for 1-2 hours is typically sufficient. Alternatively, a saturated solution of HCl in a solvent like 1,4-dioxane or diethyl ether can be used.

    • Stoichiometry: Do not use catalytic acid. The reaction requires a large excess of acid, which often serves as the co-solvent.

    • Monitor Progress: Follow the reaction by TLC or LC-MS. The product will be much more polar than the starting material and will likely streak on a silica TLC plate unless a basic modifier is used in the eluent.

Question 5: How do I isolate and store the final product after deprotection?

  • Explanation: The final product is a free base with two amine functionalities. Free amines can be air-sensitive and are often oils that are difficult to handle. For stability and ease of handling, it is best to isolate it as a salt.

  • Isolation as a Salt (Recommended):

    • After the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid (TFA) and solvent.

    • The resulting residue is the TFA salt of your product. This can often be solidified by triturating with a nonpolar solvent like diethyl ether.

    • To obtain the HCl salt, you can either use HCl in dioxane for the deprotection directly or perform a salt swap after TFA deprotection.

  • Isolation as the Free Base:

    • After removing the deprotection acid (e.g., TFA), dissolve the residue in an organic solvent.

    • Carefully neutralize by washing with a saturated solution of NaHCO₃ or K₂CO₃ until the aqueous layer is basic.

    • Extract the free base into the organic layer, dry with Na₂SO₄, and concentrate.

    • Note: The free base may be an oil. It can be purified by distillation under high vacuum or by chromatography on alumina or silica gel treated with triethylamine.[7]

Troubleshooting_Workflow start Synthesis Issue low_yield Low Yield start->low_yield side_products Side Products start->side_products deprotection_fail Deprotection Issues start->deprotection_fail cause_activation Poor Acid Activation? low_yield->cause_activation cause_amine Amine Deactivated? low_yield->cause_amine cause_water Moisture Present? low_yield->cause_water cause_nacylurea N-Acylurea Formation? side_products->cause_nacylurea cause_other Other Impurities? side_products->cause_other cause_acid Acid Too Weak/Little? deprotection_fail->cause_acid cause_time Time Too Short? deprotection_fail->cause_time sol_reagent Use Fresh/Excess Coupling Reagent cause_activation->sol_reagent sol_base Add Non-nucleophilic Base (DIPEA) cause_amine->sol_base sol_dry Use Anhydrous Solvents/Reagents cause_water->sol_dry sol_hobt Add HOBt/Oxyma to Coupling Rxn cause_nacylurea->sol_hobt sol_workup Optimize Aqueous Workup/Chromatography cause_other->sol_workup sol_strong_acid Use Strong Acid (TFA, HCl) cause_acid->sol_strong_acid sol_monitor Monitor by TLC/LCMS cause_time->sol_monitor

Caption: A general troubleshooting workflow for common synthesis issues.

References

  • ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]

  • Nilsson, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11491-11496. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

  • Pottorf, R. S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(49), 6639-6642. National Institutes of Health. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Reddit. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-PHENYLPROPIONALDEHYDE. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. ResearchGate. Retrieved from [Link]

Sources

N,N-diethylpiperidine-4-carboxamide stability issues and degradation product analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-diethylpiperidine-4-carboxamide

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and effectively analyze degradation products. As Senior Application Scientists, we have structured this center to provide not just protocols, but the scientific rationale behind them, ensuring robust and reliable experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide for investigation.

Q1: I'm observing a progressive loss of my parent compound in solution over a short period. What could be the cause?

A1: Root Cause Analysis & Immediate Steps

A rapid loss of this compound in solution is typically indicative of chemical instability, with the most probable cause being hydrolysis of the tertiary amide bond. Amides are susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by acidic or basic conditions.[1][2]

The primary degradation products from hydrolysis would be Piperidine-4-carboxylic acid and Diethylamine .

G cluster_hydrolysis Hydrolysis parent N,N-diethylpiperidine- 4-carboxamide prod1 Piperidine-4-carboxylic acid parent->prod1 H₂O / H⁺ or OH⁻ prod2 Diethylamine parent->prod2 H₂O / H⁺ or OH⁻

Figure 1. Primary Hydrolytic Degradation Pathway.

Troubleshooting Protocol: Investigating Hydrolytic Stability

  • pH Measurement: Immediately measure the pH of your solution. Unbuffered aqueous solutions can have a pH that shifts due to dissolved atmospheric CO₂, creating a weakly acidic environment that can catalyze hydrolysis over time.

  • Buffer Screening: Prepare your compound in a series of buffered solutions (e.g., pH 3, 5, 7, 9). Use buffers with known stability and minimal interaction potential (e.g., phosphate, acetate).

  • Time-Course Analysis:

    • Dissolve a known concentration of this compound in each buffer.

    • Take aliquots at defined time points (e.g., T=0, 2, 4, 8, 24 hours).

    • Immediately quench any further degradation by diluting the aliquot in a stable mobile phase (e.g., 50:50 Acetonitrile:Water) and either analyze immediately or store at < -20°C.

    • Analyze all samples by a stability-indicating HPLC method (see Q3 for method development).

  • Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH. A rapid decrease at low or high pH confirms hydrolytic instability.

Q2: My chromatogram (HPLC/LC-MS) shows several unexpected peaks after storing my solid compound or formulation. What are they and how do I identify them?

A2: Identifying Potential Degradation Pathways & Products

Beyond hydrolysis, other degradation mechanisms such as oxidation, photodecomposition, or thermal degradation can occur, especially under "stress" conditions.[3][4][5] Forced degradation studies are the definitive way to investigate these pathways and generate potential degradation products for identification.[6][7] These studies are a cornerstone of pharmaceutical development, designed to understand the molecule's intrinsic stability.[8][9]

Visualizing the Investigation Workflow

Figure 2. Experimental Workflow for Forced Degradation Studies.

Protocol: Comprehensive Forced Degradation Study

This protocol is designed to intentionally degrade the sample to a target of 5-20% to ensure that secondary degradation is minimized and the analytical method is not overloaded.[10]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile/water mixture.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Include a control sample (1 mL stock + 1 mL water).

Stress ConditionReagent/ProcedureTypical Duration/TempNeutralization Step (Post-Stress)
Acid Hydrolysis 0.2 M HCl (Final: 0.1 M)24-72 hrs @ 60°CAdd 1 mL of 0.1 M NaOH
Base Hydrolysis 0.2 M NaOH (Final: 0.1 M)4-8 hrs @ 60°CAdd 1 mL of 0.1 M HCl
Oxidation 6% H₂O₂ (Final: 3%)24 hrs @ RTN/A (Dilute to stop)
Thermal 50:50 ACN:Water72 hrs @ 80°CCool to RT
Photolytic Solid & Solution SamplesICH Q1B exposure[11][12]N/A
  • Photostability Testing (ICH Q1B):

    • Expose both the solid powder and a solution to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[12][13]

    • Keep a parallel set of samples protected from light (e.g., wrapped in aluminum foil) as dark controls.

  • Sample Analysis:

    • After the designated stress period, perform any necessary neutralization as indicated in the table.

    • Dilute all samples (including controls) to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by LC-MS to separate the parent peak from the newly formed degradation product peaks. The mass spectrometer will provide mass-to-charge (m/z) data crucial for tentative identification of the degradants.

Q3: I need to develop a stability-indicating HPLC method. What are the key parameters and a good starting point?

A3: Principles and Protocol for Method Development

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from all its degradation products. The forced degradation samples you generated in Q2 are essential for this process.

Starting HPLC-UV/MS Method Protocol

  • Column: C18 Reverse-Phase, 100 x 2.1 mm, 2.6 µm particle size (Provides good retention for moderately polar compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • UV Detection: 210 nm (Amide chromophore) or PDA detector (200-400 nm)

  • MS Detector (ESI+): Scan range 50-500 m/z.

Method Validation Steps

  • Specificity: Inject all your forced degradation samples. The method is specific if the parent peak is well-resolved from all degradation product peaks and any peaks from the placebo/blank.

  • Peak Purity Analysis: Use a PDA detector to assess peak purity of the parent compound in the stressed samples. The spectra across the peak should be homogenous if the peak is pure.

  • Mass Balance: Calculate the mass balance. The sum of the increase in the area of all degradation products should approximately equal the decrease in the area of the parent compound. A good mass balance (e.g., 95-105%) provides confidence that all major degradants are being detected.

Frequently Asked Questions (FAQs)

  • What are the optimal storage conditions for solid this compound?

    • Based on general principles for piperidine derivatives and amides, the solid compound should be stored in a well-sealed container, protected from light, and in a cool, dry place (e.g., controlled room temperature or refrigerated at 2-8°C). This minimizes exposure to moisture (risk of hydrolysis), light (risk of photodecomposition), and heat (risk of thermal degradation).[4][14]

  • What are the most likely degradation products I should be looking for?

    • Hydrolysis: Piperidine-4-carboxylic acid (m/z ~144.09 [M+H]⁺) and Diethylamine (volatile, difficult to see in RP-HPLC).

    • Oxidation: N-oxide on the piperidine nitrogen, hydroxylation on the piperidine ring or N-ethyl groups, or dealkylation. Oxidation is mechanistically complex and can produce a wide range of products.[5][15]

    • Photolysis: Degradation products will be highly specific to the interaction with light and require structural elucidation using techniques like high-resolution MS/MS and NMR.

  • My compound is in a formulation with excipients. How does this affect stability?

    • Excipients can significantly impact stability. For example, acidic or basic excipients can catalyze hydrolysis. Excipients containing peroxides (e.g., some grades of povidone) can promote oxidative degradation.[3] It is critical to perform forced degradation studies on the full drug product, not just the active pharmaceutical ingredient (API), to uncover these potential interactions.[10]

References

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences.
  • Q1B Photostability Testing of New Drug Substances and Products. U.S.
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA).
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.
  • ICH Q1B: Complete Guide to Photostability Testing. Pharma Growth Hub via YouTube.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Source not specified].
  • the hydrolysis of amides. Chemguide.
  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • Hydrolysis of Amides. Chemistry LibreTexts.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • mechanism of amide hydrolysis. YouTube.
  • Thermal degradation of piperazine and its structural analogs.
  • Oxidative Degradation of Amines With High-Temperature Cycling.
  • Amide Hydrolysis: Acid and Base-C
  • Ch20 : Amide hydrolysis. University of Calgary.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

Sources

Overcoming challenges in the characterization of N,N-diethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-diethylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the characterization of this molecule. Here, we synthesize our extensive field experience with established analytical principles to provide you with a self-validating system of protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows a declining purity over time when stored in solution. What could be the cause?

A1: The observed decline in purity is likely due to the chemical instability of the molecule in certain solvents and conditions. The primary degradation pathways for piperidine derivatives include oxidation and hydrolysis. The tertiary amine in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide, which can lead to ring-opening byproducts under certain conditions. Additionally, the amide bond can undergo hydrolysis, especially in highly acidic or basic conditions, to yield piperidine-4-carboxylic acid and diethylamine. To mitigate this, it is recommended to use freshly prepared solutions and store them at low temperatures (2-8°C) in amber vials to protect from light, which can catalyze degradation.

Q2: I am having difficulty achieving good peak shape during HPLC analysis of this compound. The peaks are tailing significantly. What is the reason for this?

A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the basic amine groups and residual acidic silanol groups on the surface of silica-based columns. This results in non-ideal chromatographic behavior. To address this, consider using a mobile phase containing a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to saturate the active sites on the stationary phase. Alternatively, using a column with a stationary phase specifically designed for basic compounds, or employing a mobile phase with a low pH to ensure the analyte is fully protonated, can also improve peak shape.

Q3: this compound has a weak UV chromophore. What are the best detection techniques for this compound in HPLC?

A3: Due to the lack of a strong UV-absorbing chromophore, detecting this compound at low concentrations using a standard UV detector can be challenging. While low wavelength UV detection (e.g., 210 nm) is possible, it often suffers from low sensitivity and high baseline noise. More suitable detection methods include:

  • Charged Aerosol Detection (CAD): A universal detection method that is not dependent on the optical properties of the analyte.

  • Evaporative Light Scattering Detection (ELSD): Another universal detector suitable for non-volatile analytes.

  • Mass Spectrometry (MS): Provides high sensitivity and specificity, and can be used for peak identification and structure elucidation.

  • Derivatization: The piperidine nitrogen can be derivatized with a UV-active or fluorescent tag prior to analysis to enhance detection.

Q4: What are the expected masses for the molecular ion and common fragments of this compound in mass spectrometry?

A4: For this compound (C10H20N2O), the expected exact mass is approximately 184.1576 g/mol . In positive ion mode electrospray ionization mass spectrometry (ESI-MS), you would expect to see the protonated molecule [M+H]+ at m/z 185.1648. Common fragments would likely arise from the loss of the diethylamino group or cleavage of the piperidine ring.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Causality: Interaction with stationary phase active sites or column overload.

  • Troubleshooting Workflow:

Caption: HPLC Peak Shape Troubleshooting.

  • Experimental Protocol: HPLC Method for this compound

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: CAD, ELSD, or MS. If using UV, monitor at 210 nm.

    • Injection Volume: 10 µL.

Issue 2: Appearance of New Peaks in Stability Samples

  • Causality: Degradation of the analyte due to hydrolysis, oxidation, or photodegradation.

  • Troubleshooting Workflow:

Caption: Investigating New Peaks in Stability Samples.

  • Experimental Protocol: Forced Degradation Study

    • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.

    • Acidic Condition: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl and heat at 60 °C for 24 hours.

    • Basic Condition: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Condition: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Photolytic Condition: Expose the stock solution to light according to ICH Q1B guidelines.

    • Analyze all samples by the developed HPLC method alongside a control sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Broad or Unresolved Peaks in the NMR Spectrum

  • Causality: Presence of water, paramagnetic impurities, or conformational exchange.

  • Troubleshooting Steps:

    • Ensure Sample is Dry: Dry the sample under high vacuum before dissolving in a deuterated solvent. Use a freshly opened ampoule of deuterated solvent.

    • Check for Paramagnetic Impurities: If the sample was synthesized using a metal catalyst, residual paramagnetic metals can cause significant line broadening. Consider treating the sample with a chelating agent or re-purifying.

    • Variable Temperature NMR: The piperidine ring can undergo chair-chair interconversion, and the amide bond can exhibit restricted rotation. Both phenomena can lead to broadened signals at room temperature. Acquiring spectra at different temperatures can help to either sharpen the signals (at higher temperatures) or resolve distinct conformers (at lower temperatures).

  • Expected ¹H NMR Data (in CDCl₃, 400 MHz):

    • δ 3.4-3.2 (q, 4H): Methylene protons of the ethyl groups on the amide nitrogen.

    • δ 3.0-2.8 (m, 2H): Axial protons at C2 and C6 of the piperidine ring.

    • δ 2.6-2.4 (m, 2H): Equatorial protons at C2 and C6 of the piperidine ring.

    • δ 2.3-2.1 (m, 1H): Proton at C4 of the piperidine ring.

    • δ 1.8-1.6 (m, 4H): Protons at C3 and C5 of the piperidine ring.

    • δ 1.2-1.0 (t, 6H): Methyl protons of the ethyl groups on the amide nitrogen.

    • Note: The piperidine NH proton may be broad and its chemical shift can vary depending on concentration and solvent.

Data Summary Table
PropertyExpected ValueCommon Issues & Solutions
Molecular Formula C₁₀H₂₀N₂O-
Molecular Weight 184.28 g/mol -
Appearance Colorless to pale yellow oil or low melting solidDiscoloration may indicate oxidation. Store under inert gas.
Solubility Soluble in methanol, chloroform, DMSO.[1]Poor aqueous solubility can be improved by acidification.
HPLC Retention Moderate retention on C18 with ACN/H₂OPoor retention can be addressed with ion-pairing agents.[2]
¹H NMR See expected data aboveBroad peaks; see troubleshooting guide.
¹³C NMR Amide carbonyl ~175 ppmSignal overlap in the aliphatic region may require 2D NMR.
MS (ESI+) [M+H]⁺ at m/z 185.16Low ionization efficiency; optimize source conditions.

References

  • Nicotinyl diethylamide | Solubility of Things. (n.d.). Retrieved January 10, 2024, from [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2010). ResearchGate. Retrieved January 10, 2024, from [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2019). ResearchGate. Retrieved January 10, 2024, from [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2019). ResearchGate. Retrieved January 10, 2024, from [Link]

  • Steps involved in HPLC Method Development. (2016). Asian Journal of Pharmaceutical Research. Retrieved January 10, 2024, from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2023). Alternative Therapies In Health And Medicine. Retrieved January 10, 2024, from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PubMed Central. Retrieved January 10, 2024, from [Link]

Sources

Technical Support Center: Method Refinement for Low-Level Detection of N,N-diethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of N,N-diethylpiperidine-4-carboxamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your method development and troubleshooting processes. This guide is structured to anticipate the challenges you may face when striving for sensitive and robust quantification of this compound.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before embarking on your analytical campaign.

Q1: What is the most suitable analytical technique for low-level detection of this compound?

For low-level detection (ng/mL or below), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The piperidine and diethylamide moieties make the molecule amenable to electrospray ionization (ESI), and the specificity of Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer provides the selectivity needed to minimize background interference and achieve low limits of quantification (LOQ). While HPLC with UV detection can be used for higher concentrations, it lacks the sensitivity and selectivity required for trace-level analysis.[1][2]

Q2: What are the primary challenges I should anticipate?

  • Matrix Effects: When analyzing samples from complex matrices like plasma, urine, or tissue homogenates, co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3]

  • Analyte Stability: The stability of this compound in biological matrices under various storage conditions (temperature, pH) may be unknown and should be investigated to ensure sample integrity.[3]

  • Chromatographic Peak Shape: As a basic compound due to the piperidine nitrogen, the analyte can exhibit poor peak shape (tailing) on silica-based columns through interactions with residual silanols. This can compromise resolution and sensitivity.

  • Contamination: Piperidine and other amine-containing compounds are common in laboratory environments and can be a source of background contamination.

Q3: What are the key properties of this compound I need for method development?

Understanding the physicochemical properties is the foundation of method development.

PropertyValueSource
Molecular FormulaC10H20N2O[4]
Monoisotopic Mass184.15756 Da[4]
Predicted XlogP0.5[4]
Predicted Adducts (m/z)[M+H]+: 185.16484, [M+Na]+: 207.14678[4]

The positive XlogP value suggests some hydrophobicity, making it suitable for reversed-phase chromatography. The predicted protonated molecule [M+H]+ will be the primary precursor ion for MS/MS analysis in positive ESI mode.

Core Analytical Workflow: LC-MS/MS

This section provides a robust starting point for your method. Note: This is a foundational method and must be fully validated in your laboratory for your specific matrix and instrumentation.

Workflow Overview

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) ISTD Add Internal Standard (Stable Isotope Labeled if available) Sample->ISTD Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) ISTD->Extraction Evap Evaporate & Reconstitute in Mobile Phase A Extraction->Evap LC Reversed-Phase LC Separation (C18 Column) Evap->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration & Quantification MS->Integration Report Generate Report Integration->Report

Caption: High-level workflow for low-level analysis of this compound.

Step-by-Step Experimental Protocol

1. Internal Standard (IS) Selection:

  • Ideal: A stable isotope-labeled (SIL) version of this compound (e.g., d4-diethyl). A SIL-IS is the best way to correct for matrix effects and variability in extraction recovery.

  • Alternative: A structurally similar compound with comparable chromatographic behavior and extraction recovery (e.g., N,N-dipropylpiperidine-4-carboxamide or a related piperidine carboxamide).[5]

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Rationale: SPE is highly effective for cleaning up complex samples and concentrating the analyte, which is critical for achieving low detection limits. A mixed-mode cation exchange sorbent is recommended to leverage the basicity of the piperidine nitrogen.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma or urine with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the piperidine nitrogen, releasing it from the sorbent.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

3. Liquid Chromatography (LC) Parameters:

  • Rationale: A C18 column provides good retention for this moderately polar compound. The use of formic acid as a mobile phase modifier is crucial for protonating the analyte for ESI+ detection and ensuring good peak shape by minimizing silanol interactions.

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)

4. Mass Spectrometry (MS/MS) Parameters:

  • Rationale: Tandem MS in MRM mode ensures that only ions with a specific precursor mass that fragment into a specific product ion are detected, providing exceptional selectivity.

  • Initial Setup: Perform a direct infusion of a ~1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid to determine the optimal precursor ion and product ions.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Precursor Ion (Q1) 185.2 m/z ([M+H]+)
Product Ions (Q3) Determine experimentally. Likely fragments would result from the loss of the diethylamine group or cleavage within the piperidine ring. Select at least two fragments for confirmation and quantification.
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Collision Gas Argon
Collision Energy Optimize for each product ion transition.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during method refinement.

ProblemProbable Cause(s)Recommended Solution(s)
No or Very Low Analyte Signal 1. Incorrect MS/MS transition settings. 2. Poor ionization efficiency. 3. Analyte degradation in the sample or instrument source. 4. Complete loss during sample preparation.1. Re-infuse the analytical standard to confirm the precursor and product ions and optimize collision energy. 2. Ensure the mobile phase contains an acid (e.g., 0.1% formic acid) to promote protonation. Check source parameters (voltages, temperatures). 3. Evaluate analyte stability; consider keeping samples on ice. Reduce MS source temperature if in-source fragmentation is suspected. 4. Review each step of the SPE protocol. Analyze the waste from each step to identify where the analyte is being lost.
Poor Chromatographic Peak Shape (Tailing) 1. Secondary interactions with the column stationary phase (silanols). 2. Column overload. 3. Extra-column band broadening (improper fittings, large dead volumes).1. Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5 with formic acid). Try a different column chemistry (e.g., one with advanced end-capping or a hybrid particle). 2. Dilute the sample or reduce injection volume. 3. Check all PEEK tubing and fittings between the injector, column, and MS source. Use minimal tubing length and ensure fittings are swaged correctly.
High Background / Noisy Baseline 1. Contaminated mobile phase, solvent lines, or LC components. 2. Contaminated MS source. 3. Insufficiently selective MRM transition.1. Use high-purity LC-MS grade solvents and additives. Flush the entire LC system with a strong solvent mix (e.g., isopropanol/acetonitrile/water). 2. Clean the MS source components (ion transfer tube, skimmer cone) according to the manufacturer's protocol. 3. Check for crosstalk between MRM channels. If possible, select a more specific product ion with a higher m/z.
Poor Reproducibility (%CV > 15%) 1. Inconsistent sample preparation (pipetting errors, variable SPE recovery). 2. Autosampler injection variability. 3. Unstable spray in the ESI source. 4. Fluctuation in LC pump pressure/flow rate.1. Use a stable isotope-labeled internal standard. If unavailable, ensure precise and consistent execution of the extraction protocol. 2. Check the autosampler for air bubbles in the syringe and sample loop. Ensure proper needle placement in the vial. 3. Visually inspect the ESI spray; it should be a fine, consistent mist. Adjust the needle position and gas flows. 4. Monitor the pump pressure trace for instability. Degas mobile phases and check for leaks.
Matrix Effects (Ion Suppression/Enhancement) 1. Co-eluting compounds from the matrix competing for ionization. 2. Changes in droplet surface tension or evaporation efficiency caused by matrix components.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective solution. 2. Improve Chromatography: Modify the LC gradient to better separate the analyte from the interfering peaks. 3. Enhance Sample Cleanup: Add another wash step to your SPE protocol or switch to a more selective extraction technique. 4. Dilute the Sample: This reduces the concentration of interfering components, but may compromise the LOQ.
Troubleshooting Logic: Low Sensitivity

Troubleshooting_Sensitivity cluster_ms Mass Spectrometer cluster_lc Chromatography cluster_prep_check Sample Preparation Start Problem: Low Analyte Sensitivity CheckMS Step 1: Verify MS Response (Infuse Standard) Start->CheckMS MS_OK Signal OK? CheckMS->MS_OK CheckLC Step 2: Verify On-Column Response (Inject Neat Standard) LC_OK Signal & Peak Shape OK? CheckLC->LC_OK CheckSample Step 3: Verify Extraction Recovery (Spike Post-Extraction) Prep_OK Recovery Acceptable? CheckSample->Prep_OK MS_OK->CheckLC Yes MS_Bad Optimize Source & MRM Transitions MS_OK->MS_Bad No LC_OK->CheckSample Yes LC_Bad Optimize Mobile Phase & Gradient. Check for Leaks. LC_OK->LC_Bad No Prep_Bad Optimize SPE/LLE Protocol. Check for Analyte Loss. Prep_OK->Prep_Bad No End Problem Resolved Prep_OK->End Yes

Caption: A logical flow for diagnosing the root cause of low analytical sensitivity.

References

  • NIST. (n.d.). 3-Piperidinecarboxamide, N,N-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NCBI. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - Analytical Methods. Retrieved from [Link]

  • Al-Saffar, F. J., et al. (2020). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Zhang, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Retrieved from [Link]

  • Kurmi, M., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]

  • Pillay, S., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]

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Addressing matrix effects in the bioanalysis of N,N-diethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of N,N-diethylpiperidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges associated with matrix effects in the quantitative analysis of this polar compound.

Introduction to the Challenge: Matrix Effects

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, matrix effects are a significant concern, referring to the alteration of ionization efficiency for a target analyte by co-eluting endogenous components of the biological matrix.[1][2] This phenomenon can lead to inaccurate and imprecise quantification.[2][3] this compound, a polar molecule, is particularly susceptible to these effects, especially when analyzed using reversed-phase chromatography, where it may elute early with other polar matrix components.

This guide provides a structured approach to identifying, troubleshooting, and mitigating matrix effects to ensure the development of robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in LC-MS/MS bioanalysis?

A: Matrix effects are the suppression or enhancement of an analyte's ionization in the mass spectrometer's source caused by co-eluting compounds from the biological sample (e.g., plasma, urine).[2][3] These interfering components can affect the efficiency of droplet formation and solvent evaporation in the electrospray ionization (ESI) source, leading to a decreased or increased signal for the analyte of interest.[2] This can result in poor accuracy, imprecision, and lack of sensitivity in your assay.[2][4]

Q2: Why is a polar compound like this compound particularly challenging?

A: Polar compounds are often poorly retained on traditional reversed-phase (RP) LC columns. This can cause them to elute in the "void volume" along with highly polar and often abundant endogenous matrix components like salts and phospholipids, increasing the likelihood of significant ion suppression.[5]

Q3: What are the most common sources of matrix effects in plasma samples?

A: Phospholipids are a major contributor to matrix effects in plasma samples.[6] Due to their amphipathic nature, they can be retained to some extent on RP columns and co-elute with analytes, causing ion suppression.[6] Other sources include salts, proteins that were not completely removed during sample preparation, and metabolites.[7][8]

Q4: How can I qualitatively assess if my analysis is suffering from matrix effects?

A: A post-column infusion experiment is a powerful tool for visualizing matrix effects.[7][9] In this experiment, a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dips or peaks in the analyte's baseline signal indicate regions of ion suppression or enhancement, respectively.[9]

Troubleshooting Guides

Scenario 1: Poor Peak Shape and Inconsistent Results at the Lower Limit of Quantification (LLOQ)

Q: I'm observing poor peak shape (tailing or fronting) and high variability (%CV > 20%) for my LLOQ samples. What could be the cause and how do I fix it?

A: Underlying Cause: This issue is often a strong indicator of significant matrix effects, particularly ion suppression. At the LLOQ, the analyte concentration is low, and even a small degree of ion suppression can have a dramatic impact on signal intensity and reproducibility. The poor peak shape could be due to co-eluting interferences affecting the ionization process across the peak.

Solution Pathway: A Multi-faceted Approach
  • Optimize Sample Preparation: The first line of defense is a more effective sample cleanup to remove interfering matrix components before LC-MS/MS analysis.[10][11]

  • Enhance Chromatographic Selectivity: If sample cleanup is insufficient, improving the chromatographic separation to resolve the analyte from matrix interferences is crucial.

  • Utilize an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.[4][12]

Workflow for Mitigating Matrix Effects

cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Implementation & Verification Problem Poor LLOQ precision and peak shape Strategy Select Mitigation Strategy Problem->Strategy SamplePrep Optimize Sample Preparation Strategy->SamplePrep Start with cleanup Chromatography Improve Chromatographic Separation Strategy->Chromatography If cleanup is insufficient IS Implement SIL Internal Standard Strategy->IS For compensation Validation Re-validate Method SamplePrep->Validation Chromatography->Validation IS->Validation

Caption: Decision workflow for addressing matrix effects.

Detailed Protocols

Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)

Phospholipids are a primary cause of ion suppression.[6] Specialized SPE cartridges or plates can effectively remove them.[13][14]

Objective: To remove >95% of phospholipids from plasma samples, thereby reducing matrix effects.[13]

Materials:

  • HybridSPE® or similar phospholipid removal SPE plate/cartridge

  • Human plasma

  • Acetonitrile with 1% formic acid

  • Vortex mixer

  • Centrifuge

  • 96-well collection plate

Procedure:

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of 1% formic acid in acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • SPE Cleanup: Transfer the supernatant to the HybridSPE® plate.

  • Elution: Apply a vacuum to pull the sample through the SPE sorbent into a clean collection plate. The phospholipids are retained on the sorbent, while the analyte passes through.

  • Analysis: The resulting eluate is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Technique Pros Cons Typical Phospholipid Removal
Protein Precipitation (PPT) Simple, fast, inexpensiveResults in a "dirty" extract with high levels of phospholipids and other matrix components< 20%
Liquid-Liquid Extraction (LLE) Cleaner extract than PPTCan be labor-intensive, uses organic solvents70-90%
Solid-Phase Extraction (SPE) Provides the cleanest extract, can be automatedMore expensive, requires method development> 95%[13]
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Improved Retention

For polar compounds like this compound that are poorly retained in reversed-phase, HILIC is an excellent alternative.[15][16] HILIC separates compounds based on their polarity in a "normal-phase" mode but uses "reversed-phase" type solvents.

Objective: To achieve better retention and separation of the analyte from early-eluting matrix components.

Materials:

  • HILIC analytical column (e.g., silica, amide, or zwitterionic stationary phase)

  • Acetonitrile (ACN)

  • Aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% ACN) to promote retention of the polar analyte.

    • Gradually increase the aqueous component (Mobile Phase A) to elute the analyte.

    • A typical gradient might be:

      • 0-1 min: 95% B

      • 1-5 min: Gradient to 50% B

      • 5-6 min: Hold at 50% B

      • 6.1-8 min: Return to 95% B for re-equilibration

  • Injection: The sample should be reconstituted in a high percentage of organic solvent to ensure good peak shape.

The Role of a Stable Isotope-Labeled (SIL) Internal Standard

Q: Why is a SIL-IS so highly recommended?

A: A SIL internal standard is considered the "gold standard" because it has nearly identical physicochemical properties to the analyte.[4][12] This means it will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be effectively normalized, leading to a more accurate and precise measurement.[4] While a SIL-IS is the preferred choice, a structural analogue can be used if a SIL-IS is unavailable, but it may not compensate for matrix effects as effectively.[12]

Visualizing the Impact of Sample Cleanup

cluster_0 Protein Precipitation cluster_1 Solid-Phase Extraction (Phospholipid Removal) PPT Plasma Sample (Analyte + Phospholipids) PPT_Process Add Acetonitrile PPT->PPT_Process PPT_Result Supernatant for Injection (High Phospholipids) PPT_Process->PPT_Result SPE Plasma Sample (Analyte + Phospholipids) SPE_Process HybridSPE Plate SPE->SPE_Process SPE_Result Eluate for Injection (Low Phospholipids) SPE_Process->SPE_Result

Caption: Comparison of sample cleanup techniques.

Regulatory Context

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines on bioanalytical method validation.[17][18][19][20] Both require the assessment of matrix effects to ensure the reliability of data submitted for drug approval.[18][19] It is essential to evaluate matrix effects using at least six different lots of the biological matrix during method validation.[3]

Summary and Recommendations

Addressing matrix effects in the bioanalysis of this compound requires a systematic approach.

  • Always assess matrix effects during method development.

  • Invest in robust sample preparation. Techniques like SPE for phospholipid removal are highly effective.[13][14]

  • Optimize chromatography. Consider HILIC for better retention and separation of this polar analyte.[5][15][16]

  • Use a stable isotope-labeled internal standard whenever possible to compensate for matrix effects.[4][12]

By following these guidelines and troubleshooting steps, you can develop a robust, accurate, and reproducible bioanalytical method for this compound that meets regulatory expectations.

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.). Retrieved January 14, 2026, from [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (n.d.). Retrieved January 14, 2026, from [Link]

  • Hydrophilic interaction chromatography - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017). Retrieved January 14, 2026, from [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). Retrieved January 14, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Retrieved January 14, 2026, from [Link]

  • All You Need To Know About Phospholipid Removal (PLR) - Element Lab Solutions. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS | Analytical Chemistry - ACS Publications. (2015). Retrieved January 14, 2026, from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. (2011). Retrieved January 14, 2026, from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. (n.d.). Retrieved January 14, 2026, from [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corporation. (n.d.). Retrieved January 14, 2026, from [Link]

  • Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology | Chromatography Today. (n.d.). Retrieved January 14, 2026, from [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. (n.d.). Retrieved January 14, 2026, from [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (2025). Retrieved January 14, 2026, from [Link]

  • N,N-diethyl-1-methyl-piperidine-4-carboxamide | Chemsrc. (2025). Retrieved January 14, 2026, from [Link]

  • Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Retrieved January 14, 2026, from [Link]

  • Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses - Labsci @ Pittcon. (2025). Retrieved January 14, 2026, from [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). Retrieved January 14, 2026, from [Link]

  • N,N-diethyl-1-methylpiperidine-4-carboxamide | C11H22N2O | CID 412858 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • Guideline on bioanalytical method validation | EMA. (2011). Retrieved January 14, 2026, from [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. (2023). Retrieved January 14, 2026, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). Retrieved January 14, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. (2014). Retrieved January 14, 2026, from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. (2022). Retrieved January 14, 2026, from [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC - NIH. (2022). Retrieved January 14, 2026, from [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (n.d.). Retrieved January 14, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Retrieved January 14, 2026, from [Link]

  • Solid-phase extraction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica. (2021). Retrieved January 14, 2026, from [Link]

  • N,N-diethyl-4-methylpiperazine-1-carboxamide;dihydrochloride - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS - CORE. (2003). Retrieved January 14, 2026, from [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed. (2023). Retrieved January 14, 2026, from [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Retrieved January 14, 2026, from [Link]

  • Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI. (2023). Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing for N,N-diethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support resource for researchers, scientists, and drug development professionals encountering chromatographic challenges with N,N-diethylpiperidine-4-carboxamide. This guide provides in-depth troubleshooting for the common issue of peak tailing, offering scientifically-grounded explanations and actionable protocols to restore peak symmetry and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What is the most likely cause?

Peak tailing for this compound, a basic compound, is most often caused by secondary interactions with the stationary phase in reversed-phase chromatography.[1][2] The primary culprit is the interaction between the basic amine groups on your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3] These interactions introduce an additional, undesirable retention mechanism alongside the primary hydrophobic retention, leading to a distorted peak shape.[1]

Q2: How does the pH of my mobile phase affect the peak shape of a basic compound like this compound?

The mobile phase pH is a critical factor. At a mid-range pH, the residual silanol groups on the silica surface can become ionized (negatively charged), while the basic this compound will be protonated (positively charged). This leads to strong electrostatic interactions that cause significant peak tailing.[4][5] By adjusting the pH, you can suppress the ionization of either the silanol groups or the analyte, thus minimizing these secondary interactions.

Q3: What are "secondary interactions" and how do they lead to peak tailing?

In an ideal chromatographic separation, there is a single, uniform interaction between the analyte and the stationary phase. However, secondary interactions introduce an additional, often stronger, retention mechanism for a portion of the analyte molecules.[1][6] In the case of this compound, while most of the analyte interacts with the C18 stationary phase via hydrophobic interactions, some molecules will also interact with ionized silanol groups.[1] This leads to a delayed elution for a fraction of the analyte, resulting in a "tail" on the chromatographic peak.

Troubleshooting Guide: Step-by-Step Solutions to Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Issue 1: Sub-optimal Mobile Phase pH

Explanation of Causality: The ionization state of both the analyte and the stationary phase is dictated by the mobile phase pH. For basic compounds like this compound, operating at a pH that promotes interaction with silanol groups will lead to peak tailing.

Solution Protocol:

  • Lower the Mobile Phase pH: Adjust the pH of your mobile phase to be 2 to 3 units below the pKa of this compound. A pH of ≤ 3 is generally effective at keeping the silanol groups on the stationary phase protonated (neutral), thereby minimizing electrostatic interactions with the protonated basic analyte.[2][7]

  • Buffer Selection: Use a suitable buffer to maintain a consistent pH throughout the analysis. A 10-20 mM phosphate buffer is a good starting point for low pH applications.[7]

  • Solvent Compatibility: If using acetonitrile as the organic modifier in a gradient, be mindful of potential buffer precipitation.[7]

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)Observation
7.0> 2.0Severe Tailing
4.51.6 - 2.0Moderate Tailing
3.01.2 - 1.5Improved Symmetry
2.5< 1.2Optimal Symmetry

Note: The asymmetry factor (As) is a measure of peak shape, where a value of 1 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.

Issue 2: Unmasked Residual Silanol Groups

Explanation of Causality: Even with pH optimization, highly active, un-capped silanol groups can still cause peak tailing.[2] This is particularly true for older "Type A" silica columns which have a higher concentration of acidic silanols.[2][7]

Solution Protocol:

  • Employ a "Silanol Blocker" or "Competing Base": Add a mobile phase additive, such as triethylamine (TEA), at a concentration of 5-20 mM.[2][7] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

  • Consider the Downsides: While effective, competing bases can sometimes shorten column lifetime by accelerating the hydrolysis of the stationary phase.[7]

  • Alternative Additives: Other additives like ion-pairing reagents can also be used to improve the peak shape of ionic compounds.[8]

Experimental Workflow: Implementing a Competing Base

A Prepare Mobile Phase (without competing base) B Equilibrate Column A->B C Inject this compound B->C D Observe Peak Tailing C->D E Prepare Mobile Phase with 10 mM TEA D->E Troubleshoot F Re-equilibrate Column E->F G Inject this compound F->G H Observe Improved Peak Shape G->H

Caption: Workflow for using a competing base.

Issue 3: Inappropriate Column Selection or Column Aging

Explanation of Causality: The choice of HPLC column is paramount. Older columns or those not designed for basic compounds will have a higher density of active silanol groups.[2] Over time, all columns will age, and the bonded phase can degrade, exposing more silanols.

Solution Protocol:

  • Utilize a Modern, End-capped Column: Select a column that is "end-capped." This means the manufacturer has treated the silica support to cap many of the residual silanol groups with a less polar functional group.[1]

  • Choose "Type B" Silica: Modern columns often use high-purity "Type B" silica, which has fewer metallic impurities and less acidic silanol groups, resulting in better peak shapes for basic compounds.[2]

  • Consider Alternative Stationary Phases: For very challenging separations, consider stationary phases that are not silica-based, such as polymeric or hybrid phases.[2] These can offer improved pH stability and reduced silanol activity.[2]

  • Column Evaluation: If you suspect column degradation, replace it with a new column of the same type to confirm if the column is the source of the problem.[1]

Logical Relationship: Column Choice and Peak Shape

A This compound (Basic Analyte) B Type A Silica Column (High Silanol Activity) A->B C Type B / End-capped Column (Low Silanol Activity) A->C D Strong Secondary Interactions B->D E Minimal Secondary Interactions C->E F Peak Tailing D->F G Symmetrical Peak E->G

Caption: Impact of column type on peak shape.

Issue 4: Extra-Column Effects and Other Considerations

Explanation of Causality: Not all peak tailing originates from the column chemistry. Issues with the HPLC system itself can contribute to band broadening and peak asymmetry.

Solution Protocol:

  • Check for Dead Volume: Ensure all tubing and connections are properly fitted to minimize dead volume, which can cause peak distortion.[5] Use narrow internal diameter PEEK tubing where possible.[4]

  • Sample Overload: Injecting too much sample can overload the column, leading to peak distortion.[9] Dilute your sample and reinject to see if the peak shape improves.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5] Whenever possible, dissolve your sample in the mobile phase.[10]

  • Guard Column: Use a guard column to protect the analytical column from contaminants in the sample that could bind to the stationary phase and cause peak tailing.[11]

References

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Application Notes Exploring Secondary Interactions in Mixed-Mode Chromatography for Analysis of Drugs and Counterions. SIELC Technologies. [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. Agilent Technologies. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • Mobile Phase Additives in Reverse Phase HPLC: Enhancing Separation, Selectivity, and Sensitivity. Prezi. [Link]

  • HPLC Troubleshooting Guide. Unichrom. [Link]

  • Investigating the secondary interactions of packing materials for size-exclusion chromatography of therapeutic proteins. PubMed. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Shimadzu. [Link]

  • Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. [Link]

  • Investigating the Secondary Interactions of Packing Materials for Size-Exclusion Chromatography of Therapeutic Proteins. ResearchGate. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Why it matters and how to get good peak shape. Agilent. [Link]

  • N,N-diethyl-1-methyl-piperidine-4-carboxamide. Chemsrc. [Link]

  • N,N-diethyl-1-methylpiperidine-4-carboxamide. PubChem. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]

  • How can i prevent the peak tailing in HPLC? ResearchGate. [Link]

  • 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-. NIST WebBook. [Link]

  • Bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II), a model compound for the blue color developed in the Scott test. NIH. [Link]

  • N,N-diethyl-4-methylpiperazine-1-carboxamide;dihydrochloride. PubChem. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the analytical challenges associated with N,N-diethylpiperidine-4-carboxamide. This guide is designed for researchers, analytical chemists, and drug development professionals who are working to achieve high-resolution separation of this compound from its related impurities. As a polar, basic compound, this compound presents unique chromatographic challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities.

Understanding the Molecule: this compound

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of our target analyte. This compound is a tertiary amine with a piperidine core. This structure dictates its behavior in a chromatographic system.

  • Polarity: The presence of the carboxamide group and the nitrogen atoms makes it a polar molecule. This can lead to poor retention on traditional reversed-phase columns under highly organic mobile phase conditions.

These properties are central to the challenges you might face, including poor peak shape, insufficient retention, and difficulty in separating structurally similar impurities.

Troubleshooting Guide & FAQs

This section is structured to address common issues you may encounter during method development and routine analysis.

Part 1: Initial Method Development
Q1: I'm starting from scratch. What's a robust initial HPLC method for this compound?

A1: A successful method starts with a logical selection of column and mobile phase to control the analyte's retention and peak shape. Given the basic nature of the compound, our primary goal is to ensure a consistent ionization state and minimize undesirable interactions with the stationary phase.

A reversed-phase approach is typically the most convenient starting point.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmA standard C18 column is a good first choice for most reversed-phase separations.[1]
Mobile Phase A 0.1% Formic Acid or 20 mM Phosphate buffer in Water, pH 3.0An acidic mobile phase will protonate the piperidine nitrogen, ensuring a single ionic species and improving peak shape by minimizing silanol interactions.[2]
Mobile Phase B Acetonitrile (MeCN)Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential for initial screening to elute both polar impurities and any non-polar components.[3]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control is crucial for reproducible retention times.[4]
Detection UV at 210 nm (or as per analyte's UV spectrum)The carboxamide group should provide some UV absorbance at low wavelengths.

This starting point is designed to provide good retention and peak shape for the main analyte, setting the stage for optimizing the separation from its impurities.

Part 2: Troubleshooting Poor Resolution
Q2: My main peak is co-eluting with a key impurity. How can I improve the resolution?

A2: This is one of the most common challenges in impurity analysis. Achieving baseline resolution between structurally similar compounds requires a systematic approach to manipulating the chromatographic selectivity.

Here is a decision tree to guide your optimization process:

G start Poor Resolution (Co-elution) opt_gradient Optimize Gradient start->opt_gradient opt_ph Adjust Mobile Phase pH start->opt_ph opt_solvent Change Organic Solvent start->opt_solvent opt_column Try a Different Column start->opt_column shallow_gradient Steeper or Shallower Gradient? opt_gradient->shallow_gradient Is gradient steepness the issue? ph_up Increase pH (e.g., to 4.5) opt_ph->ph_up Are impurities more/less basic? ph_down Decrease pH (e.g., to 2.5) opt_ph->ph_down methanol Switch to Methanol opt_solvent->methanol Different selectivity needed? alt_phase Alternative Stationary Phase opt_column->alt_phase isocratic_hold Introduce Isocratic Hold shallow_gradient->isocratic_hold Fine-tune with holds rp_amide Reversed-Phase Amide alt_phase->rp_amide For polar compounds pfp Pentafluorophenyl (PFP) alt_phase->pfp For aromatic/isomeric impurities hilich HILIC alt_phase->hilich For very polar impurities G cluster_0 Analyte-Stationary Phase Interaction Analyte Protonated Analyte (R₃NH⁺) C18 C18 Chain (Hydrophobic) Analyte->C18 Primary Interaction (Good Chromatography) Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Secondary Interaction (Peak Tailing)

Sources

Minimizing the formation of N,N-diethylpiperidine-4-carboxamide during Lasmiditan synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing the Formation of N,N-diethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the formation of the process-related impurity, this compound, during the synthesis of Lasmiditan. As Senior Application Scientists, we have compiled this resource to explain the causality behind its formation and offer field-proven protocols to ensure the integrity of your synthesis.

Introduction: Understanding the Challenge

Lasmiditan, an agonist of the 5-HT1F receptor, is a crucial therapeutic for the acute treatment of migraine.[1][2] Its synthesis is a multi-step process that culminates in the formation of a critical amide bond. However, like many complex organic syntheses, the process is susceptible to the formation of impurities that can compromise the final product's purity, safety, and efficacy.[3]

A particularly persistent process-related impurity is this compound, also known as Lasmiditan Impurity 4.[4] Its formation represents a critical control point in the manufacturing process. This guide will illuminate the likely mechanistic origins of this impurity and provide robust strategies for its mitigation.

The Synthetic Landscape of Lasmiditan

The synthesis of Lasmiditan typically involves the coupling of two key fragments: a substituted aminopyridine core and a trifluorobenzoyl moiety. Several synthetic routes have been described, often employing an amide coupling reaction in the final step.[5][6]

A common pathway involves the reaction of 2,4,6-trifluorobenzoyl chloride with 2-amino-6-(1-methylpiperidine-4-carbonyl)pyridine.[7][8] It is within this crucial amide bond-forming step that the formation of this compound can occur as a competitive side reaction.

Visualizing the Reaction Pathways

To better understand the desired reaction and the competing side reaction, the following diagrams illustrate the chemical transformations.

Figure 1: Desired vs. Impurity Forming Reaction in Lasmiditan Synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most likely cause for the formation of this compound in my Lasmiditan synthesis?

A1: The formation of this compound is almost certainly due to the presence of diethylamine as a contaminant during the amide coupling step. Diethylamine can compete with the desired aminopyridine fragment for the activated carboxylic acid species (e.g., the acyl chloride), leading to the formation of the undesired amide impurity.

One patented synthetic route for a Lasmiditan intermediate explicitly uses diethylamine to produce N,N-diethyl-1-methyl-piperidine-4-carboxamide.[9][10] If any of the starting materials or intermediates used in your synthesis were prepared using a similar route and not adequately purified, residual diethylamine could be carried over into the final step.

Q2: I've confirmed the purity of my primary starting materials. What are other potential sources of diethylamine contamination?

A2: Even with high-purity starting materials, diethylamine can be introduced through various channels. A systematic investigation should include:

  • Solvents: Technical-grade solvents can sometimes contain trace amounts of amines. Ensure that all solvents used in the final coupling step and in the purification of the piperidine-containing intermediate are of high purity and have been tested for amine contamination.

  • Reagents: Tertiary amine bases, such as triethylamine, are often used in amide coupling reactions to scavenge the acid byproduct.[8] Commercial triethylamine can contain small amounts of diethylamine as an impurity.

  • Cross-Contamination: In a multi-product facility, shared equipment or transfer lines can be a source of cross-contamination if not properly cleaned and validated between campaigns.

Troubleshooting Protocol: Identifying the Source of Diethylamine

  • Solvent Blank Analysis:

    • Take a sample of each solvent used in the reaction and workup.

    • Concentrate the solvent under reduced pressure.

    • Analyze the residue by a sensitive analytical technique such as GC-MS or LC-MS to detect the presence of diethylamine.

  • Reagent Purity Check:

    • Obtain a fresh, high-purity sample of any tertiary amine base used.

    • Analyze the base by GC to quantify the level of diethylamine. Compare this with the batch currently in use.

  • Cleaning Verification:

    • If applicable, review cleaning validation data for the equipment used.

    • Perform rinse tests on the equipment with a suitable solvent and analyze the rinse for the presence of diethylamine.

Q3: How can I modify my reaction conditions to minimize the formation of this compound?

A3: Beyond eliminating the source of diethylamine, optimizing the reaction conditions can favor the formation of Lasmiditan over the impurity.

ParameterRecommendationRationale
Order of Addition Add the acylating agent (e.g., 2,4,6-trifluorobenzoyl chloride) slowly to the solution of the aminopyridine intermediate.This maintains a low concentration of the highly reactive acylating agent, favoring reaction with the more abundant desired amine over a trace contaminant.
Temperature Maintain the recommended reaction temperature. For acyl chloride couplings, this is often kept low (e.g., 0-5°C) to control reactivity.[5][8]Lower temperatures can reduce the rate of the side reaction, especially if it has a higher activation energy than the desired reaction.
Stoichiometry Use a slight excess (e.g., 1.05-1.1 equivalents) of the aminopyridine intermediate relative to the acylating agent.This ensures that the limiting reagent (the acylating agent) is more likely to react with the intended nucleophile.
Base Selection If a base is required, consider using a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a proton sponge, which are less likely to contain diethylamine as an impurity compared to triethylamine.These bases are less likely to compete in the reaction and can be sourced at very high purity.

Experimental Workflow: Optimized Amide Coupling

workflow start Start step1 Charge Reactor with 2-Amino-6-(1-methylpiperidine-4-carbonyl)pyridine and High-Purity Solvent start->step1 step2 Cool Reaction Mixture to 0-5°C step1->step2 step3 Slowly Add High-Purity 2,4,6-Trifluorobenzoyl Chloride (1.0 eq) over 1-2 hours step2->step3 step4 Stir at 0-5°C for 1 hour post-addition step3->step4 step5 Monitor Reaction Progress by HPLC step4->step5 step6 Perform Aqueous Workup and Extraction step5->step6 end End step6->end

Figure 2: Optimized workflow for the final amide coupling step.

Q4: What analytical methods are best suited for detecting and quantifying this compound?

A4: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for resolving and quantifying Lasmiditan and its process-related impurities.[3]

Key HPLC Method Parameters:

  • Column: A C18 or similar reversed-phase column is typically effective.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the impurity from the main peak and other related substances.

  • Detection: UV detection at a wavelength where both Lasmiditan and the impurity have significant absorbance (e.g., around 260 nm) is a common choice.

  • Standard: A qualified reference standard of this compound is essential for accurate quantification.

The development of such a method should follow ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[3]

Summary of Key Recommendations

  • Source Control: The most effective strategy is to prevent diethylamine contamination. Rigorously test all raw materials, solvents, and reagents for the presence of this impurity.

  • Process Optimization: Control the reaction kinetics by optimizing the order of addition, temperature, and stoichiometry to favor the desired reaction.

  • Analytical Rigor: Employ a validated HPLC method to accurately monitor and quantify the formation of this compound, enabling effective process control and final product release.

By implementing these strategies, researchers and drug development professionals can significantly minimize the formation of this critical impurity, ensuring the synthesis of high-quality Lasmiditan.

References

  • NROChemistry. (n.d.). Synthesis of Lasmiditan. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022041608A1 - Synthesis process for lasmiditan.
  • Google Patents. (n.d.). WO 2021/007155 A1. Retrieved from [Link]

  • ResearchGate. (n.d.). Lasmiditan Hemisuccinate: Selective Separation and Validation of Process Related Impurities by HPLC. Retrieved from [Link]

  • New Drug Approvals. (2018). LASMIDITAN. Retrieved from [Link]

  • YouTube. (2022). Synthesis of Drugs: Lasmiditan. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021116979A1 - Process for the preparation of lasmiditan and of a synthesis intermediate.
  • Google Patents. (n.d.). WO2020095171A1 - Process for preparation of lasmiditan.
  • Ashina, M., et al. (2020). Lasmiditan mechanism of action – review of a selective 5-HT1F agonist. The Journal of Headache and Pain, 21(1), 79. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lasmiditan-impurities. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). US10669256B2 - Crystalline forms of lasmiditan, preparation methods, pharmaceutical compositions and uses thereof.
  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). Lasmiditan. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for N,N-diethylpiperidine-4-carboxamide Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the control of impurities is a critical aspect of ensuring the safety and efficacy of drug products. N,N-diethylpiperidine-4-carboxamide is a potential process-related impurity or degradation product in the synthesis of various active pharmaceutical ingredients (APIs). Its detection and quantification at trace levels necessitate a robust and validated analytical method. This guide provides a comprehensive comparison of analytical techniques and a detailed framework for the validation of a suitable method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4] This guide will delve into the nuances of selecting an appropriate analytical technique, followed by a detailed exploration of the validation parameters as prescribed by ICH Q2(R1).[1][2][5]

Physicochemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is paramount in selecting and developing an appropriate analytical method.

  • Molecular Formula: C₁₁H₂₂N₂O[6][7]

  • Molecular Weight: 198.31 g/mol [6][7]

  • Structure: N,N-diethyl-1-methylpiperidine-4-carboxamide contains a tertiary amine within the piperidine ring and an amide functional group.[6][7] This structure imparts basic properties to the molecule.

  • Polarity: The presence of nitrogen and oxygen atoms makes it a polar compound.

The basic nature and polarity of this compound are key considerations for chromatographic method development, influencing the choice of stationary and mobile phases.

Comparative Analysis of Analytical Techniques

The two most viable chromatographic techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these depends on factors such as the analyte's volatility, thermal stability, and the required sensitivity.

Technique Principle Advantages for this compound Disadvantages for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.- Well-suited for polar, non-volatile compounds.- High versatility in column and mobile phase selection.[8]- Can be coupled with various detectors (UV, MS) for high sensitivity and specificity.- Peak tailing can be an issue for basic compounds on traditional silica-based C18 columns.[9]- Requires careful mobile phase pH control to ensure good peak shape and retention.[9]
Gas Chromatography (GC) Separation based on the volatility of the analyte in a gaseous mobile phase.- Excellent for volatile and semi-volatile compounds.- High efficiency and resolution.- Can be used with sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).- The analyte may require derivatization to improve volatility and thermal stability.- Potential for on-column degradation if the compound is thermally labile.

Verdict: For this compound, a polar and basic compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or MS detection is generally the more direct and robust approach, avoiding potential complications of thermal degradation or the need for derivatization that might arise with GC.

In-Depth Method Validation Protocol: A Case Study using RP-HPLC-UV

This section outlines a comprehensive validation protocol for an RP-HPLC-UV method for the quantification of this compound as an impurity, adhering to the ICH Q2(R1) guideline.[1][2][5]

Experimental Workflow Diagram

Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Documentation Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt SST_Dev System Suitability Parameter Definition Opt->SST_Dev Specificity Specificity (Forced Degradation) SST_Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Compile Data Protocol Validation Protocol Protocol->Report SOP Standard Operating Procedure Report->SOP

Caption: A high-level workflow for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[10] For an impurity method, this is critically demonstrated through forced degradation studies.[11][12][13]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a solution of the API containing a known concentration of this compound.

  • Stress Conditions: Subject the solution to the following conditions:[11][14]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[11]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze the stressed samples by the proposed HPLC method.

  • Peak Purity: Assess the peak purity of this compound in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Acceptance Criteria: The method is specific if the this compound peak is well-resolved from any degradation products and other impurities, and the peak purity analysis passes.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[10]

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.[2]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Range: The range is established by confirming that the method has a suitable level of linearity, accuracy, and precision within the lower and upper concentrations of the linearity study.[4]

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spiking a placebo or API sample with known amounts of the impurity.[2]

Experimental Protocol:

  • Spike the API or placebo matrix with this compound at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[2]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the API spiked with this compound at 100% of the specification limit.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both studies.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 5.0%

  • Intermediate Precision: %RSD ≤ 10.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirm the LOQ by analyzing a minimum of six samples at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • Precision at LOQ: %RSD ≤ 15.0%

  • Accuracy at LOQ: Recovery within 80.0% to 120.0%

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase organic composition (± 2%)

  • Analyze a system suitability solution and a spiked sample under each varied condition.

Acceptance Criteria: System suitability parameters should remain within the defined limits, and the results of the spiked sample should not be significantly affected.

Data Interpretation and Acceptance Criteria Summary

The following table summarizes the validation parameters and typical acceptance criteria for an impurity method.

Validation Parameter Acceptance Criteria
Specificity Peak is pure and well-resolved from degradants.
Linearity (r²) ≥ 0.999
Range From LOQ to 120% of the specification limit.
Accuracy (% Recovery) 90.0% - 110.0%
Precision - Repeatability (%RSD) ≤ 5.0%
Precision - Intermediate (%RSD) ≤ 10.0%
LOQ Precision (%RSD) ≤ 15.0%
Robustness System suitability passes under varied conditions.

Alternative and Orthogonal Techniques

While RP-HPLC is the workhorse for this type of analysis, orthogonal techniques can be invaluable for confirmatory purposes or for resolving complex separation challenges.

  • Ultra-High-Performance Liquid Chromatography (UHPLC)-Mass Spectrometry (MS): Offers significantly faster analysis times and higher resolution compared to traditional HPLC. The coupling with MS provides mass information, which is invaluable for peak identification and confirmation, especially for unknown degradation products.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to RP-HPLC that is particularly well-suited for the retention of very polar compounds that may have poor retention on C18 columns.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the analyte and its related impurities are thermally stable and volatile (or can be made so via derivatization), GC-MS can provide excellent separation efficiency and definitive identification.[17]

Decision Tree for Method Selection

Method Selection start Analyte: this compound prop Assess Physicochemical Properties (Polarity, Volatility, Thermal Stability) start->prop volatile Is the analyte sufficiently volatile and thermally stable? prop->volatile gc_ms Consider Gas Chromatography (GC-MS) volatile->gc_ms Yes hplc Primary Choice: Liquid Chromatography (HPLC/UHPLC) volatile->hplc No derivatization Does it require derivatization? gc_ms->derivatization retention Is retention on RP column adequate? hplc->retention gc_direct Direct GC Analysis derivatization->gc_direct No gc_deriv GC with Derivatization derivatization->gc_deriv Yes rp_hplc Use Reversed-Phase HPLC (RP-HPLC) retention->rp_hplc Yes hilic Consider HILIC or other orthogonal LC mode retention->hilic No

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

The validation of an analytical method for impurities such as this compound is a systematic process that ensures the generation of reliable and accurate data. This guide has provided a comparative overview of suitable analytical techniques, with a strong recommendation for RP-HPLC due to the physicochemical nature of the analyte. The detailed validation protocol, grounded in ICH Q2(R1) principles, serves as a robust framework for researchers and scientists in the pharmaceutical industry. By following this structured approach, laboratories can confidently develop and validate methods that meet stringent regulatory requirements and ultimately contribute to the safety and quality of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Available from: [Link]

  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations - Veeprho. (2020-07-01). Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021-09-17). Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22). Available from: [Link]

  • N,N-diethyl-1-methyl-piperidine-4-carboxamide | Chemsrc. (2025-10-03). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru. (2025-06-15). Available from: [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA). (2025-01-14). Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • N,N-diethyl-1-methylpiperidine-4-carboxamide | C11H22N2O | CID 412858 - PubChem. Available from: [Link]

  • Q 3 B (R2) Impurities in New Drug Products - EMA. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30). Available from: [Link]

  • Polar Compounds | SIELC Technologies. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • N,N-diethyl-4-methylpiperazine-1-carboxamide;dihydrochloride - PubChem - NIH. Available from: [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021-05-03). Available from: [Link]

  • (PDF) Piperidine and piperine: extraction and content assessment in black pepper. (2015-01-09). Available from: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025-01-14). Available from: [Link]

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A Senior Application Scientist's Comparative Guide to the Cross-Validation of N,N-diethylpiperidine-4-carboxamide Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. N,N-diethylpiperidine-4-carboxamide, a key chemical entity, requires robust analytical methods to ensure its quality and consistency. This guide provides an in-depth, objective comparison of two prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a deep and practical understanding of the cross-validation process. Every protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of Method Cross-Validation

Before delving into the specifics of each technique, it is crucial to understand the role of cross-validation. When two distinct analytical methods are used to quantify the same analyte, cross-validation serves as a documented comparison to ensure that both methods provide comparable results.[1] This process is critical during method transfer between laboratories or when a more sensitive method (like LC-MS/MS) is introduced to supplement a routine quality control method (like HPLC-UV). Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the guidelines from the International Council for Harmonisation (ICH) emphasize the importance of validated analytical procedures to guarantee data integrity.[2][3][4][5][6][7]

The overall workflow for the cross-validation of these two methods is depicted below.

Cross_Validation_Workflow cluster_MethodDev Method Development & Validation cluster_Analysis Sample Analysis cluster_Comparison Data Comparison & Evaluation HPLC_Dev HPLC-UV Method Development & Validation HPLC_Analysis Analysis by HPLC-UV HPLC_Dev->HPLC_Analysis LCMS_Dev LC-MS/MS Method Development & Validation LCMS_Analysis Analysis by LC-MS/MS LCMS_Dev->LCMS_Analysis Sample_Prep Unified Sample Preparation Sample_Prep->HPLC_Analysis Sample_Prep->LCMS_Analysis Data_Compilation Data Compilation HPLC_Analysis->Data_Compilation LCMS_Analysis->Data_Compilation Stat_Analysis Statistical Analysis (e.g., Bland-Altman) Data_Compilation->Stat_Analysis Conclusion Conclusion on Method Comparability Stat_Analysis->Conclusion

Caption: A generalized workflow for the cross-validation of analytical methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and reliability for routine analyses. The principle lies in the separation of the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase, followed by detection using a UV detector. For this compound, which lacks a strong chromophore, UV detection might necessitate derivatization or detection at a lower wavelength, which can be a limitation.

Experimental Protocol: HPLC-UV

This protocol is a representative method for the quantification of this compound and should be validated according to ICH guidelines.[3][5][7]

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for separating this moderately polar compound.

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v). The acidic pH helps to ensure the tertiary amine in the piperidine ring is protonated, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: 210 nm, a region where amide bonds exhibit some absorbance.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for trace-level quantification and for analysis in complex matrices.[8][9] This technique couples the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. The mass spectrometer can be set to monitor a specific precursor-to-product ion transition for the analyte, a mode known as Multiple Reaction Monitoring (MRM), which significantly reduces background noise and enhances selectivity.

Experimental Protocol: LC-MS/MS

This protocol outlines a highly sensitive and selective method for the quantification of this compound.

  • Instrumentation and Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Column: A C18 column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for faster analysis times and better resolution.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The formic acid aids in the protonation of the analyte for efficient ESI in positive ion mode.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Product ions will be determined by infusing a standard solution of the analyte and performing a product ion scan. For this compound (Molecular Weight: 198.31 g/mol ), the precursor would be m/z 199.2. Hypothetical product ions could result from the fragmentation of the diethylamine group or cleavage of the piperidine ring.

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.

    • Calibration Standards: Prepare calibration standards ranging from 0.1 to 100 ng/mL by serial dilution of the stock solution in the initial mobile phase composition.

    • Sample Preparation: Dilute the sample in the initial mobile phase to a concentration within the calibration range. Filtration through a 0.22 µm filter is recommended.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods, based on typical validation results for similar small molecules.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (Range) 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Selectivity ModerateVery High
Robustness Unaffected by minor changes in pH and mobile phase composition.Unaffected by minor changes in mobile phase composition and flow rate.

Data Analysis and Comparison Logic

The cross-validation of the two methods involves analyzing the same set of samples and statistically comparing the results. The logical flow for this comparison is illustrated below.

Data_Analysis_Logic Input Quantitative Results from HPLC-UV & LC-MS/MS Paired_Data Create Paired Data Sets (HPLC Result, LC-MS/MS Result) for each sample Input->Paired_Data Correlation Calculate Correlation Coefficient (r) Paired_Data->Correlation Bias_Analysis Analyze Bias: Percentage Difference Plot or Bland-Altman Plot Paired_Data->Bias_Analysis Hypothesis_Test Paired t-test or Equivalence Testing Paired_Data->Hypothesis_Test Evaluation Evaluate against Pre-defined Acceptance Criteria Correlation->Evaluation Bias_Analysis->Evaluation Hypothesis_Test->Evaluation Comparable Methods are Comparable Evaluation->Comparable Pass Not_Comparable Methods are Not Comparable (Investigate Discrepancies) Evaluation->Not_Comparable Fail

Caption: Logical flow for the comparison of quantitative data from two analytical methods.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound, each with its own strengths and ideal applications.

  • HPLC-UV is a robust, cost-effective method well-suited for routine quality control and release testing where high sample concentrations are expected and the sample matrix is relatively simple. Its lower sensitivity, however, may be a limitation for certain applications.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification, analysis in complex biological matrices, and as a reference method for cross-validation. The higher operational cost and complexity are its main drawbacks.

The choice of method should be guided by the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the intended use of the data. For a comprehensive quality control strategy, a validated HPLC-UV method for routine analysis, cross-validated against a more sensitive and selective LC-MS/MS method, represents a robust and scientifically sound approach. This ensures data integrity across the entire lifecycle of a pharmaceutical product, from development to final release.

References

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A Comparative Analysis of N,N-diethylpiperidine-4-carboxamide and Other Lasmiditan Impurities: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of migraine therapeutics, the approval of Lasmiditan (Reyvow) marked a significant advancement, offering a novel mechanism of action as a selective serotonin 5-HT1F receptor agonist.[1][2] This unique mode of action circumvents the vasoconstrictive effects associated with triptans, thereby providing a valuable treatment option for patients with or at risk for cardiovascular conditions.[1] However, as with any pharmaceutical agent, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. The control of impurities, which can arise from the manufacturing process or degradation, is a critical aspect of drug development and is rigorously governed by international regulatory bodies.[3][4]

This guide provides an in-depth comparative analysis of N,N-diethylpiperidine-4-carboxamide, a known impurity of Lasmiditan, against other process-related and degradation impurities. We will delve into the analytical methodologies for their detection and characterization, their potential origins, and the implications for quality control, all within the framework of established regulatory standards such as the International Council for Harmonisation (ICH) Q3A guidelines.[5][6][7]

The Regulatory Imperative: A Foundation in ICH Guidelines

The ICH Q3A guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5] These guidelines establish thresholds based on the maximum daily dose of the drug. For instance, impurities present at or above a 0.05% level often require identification.[4] The qualification of an impurity, which involves establishing its biological safety, is necessary if it is present at a level greater than 0.15% or a calculated daily intake of 1.0 mg, whichever is lower, for a drug with a maximum daily dose of up to 2 grams.[7] This underscores the necessity for robust analytical methods capable of detecting and quantifying impurities at these low levels.

Profiling the Impurities of Lasmiditan

The manufacturing process of Lasmiditan, a complex organic molecule, can give rise to several process-related impurities. Additionally, the drug substance may degrade under certain environmental conditions, leading to the formation of degradation products.[8][9] A comprehensive understanding of these impurities is the first step toward effective control.

Key Lasmiditan Impurities:

While a comprehensive list of all potential impurities is extensive, several have been identified in the literature and are commercially available as reference standards. These include:

  • This compound: Also referred to as Lasmiditan Impurity 4, this compound is a potential process-related impurity.[10]

  • 2,4,6-Trifluorobenzoic acid: A likely starting material or reagent carryover.[8][11]

  • (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: A potential intermediate in the synthesis of Lasmiditan.[11]

  • 2,4,6-Trifluoro-N-(6-(piperidine-4-carbonyl)pyridin-2-yl)benzamide: A potential precursor or byproduct.[12]

  • Degradation Products: Forced degradation studies have shown that Lasmiditan is susceptible to degradation under acidic, basic, and UV light conditions, leading to the formation of several degradation products.[8][13]

A Comparative Study: this compound vs. Other Impurities

This section provides a comparative look at this compound and other key impurities based on their likely origin, analytical challenges, and potential impact on quality control.

ImpurityLikely OriginKey Analytical ConsiderationsPotential Impact on Quality Control
This compound Process-related impurity, potentially from a side reaction or an unreacted starting material.Structurally distinct from Lasmiditan, allowing for good chromatographic separation. Requires a sensitive analytical method for detection at low levels.Control is dependent on optimizing the synthetic process to minimize its formation.
2,4,6-Trifluorobenzoic acid Unreacted starting material or reagent.Highly polar, which may require specific chromatographic conditions for retention and separation from the API.Its presence indicates incomplete reaction or inadequate purification.
(6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Synthetic intermediate.Its polarity and structural similarity to other intermediates necessitate a highly specific and selective analytical method.Indicates incomplete conversion to the final API.
Degradation Products (from acid/base/UV stress) Degradation of the API.[8][13]May have varied polarities and UV chromophores, requiring a robust, stability-indicating method to resolve them from the parent drug and each other.Their presence impacts the stability profile and shelf-life of the drug substance.

Experimental Methodologies for Impurity Profiling

The cornerstone of any impurity analysis is a validated, stability-indicating analytical method. For Lasmiditan and its impurities, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common approach.[8][9][14][15] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[8][16]

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol is a representative method based on published literature for the separation and quantification of Lasmiditan and its process-related impurities.[8][13]

Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of Lasmiditan and its impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: Inertsil ODS-3 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[13]

  • Mobile Phase A: 0.1 M Phosphate buffer (pH 3.6) and Acetonitrile (65:35 v/v).[13]

  • Mobile Phase B: 0.1 M Phosphate buffer (pH 3.6) and Methanol (20:80 v/v).[13]

  • Elution: Isocratic with a 50:50 (v/v) mixture of Mobile Phase A and B.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: Ambient.

  • Detection Wavelength: 246 nm.[13]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Lasmiditan and each impurity reference standard in methanol (e.g., 1 mg/mL).[13]

  • Working Standard Solution: Dilute the stock solutions with the mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Lasmiditan drug substance in methanol and dilute with the mobile phase to a final concentration within the linear range of the method.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Protocol 2: Forced Degradation Studies

Objective: To assess the stability of Lasmiditan and identify potential degradation products.

Methodology: Subject the Lasmiditan drug substance to the following stress conditions as per ICH guidelines:

  • Acidic Hydrolysis: 1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Peak purity analysis of the Lasmiditan peak should be performed to ensure no co-eluting degradation products. Any significant degradation products should be further characterized, potentially using LC-MS.

Visualization of Key Processes

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

Impurity_Origin cluster_synthesis Lasmiditan Synthesis cluster_impurities Impurity Generation Starting Materials Starting Materials Intermediates Intermediates Starting Materials->Intermediates Unreacted Starting Materials Unreacted Starting Materials (e.g., 2,4,6-Trifluorobenzoic acid) Starting Materials->Unreacted Starting Materials Lasmiditan API Lasmiditan API Intermediates->Lasmiditan API Unreacted Intermediates Unreacted Intermediates Intermediates->Unreacted Intermediates Side Reaction Products Side Reaction Products (e.g., this compound) Lasmiditan Synthesis Lasmiditan Synthesis Lasmiditan Synthesis->Side Reaction Products

Caption: Origin of Process-Related Impurities.

Analytical_Workflow Lasmiditan API Lasmiditan API Forced Degradation Forced Degradation Lasmiditan API->Forced Degradation Stability-Indicating HPLC-UV Stability-Indicating HPLC-UV Lasmiditan API->Stability-Indicating HPLC-UV Forced Degradation->Stability-Indicating HPLC-UV Impurity Detection & Quantification Impurity Detection & Quantification Stability-Indicating HPLC-UV->Impurity Detection & Quantification LC-MS/MS Characterization LC-MS/MS Characterization Impurity Detection & Quantification->LC-MS/MS Characterization If unknown impurity Structure Elucidation Structure Elucidation LC-MS/MS Characterization->Structure Elucidation

Caption: Analytical Workflow for Impurity Profiling.

Conclusion

The effective control of impurities in Lasmiditan, including this compound, is a multifaceted challenge that requires a deep understanding of the synthetic process, potential degradation pathways, and robust analytical methodologies. While this compound represents a potential process-related impurity, its control is intrinsically linked to the optimization of the manufacturing process. A comparative assessment with other impurities, such as unreacted starting materials and degradation products, highlights the need for a comprehensive control strategy that encompasses raw material specifications, in-process controls, and a validated stability-indicating analytical method. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of this important therapeutic agent.

References

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  • ResearchGate. (n.d.). Lasmiditan Hemisuccinate: Selective Separation and Validation of Process Related Impurities by HPLC. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Lasmiditan and Its Structural Analog, N,N-diethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Dawn of Ditans in Migraine Therapy

The landscape of acute migraine treatment has been significantly reshaped with the advent of a new class of drugs known as "ditans." At the forefront of this class is Lasmiditan, a selective serotonin 5-HT1F receptor agonist.[1] Unlike the triptan class of drugs, which have long been the standard of care but are associated with vasoconstrictive effects, Lasmiditan offers a novel, neuronally-mediated mechanism of action.[1] This guide provides an in-depth comparison of the biological activity of Lasmiditan with its structurally related compound, N,N-diethylpiperidine-4-carboxamide. While extensive data is available for Lasmiditan, this compound is primarily identified as an impurity of Lasmiditan, with its pharmacological profile remaining largely uncharacterized in public literature.[2]

Lasmiditan: A High-Affinity, Selective 5-HT1F Receptor Agonist

Lasmiditan's therapeutic efficacy in the acute treatment of migraine stems from its potent and selective agonism at the serotonin 5-HT1F receptor.[3][4] This receptor is expressed on trigeminal neurons, and its activation is believed to inhibit the release of calcitonin gene-related peptide (CGRP) and glutamate, key players in the pathophysiology of migraine.[3]

Receptor Binding Profile

In vitro binding studies have demonstrated Lasmiditan's high affinity for the human 5-HT1F receptor, with a Ki value of 2.21 nM.[4] Its selectivity is a key differentiator; Lasmiditan exhibits over 470-fold greater affinity for the 5-HT1F receptor compared to the 5-HT1B and 5-HT1D receptors (Ki values of 1043 nM and 1357 nM, respectively).[4] This selectivity is crucial as activation of 5-HT1B/1D receptors is associated with the vasoconstrictive effects of triptans.[3]

Receptor SubtypeLasmiditan Ki (nM)
5-HT1F 2.21
5-HT1B1043
5-HT1D1357
Table 1: Receptor Binding Affinity of Lasmiditan[4]
Functional Activity and Downstream Signaling

As a 5-HT1F receptor agonist, Lasmiditan initiates a cascade of intracellular events upon receptor binding. The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.[3] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and modulates downstream signaling pathways, ultimately inhibiting the release of neurotransmitters and neuropeptides involved in migraine.[3]

Lasmiditan_Signaling_Pathway Lasmiditan Lasmiditan Receptor 5-HT1F Receptor Lasmiditan->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmitter_Release Inhibition of CGRP & Glutamate Release PKA->Neurotransmitter_Release Therapeutic_Effect Amelioration of Migraine Symptoms Neurotransmitter_Release->Therapeutic_Effect Receptor_Binding_Assay_Workflow start Start: Test Compound & Radioligand step1 Incubate with Receptor-Expressing Cell Membranes start->step1 step2 Separate Bound and Unbound Ligand (Filtration) step1->step2 step3 Quantify Bound Radioactivity (Scintillation Counting) step2->step3 step4 Data Analysis (IC50 & Ki Determination) step3->step4 end End: Receptor Binding Affinity step4->end

Figure 2: Workflow for a receptor binding assay.

Functional Assays (cAMP Measurement)

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Step-by-Step Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound. An agonist will stimulate the receptor, while an antagonist will block the effect of a known agonist.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cAMP is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Pharmacokinetics and Metabolism

Lasmiditan is orally bioavailable and undergoes metabolism primarily through non-cytochrome P450 pathways. [5][6]Its major metabolites have been identified and are considered to be pharmacologically inactive. [5][6]This is a critical aspect of its safety profile, as active metabolites could potentially lead to off-target effects. The pharmacokinetic and metabolic profile of this compound has not been publicly documented.

Conclusion

Lasmiditan represents a significant advancement in the acute treatment of migraine, offering a targeted, neuronally-mediated mechanism of action through its selective agonism of the 5-HT1F receptor. Its high affinity and selectivity, coupled with a well-characterized downstream signaling pathway and the inactivity of its major metabolites, underscore its rational design. In contrast, this compound remains a pharmacological enigma. As a known impurity of Lasmiditan, understanding its biological activity, particularly its potential interaction with the 5-HT1F receptor, is of considerable interest for both drug safety and the broader understanding of the structure-activity relationships within this chemical class. Further research is warranted to elucidate the pharmacological profile of this compound and to determine if it shares any of the biological properties of its parent drug, Lasmiditan.

References

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A Comparative Guide to Establishing the Impurity Profile of Lasmiditan, Including N,N-diethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing the impurity profile of Lasmiditan, a selective serotonin 1F receptor agonist used for the acute treatment of migraine.[1][2][3] A critical aspect of pharmaceutical development and manufacturing is the identification and control of impurities, which can impact the quality, safety, and efficacy of the final drug product.[4] This document will delve into the comparison of analytical methodologies, provide detailed experimental protocols, and discuss the significance of monitoring specific impurities like N,N-diethylpiperidine-4-carboxamide.

The Imperative of Impurity Profiling in Pharmaceutical Quality

Impurities in a drug substance can originate from various sources, including starting materials, intermediates, by-products of side reactions, degradation products, and residual solvents or catalysts.[1][5] The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B/C/D and M7) that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[4][5][6] Adherence to these guidelines is crucial for regulatory approval and ensuring patient safety.[4]

Key ICH Thresholds for Impurities: [5]

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

Failure to adequately characterize and control impurities can lead to delays in drug development, regulatory rejection, and potential harm to patients.

Lasmiditan and the Origin of this compound

Lasmiditan is synthesized through a multi-step chemical process.[2] Impurities can be introduced at various stages of this synthesis.[1] this compound has been identified as a potential process-related impurity in Lasmiditan.[7] Understanding its formation is key to controlling its presence in the final active pharmaceutical ingredient (API). It can arise from the incomplete reaction of intermediates or side reactions involving reagents used in the synthesis.[8]

Comparative Analysis of Analytical Techniques for Impurity Profiling

Several analytical techniques can be employed for the impurity profiling of Lasmiditan. The choice of method depends on factors such as the complexity of the impurity profile, the required sensitivity and selectivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly used techniques for this purpose.[9]

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on the differential partitioning of analytes between a stationary and a mobile phase.Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.
Detection Typically uses UV-Vis, Photodiode Array (PDA), or Fluorescence detectors.[10]Provides mass-to-charge ratio (m/z) of the analytes, enabling identification and structural elucidation.
Sensitivity Good, but may be limited for trace-level impurities.Excellent, capable of detecting and quantifying impurities at very low levels (ng/mL).[11][12]
Selectivity Good, can resolve structurally similar compounds.Excellent, provides an additional dimension of separation based on mass.
Identification Primarily based on retention time comparison with reference standards.Enables tentative identification of unknown impurities based on their mass and fragmentation patterns.[13]
Quantification Accurate and precise for known impurities with available reference standards.Accurate and precise, can be used for both known and unknown impurities (with appropriate calibration).
Cost & Complexity Relatively lower cost and complexity.Higher cost and complexity, requires specialized expertise.

Rationale for Method Selection:

For routine quality control and quantification of known impurities like this compound, a validated HPLC-UV method is often sufficient and cost-effective.[14][15] However, for comprehensive impurity profiling, identification of unknown impurities, and characterization of degradation products, LC-MS/MS is the superior technique due to its high sensitivity and ability to provide structural information.[11][13]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of Lasmiditan and its impurities.

This protocol is designed for the quantification of Lasmiditan and its known impurities.

dot

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (Lasmiditan & Impurity Standards) HPLC_System HPLC System (Pump, Injector, Column, Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution (Lasmiditan API or Formulation) Prep_Sample->HPLC_System Column Inertsil ODS-3V C18 Column (250 x 4.6 mm, 5 µm) HPLC_System->Column Mobile_Phase Mobile Phase (e.g., Phosphate Buffer:Acetonitrile) Column->Mobile_Phase Detection UV Detection (e.g., 246 nm) Mobile_Phase->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Impurities (vs. Standard) Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC-UV workflow for Lasmiditan impurity analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.

Chromatographic Conditions:

  • Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent.[16]

  • Mobile Phase A: 0.1 M Phosphate Buffer (pH 3.6).[13]

  • Mobile Phase B: Acetonitrile.[13]

  • Gradient: A suitable gradient program to achieve separation of all impurities. For example, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[13][15]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 246 nm.[13]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve about 10 mg of Lasmiditan and each known impurity (including this compound) in a 100 mL volumetric flask with a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Working Standard Solution: Dilute the stock solution to a final concentration suitable for analysis (e.g., 0.1 mg/mL for Lasmiditan and appropriate levels for impurities).

  • Sample Solution: Accurately weigh and dissolve about 10 mg of the Lasmiditan API in a 100 mL volumetric flask with the diluent.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the blank (diluent), followed by the standard solution and then the sample solution.

  • Record the chromatograms and identify the peaks based on their retention times relative to the standards.

  • Calculate the amount of each impurity in the sample using the peak areas and the concentration of the corresponding standard.

This protocol is for the identification and characterization of unknown impurities and degradation products.

dot

LCMS_Workflow cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation Prep_Sample Prepare Sample Solution (Lasmiditan API, Stressed Samples) LC_System LC System (Separation) Prep_Sample->LC_System Ionization Electrospray Ionization (ESI) LC_System->Ionization MS_System Mass Spectrometer (e.g., Q-TOF or Orbitrap) MS_Scan Full Scan MS MS_System->MS_Scan MSMS_Scan MS/MS Fragmentation MS_System->MSMS_Scan Ionization->MS_System TIC Extract Total Ion Chromatogram (TIC) MS_Scan->TIC Fragmentation Interpret Fragmentation Patterns MSMS_Scan->Fragmentation Mass_Spectra Analyze Mass Spectra TIC->Mass_Spectra Mass_Spectra->Fragmentation Identification Propose Impurity Structures Fragmentation->Identification

Caption: LC-MS/MS workflow for impurity identification.

Instrumentation:

  • LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Similar to the HPLC-UV method, but may require optimization for compatibility with the MS detector (e.g., using volatile mobile phase additives like formic acid or ammonium acetate). A mobile phase of Acetonitrile and 0.1% formic acid has been shown to be effective.[12]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan MS and data-dependent MS/MS.

  • Mass Range: m/z 100-1000.

  • Collision Energy: Optimized for fragmentation of Lasmiditan and its potential impurities.

Analysis Procedure:

  • Analyze the Lasmiditan sample using the LC-MS/MS system.

  • Process the acquired data to identify peaks corresponding to potential impurities.

  • For each impurity peak, extract the accurate mass and isotopic pattern from the full scan MS data to determine the elemental composition.

  • Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity.

  • Compare the proposed structure with known process-related compounds and degradation pathways.

Data Interpretation and Reporting

A comprehensive impurity profile report should include:

  • A list of all identified and unidentified impurities.

  • The concentration of each impurity.

  • The method of identification (e.g., comparison with a reference standard, spectroscopic data).

  • A discussion of the potential origin of each impurity.

  • An assessment of the safety of the impurity profile based on ICH guidelines.

Conclusion

Establishing a robust impurity profile for Lasmiditan is a critical component of ensuring its quality and safety. A combination of orthogonal analytical techniques, particularly HPLC-UV for routine quantification and LC-MS/MS for identification and characterization, provides a comprehensive approach. By understanding the potential sources of impurities like this compound and implementing validated analytical methods, pharmaceutical manufacturers can effectively control the purity of their drug substance and ensure compliance with global regulatory standards.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Research Article. (2024). HPLC method development and validation for lasmiditan estimation. Retrieved from [Link]

  • Jetir.Org. (2021). RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF LASMIDITAN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • ACG Publications. (2023). Development of a stability-indicating HPLC method for Lasmiditan and its process related impurities with characterization of degradation products by LC-MS/MS. Retrieved from [Link]

  • SciSpace. (2023). Development of a stability-indicating HPLC method for Lasmiditan and its process related impurities with characterization of degradation products by LC-MS/MS. Retrieved from [Link]

  • PharmaInfo. (n.d.). Development and Validation of HPLC Method for the Determination of Lasmiditan Drug in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Lasmiditan Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2024). Spectroscopic Method Development and Validation for Lasmiditan Quantification in Bulk and its Tablet Formulations. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). LC/MS/MS Method Development and Validation for the Estimation of Lasmiditan in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • ResearchGate. (2022). Lasmiditan Hemisuccinate: Selective Separation and Validation of Process Related Impurities by HPLC. Retrieved from [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]

  • NROChemistry. (2021). Synthesis of Lasmiditan. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lasmiditan-impurities. Retrieved from [Link]

  • ResearchGate. (2024). LC/MS/MS Method Development and Validation for the Estimation of Lasmiditan in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022041608A1 - Synthesis process for lasmiditan.
  • Google Patents. (n.d.). WO2020095171A1 - Process for preparation of lasmiditan.
  • NIST WebBook. (n.d.). 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-. Retrieved from [Link]

  • American Laboratory. (2007). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • PubChem. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. Retrieved from [Link]

Sources

A Framework for Inter-Laboratory Comparison of N,N-diethylpiperidine-4-carboxamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Reproducible Analysis

An inter-laboratory comparison, also known as a proficiency test or collaborative study, is the gold standard for assessing the reproducibility and reliability of an analytical method.[1][2] By having multiple laboratories analyze identical samples, a comprehensive picture of a method's performance in the real world can be established.[1] This guide presents a framework for conducting an inter-laboratory comparison for the quantitative analysis of N,N-diethylpiperidine-4-carboxamide, offering detailed protocols for two common, high-performance analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles and methodologies described herein are grounded in internationally recognized validation standards, such as the ICH Q2(R1) guidelines.[3][4][5][6]

Selection of Analytical Methodologies: Rationale and Causality

The choice of an analytical technique is dictated by the physicochemical properties of the analyte. This compound (Molecular Weight: 198.31 g/mol ) is a relatively small molecule with moderate polarity.[7] Both GC-MS and LC-MS/MS are well-suited for its analysis, but they operate on different principles, offering a valuable point of comparison.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for compounds that are volatile and thermally stable.[8] The piperidine structure is amenable to gas chromatography.[9] GC provides excellent chromatographic separation, while the mass spectrometer offers highly selective and sensitive detection, making it a robust choice for quantitative analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerhouse in modern bioanalysis, prized for its exceptional sensitivity and specificity.[10] It is particularly advantageous for analyzing compounds in complex matrices without the need for derivatization. For piperidine derivatives and tertiary amides, reversed-phase liquid chromatography is a common and effective separation strategy.[11][12] The use of a tandem mass spectrometer (MS/MS) allows for targeted analysis via Multiple Reaction Monitoring (MRM), significantly reducing background noise and enhancing quantification limits.

Proposed Inter-Laboratory Study Design

The objective of this study is to assess the precision, accuracy, and reproducibility of GC-MS and LC-MS/MS methods for the quantification of this compound across multiple laboratories.[1]

Study Coordinator: A central body responsible for preparing and distributing samples, collecting data, and performing statistical analysis.

Participating Laboratories: A minimum of five laboratories with experience in chromatographic and mass spectrometric analysis.

Study Samples:

  • Calibration Standards: Solutions of this compound at 6-8 concentration levels in a defined solvent (e.g., methanol).

  • Quality Control (QC) Samples: Prepared at three concentrations (low, medium, high) within the calibration range.

  • Test Samples: Homogenized samples containing unknown concentrations of the analyte, blinded to the participating laboratories.

The workflow for the proposed study is outlined below.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comparative analysis of the pharmacokinetic profiles of N,N-diethylpiperidine-4-carboxamide and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to illuminate the structure-pharmacokinetic relationships within this important chemical class. We will delve into the experimental methodologies used to assess these properties and provide insights into how subtle molecular modifications can significantly impact a compound's journey through a biological system.

Introduction: The Significance of the Piperidine-4-Carboxamide Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a multitude of approved drugs.[1][2][3] This versatile scaffold allows for multi-directional substitution, enabling chemists to fine-tune a compound's biological activity and pharmacokinetic (PK) profile. The piperidine-4-carboxamide core, in particular, has given rise to compounds targeting a wide range of diseases, from infectious agents like malaria and Mycobacterium abscessus to central nervous system disorders.[4][5][6]

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds is paramount for translating a promising lead into a viable drug candidate. This guide will explore the available pharmacokinetic data for representative piperidine-4-carboxamide derivatives to provide a framework for future drug design and development within this chemical space.

Comparative Pharmacokinetic Analysis

While comprehensive, head-to-head pharmacokinetic data for this compound is not extensively available in the public domain, we can draw valuable comparisons from studies on its analogs. These studies often focus on optimizing a lead compound for better drug-like properties, including metabolic stability and oral bioavailability.

Key Compounds for Comparison:

For the purpose of this guide, we will focus on a selection of piperidine-4-carboxamide derivatives that have been evaluated for their biological activity and, to some extent, their pharmacokinetic properties.

Compound IDCore StructureKey SubstitutionsTherapeutic Target/Activity
Compound A (Lead) This compoundDiethyl groups on the carboxamide nitrogen(Reference Compound)
Compound B (Antimalarial) (S)-piperidine-4-carboxamideModifications on the piperidine nitrogen and carboxamidePlasmodium falciparum proteasome[4]
Compound C (Anti-mycobacterial) Piperidine-4-carboxamidePhenyl and trifluoromethyl moietiesM. abscessus DNA gyrase[5]
Absorption and Bioavailability

Oral bioavailability is a critical parameter for many drug candidates. For the piperidine-4-carboxamide class, modifications to the core structure have been shown to significantly impact this property. In a study aimed at developing new agents against Mycobacterium abscessus, researchers performed structure-activity relationship (SAR) studies on a lead piperidine-4-carboxamide compound.[5] Their work demonstrated that strategic modifications could enhance oral bioavailability.

Table 1: Selected Pharmacokinetic Parameters of Piperidine-4-Carboxamide Analogs

Compound IDIn Vitro Activity (IC50/EC50)Mouse Plasma StabilityOral Bioavailability (Mouse)Source
Analog of Compound C (844-TFM) 1.5 µM (MIC against M. abscessus)Improved over leadIncreased[5]
Analog of Compound B (SW584) Sub-micromolarNot explicitly statedOrally active in mouse models[4]

The data, though not exhaustive, suggests that piperidine-4-carboxamides can be optimized for oral administration. The addition of groups like the trifluoromethyl moiety in Compound C's analogs not only boosted potency but also improved pharmacokinetic properties.[5]

Distribution, Metabolism, and Excretion (ADME)

The metabolic stability of the piperidine scaffold is a key feature that makes it attractive for drug design.[3] However, the nature and position of substituents can introduce metabolic liabilities. Common metabolic pathways for piperidine-containing drugs include N-dealkylation, ring hydroxylation, and oxidation.

In the development of anti-mycobacterial piperidine-4-carboxamides, improving stability in mouse plasma was a key objective.[5] This highlights that while the core scaffold is robust, the overall substitution pattern dictates the metabolic fate of the molecule.

Experimental Protocols: Assessing Pharmacokinetic Properties

To provide a practical context, we outline a general workflow for evaluating the pharmacokinetic properties of novel piperidine-4-carboxamide derivatives, based on methodologies described in the literature.

In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic clearance of a compound in the presence of liver microsomes.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (e.g., mouse, rat, or human) and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism (e.g., mouse or rat).

Methodology:

  • Dosing: The compound is administered to a cohort of animals, typically via intravenous (IV) and oral (PO) routes in separate groups.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Sample Extraction: The compound is extracted from the plasma, often using protein precipitation or liquid-liquid extraction.

  • LC-MS/MS Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), clearance, volume of distribution, and oral bioavailability.

G cluster_0 Dosing cluster_1 Sampling & Processing cluster_2 Analysis & Calculation IV_Dosing IV Administration Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing PO Administration PO_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Plasma Sample Extraction Plasma_Separation->Sample_Extraction LCMS LC-MS/MS Quantification Sample_Extraction->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Bioavailability Calculate Oral Bioavailability PK_Analysis->Bioavailability

Caption: In vivo pharmacokinetic study workflow.

Structure-Pharmacokinetic Relationships and Future Directions

The available literature points to several key takeaways for designing piperidine-4-carboxamides with favorable pharmacokinetic profiles:

  • Stereochemistry Matters: As seen in the antimalarial series, the stereochemistry of the piperidine core can have a profound impact on potency, which is intrinsically linked to the overall therapeutic window and dosing requirements.[4]

  • Targeted Substitutions: The addition of specific chemical groups, such as halogens or small alkyl groups, to the aromatic moieties often attached to the core can improve metabolic stability and modulate lipophilicity, thereby influencing absorption and distribution.[5]

  • N-Substitution on Piperidine: The substituent on the piperidine nitrogen is a critical handle for modifying physicochemical properties. This position can be used to introduce polar groups to improve solubility or to block potential sites of metabolism.

Future research in this area should aim for more systematic ADME profiling of new analogs. The generation of comprehensive pharmacokinetic data, including metabolite identification and tissue distribution studies, will be crucial for advancing this promising class of compounds from the laboratory to the clinic.

Conclusion

The piperidine-4-carboxamide scaffold remains a highly valuable starting point for the design of new therapeutic agents. While a complete pharmacokinetic picture for every derivative is not available, the existing research provides a strong foundation for understanding the structure-pharmacokinetic relationships at play. By employing systematic in vitro and in vivo assays, and by making strategic chemical modifications, researchers can effectively navigate the challenges of drug metabolism and pharmacokinetics to develop potent and effective drug candidates. This guide serves as a starting point for these endeavors, encouraging a data-driven approach to the optimization of this versatile chemical class.

References

  • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Source: PubMed Central. URL: [Link]

  • Title: Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Source: PubMed Central. URL: [Link]

  • Title: (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Source: ResearchGate. URL: [Link]

  • Title: Structure–activity relationship of piperidine derivatives with... Source: ResearchGate. URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: ResearchGate. URL: [Link]

  • Title: N,N-diethyl-1-methylpiperidine-4-carboxamide | C11H22N2O | CID 412858. Source: PubChem. URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: PubMed. URL: [Link]

  • Title: (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Source: ResearchGate. URL: [Link]

  • Title: The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

Spectroscopic comparison of synthesized N,N-diethylpiperidine-4-carboxamide with official standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of a laboratory-synthesized sample of N,N-diethylpiperidine-4-carboxamide with established spectroscopic standards. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis and analytical validation of this compound. This document outlines the synthetic protocol, presents the expected spectroscopic data from official sources and analogous compounds, and offers a comparative analysis to verify the structure and purity of the synthesized product.

Introduction

This compound is a tertiary amine and a carboxamide derivative of the piperidine scaffold, a common motif in medicinal chemistry. The precise characterization of such molecules is paramount to ensure their identity, purity, and suitability for further research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and verification of synthesized organic compounds. This guide will walk through a standard synthesis of this compound and a detailed comparison of its spectroscopic data with reference standards.

Synthesis of this compound

A common and effective method for the synthesis of N,N-disubstituted carboxamides is the coupling of a carboxylic acid with a secondary amine. In this case, piperidine-4-carboxylic acid is activated and then reacted with diethylamine.

Proposed Synthetic Protocol

A reliable method for this synthesis involves the activation of the carboxylic acid group of piperidine-4-carboxylic acid, followed by nucleophilic acyl substitution by diethylamine. Thionyl chloride is a common activating agent that converts the carboxylic acid to an acyl chloride, which readily reacts with the amine.

Step 1: Activation of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is reacted with an excess of thionyl chloride (SOCl₂) in an inert solvent, such as dichloromethane (DCM), at reflux. This reaction converts the carboxylic acid to the more reactive piperidine-4-carbonyl chloride. The excess thionyl chloride can be removed by distillation after the reaction is complete.

Step 2: Amide Formation

The resulting acyl chloride is then slowly added to a solution of diethylamine in an inert solvent, often in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the HCl byproduct. The reaction is typically carried out at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

Step 3: Work-up and Purification

After the reaction is complete, the mixture is washed with water and brine to remove unreacted starting materials and salts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.

Spectroscopic Analysis and Comparison

The structural confirmation of the synthesized this compound is achieved through a detailed analysis of its spectroscopic data and comparison with official or established reference data.

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Piperidine-4-carboxylic Acid Piperidine-4-carboxylic Acid Activation (SOCl2) Activation (SOCl2) Piperidine-4-carboxylic Acid->Activation (SOCl2) Piperidine-4-carbonyl chloride Piperidine-4-carbonyl chloride Activation (SOCl2)->Piperidine-4-carbonyl chloride Amidation (Et2NH) Amidation (Et2NH) Piperidine-4-carbonyl chloride->Amidation (Et2NH) Crude Product Crude Product Amidation (Et2NH)->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Spectroscopic Analysis Spectroscopic Analysis Pure Product->Spectroscopic Analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Assignment Expected Chemical Shift (ppm) Multiplicity Integration
-CH₂- (diethyl)3.3 - 3.5Quartet (q)4H
-CH- (piperidine)2.9 - 3.1Multiplet (m)1H
-CH₂- (piperidine, axial)2.5 - 2.7Multiplet (m)2H
-CH₂- (piperidine, equatorial)1.8 - 2.0Multiplet (m)2H
-NH- (piperidine)1.5 - 2.5Broad Singlet (br s)1H
-CH₃ (diethyl)1.0 - 1.2Triplet (t)6H

Rationale: The methylene protons of the diethyl group are adjacent to the nitrogen atom and are therefore deshielded, appearing at a lower field. The piperidine protons will exhibit complex splitting patterns due to their diastereotopic nature. The chemical shifts are estimations based on analogous structures.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment Expected Chemical Shift (ppm)
-C=O (amide)174 - 176
-CH₂- (diethyl)40 - 43
-CH- (piperidine)45 - 48
-CH₂- (piperidine)28 - 32
-CH₃ (diethyl)12 - 15

Rationale: The carbonyl carbon of the amide is significantly deshielded and appears at a very low field. The carbons directly attached to the nitrogen atoms are also deshielded. These expected shifts are based on general values for similar functional groups and piperidine derivatives.[2][3]

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (piperidine)3300 - 3500Medium, Broad
C-H Stretch (aliphatic)2850 - 3000Strong
C=O Stretch (amide)1630 - 1660Strong
C-N Stretch1150 - 1250Medium

Rationale: The most characteristic peak will be the strong absorbance of the amide carbonyl group. The broad N-H stretch of the piperidine ring is also a key feature. Data for the similar N,N-diethylpiperidine-3-carboxamide shows a mass spectrum which can be used for comparison.[4]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Ion Expected m/z Notes
[M]⁺184.1576Molecular Ion
[M-C₂H₅]⁺155Loss of an ethyl group
[CON(C₂H₅)₂]⁺100Amide fragment

Rationale: The molecular ion peak should correspond to the exact mass of this compound (C₁₀H₂₀N₂O). Common fragmentation patterns for such amides include the loss of an ethyl group. The NIST WebBook provides mass spectral data for the 3-carboxamide isomer, which is expected to show similar fragmentation patterns.[4]

Conclusion

The successful synthesis of this compound can be confidently verified by a thorough spectroscopic analysis. The expected ¹H and ¹³C NMR, FT-IR, and MS data presented in this guide serve as a reliable benchmark for comparison. Any significant deviations from these expected values in the experimental data of a synthesized sample would warrant further investigation into the purity and identity of the compound. This guide underscores the importance of a multi-technique spectroscopic approach for the unambiguous characterization of novel chemical entities in a research and development setting.

References

  • FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • FTiR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N, N-diethyl-4-methylpiperazine-1-carboxamide molecule. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. Retrieved January 14, 2026, from [Link]

  • 3-Piperidinecarboxamide, N,N-diethyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • N,N-diethyl-1-methylpiperidine-4-carboxamide. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • The development of diaryl amino piperidines as potent δ opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. (2009). ResearchGate. Retrieved January 14, 2026, from [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. (2000). PubMed. Retrieved January 14, 2026, from [Link]

  • Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Science Alert. Retrieved January 14, 2026, from [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

  • 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • 3-Piperidinecarboxamide, N,N-diethyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • N,N-diethyl-4-methylpiperazine-1-carboxamide;dihydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Jones, P., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. PubMed. Retrieved January 14, 2026, from [Link]

  • Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons. (2022). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Synthesis and Spectral Study of N,N-diethyl-2-methyl-1- tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • N,N-Diethylaniline. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

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A Comparative Benchmarking Guide to N,N-diethylpiperidine-4-carboxamide Detection Methods Aligned with Regulatory Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the detection and quantification of N,N-diethylpiperidine-4-carboxamide. Designed for researchers, scientists, and drug development professionals, this document benchmarks common analytical techniques against the rigorous standards of the pharmaceutical industry, ensuring that the methods discussed are not only scientifically sound but also align with regulatory expectations for data integrity and reliability.

Introduction: The Analytical Imperative for this compound

This compound is a key chemical entity, utilized as a building block in the synthesis of various pharmaceutical agents. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its detection and quantification are paramount. This guide will navigate the complexities of selecting and validating an appropriate analytical method, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

The validation of analytical procedures is a cornerstone of pharmaceutical development, ensuring that a method is fit for its intended purpose. Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, have established a framework for the validation of analytical methods. The ICH Q2(R1) guideline, and its recent revision, outlines the validation characteristics that must be considered, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

The Regulatory Landscape: A Foundation of Trustworthiness

Before delving into specific analytical techniques, it is crucial to understand the regulatory context that governs method validation. The ICH guidelines provide a harmonized approach to ensure that analytical methods are reliable and consistent.

Key Validation Parameters as per ICH Q2(R1)

A validated analytical method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable. The core validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further divided into repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram illustrates the logical workflow for analytical method validation.

Caption: A workflow for analytical method validation.

Comparative Analysis of Detection Methods

The selection of an appropriate analytical technique for this compound depends on several factors, including the required sensitivity, the sample matrix, and the presence of potential interferences.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical analysis due to its robustness and versatility. For a compound like this compound, which lacks a strong chromophore, derivatization may be necessary to enhance its UV absorbance and achieve the desired sensitivity.[1]

Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is achieved by measuring the absorbance of UV light by the analyte or its derivative.

Experimental Protocol (Hypothetical):

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water).

    • For derivatization, react the sample with a suitable agent (e.g., 4-toluenesulfonyl chloride) under basic conditions to introduce a UV-active moiety.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV spectrum of the derivatized analyte.

  • Validation:

    • Perform validation experiments as per ICH Q2(R1) guidelines to determine linearity, accuracy, precision, and other relevant parameters.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its volatility may be sufficient for direct analysis, or derivatization might be employed to improve its chromatographic properties.

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both qualitative and quantitative information.

Experimental Protocol (Based on a similar compound, N,N-diethyl-m-toluamide): [3]

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate).

    • An internal standard should be added for accurate quantification.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless or split injection.

    • Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from any impurities.

    • MS Ionization: Electron Ionization (EI).

    • MS Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Validation:

    • Validate the method for its intended use, focusing on parameters such as linearity in the desired concentration range, precision, and accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the sensitive and selective quantification of compounds in complex matrices.[1] It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Principle: After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI) and the precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional selectivity.

Experimental Protocol (General for Piperidine Derivatives): [1]

  • Sample Preparation:

    • Simple dilution in the mobile phase is often sufficient for pure substances. For complex matrices, a protein precipitation or liquid-liquid extraction may be necessary.

    • An isotopically labeled internal standard is highly recommended for the most accurate quantification.

  • LC-MS/MS Conditions:

    • LC Column: A reversed-phase C18 or a HILIC column depending on the polarity of potential impurities.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.

    • Ionization Source: ESI in positive ion mode.

    • MS/MS Transitions: The precursor-to-product ion transitions for the analyte and internal standard are optimized by direct infusion.

  • Validation:

    • The method should be fully validated according to regulatory guidelines, with particular attention to matrix effects if analyzing biological samples.

The following diagram illustrates the general workflow for LC-MS/MS analysis.

Caption: A general workflow for LC-MS/MS analysis.

Performance Benchmarking

The following table summarizes the expected performance characteristics of the discussed analytical methods for the determination of this compound. The values are indicative and will depend on the specific instrumentation and method optimization.

ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Principle Chromatographic separation with UV detectionChromatographic separation of volatile compounds with mass detectionChromatographic separation with tandem mass spectrometric detection
Selectivity Moderate to HighHighVery High
Sensitivity Moderate (µg/mL range)High (ng/mL range)Very High (pg/mL to ng/mL range)
Sample Volatility Not requiredRequiredNot required
Derivatization Often required for sensitivityMay be required for improved chromatographyGenerally not required
Matrix Effects Can be significantLess common but possibleCan be significant, requires careful management

Stability-Indicating Method Development: The Role of Forced Degradation Studies

A crucial aspect of pharmaceutical analysis is the development of stability-indicating methods. These methods must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. Forced degradation studies are essential for developing and validating such methods.[4]

Forced degradation involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[5] The resulting degradation products are then used to challenge the specificity of the analytical method.

Hypothetical Degradation Pathways for this compound:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of piperidine-4-carboxylic acid and diethylamine.

  • Oxidation: The tertiary amine in the piperidine ring could be susceptible to oxidation, potentially forming an N-oxide.

The following diagram illustrates a potential forced degradation workflow.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (e.g., HCl) Analysis Analyze Stressed Samples and Control with Proposed Stability-Indicating Method Acid->Analysis Base Base Hydrolysis (e.g., NaOH) Base->Analysis Oxidation Oxidation (e.g., H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., Heat) Thermal->Analysis Photo Photolytic Stress (e.g., UV/Vis Light) Photo->Analysis PeakPurity Assess Peak Purity Analysis->PeakPurity MassBalance Evaluate Mass Balance Analysis->MassBalance Validation Validate Method as Stability-Indicating PeakPurity->Validation MassBalance->Validation Identification Identify and Characterize Degradation Products Validation->Identification API N,N-diethylpiperidine- 4-carboxamide (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: A workflow for forced degradation studies.

Conclusion and Recommendations

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis.

  • HPLC-UV is a suitable and cost-effective method for routine quality control and assay of the pure substance, especially when high sensitivity is not required. The need for derivatization can add complexity to the procedure.

  • GC-MS offers higher sensitivity and selectivity and is a good alternative if the compound and its potential impurities are sufficiently volatile and thermally stable.

  • LC-MS/MS is the method of choice for bioanalytical studies or for the detection of trace-level impurities and degradation products due to its unparalleled sensitivity and selectivity.

Regardless of the chosen technique, a thorough method validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the results. Furthermore, the development of a stability-indicating method through forced degradation studies is critical for ensuring the quality and safety of any pharmaceutical product containing this compound.

References

  • ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1), Current step 4 version, November 2005. [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • Bassan, A. (2017). Forced Degradation Studies for Biopharmaceuticals.
  • Patel, K. et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(02), 389–402.
  • R Discovery. Forced Degradation Studies Research Articles - Page 1. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5.
  • Rajani Patel, et al. (2021). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). International Journal of Research in Ayurveda and Pharmacy, 12(2).
  • Singh, B. & Singh, S. (2002). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Lavanya, G., et al. (2013). Analytical Method Validation: A Comprehensive Review of Current Practices. International Journal of Pharmaceutical Sciences and Research, 4(4), 1281-1294.
  • Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Agilent Technologies. (2018). GC AND GC/MS Your Essential Resource for Columns & Supplies.
  • MassBank. (2015). 4-Piperidinecarboxamide; LC-ESI-QFT; MS2; CE: 90; R=35000; [M+H]+.
  • Jones, B. R., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
  • Zhou, L., et al. (2012). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Xia, J., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256.
  • Shimadzu Corporation. (2014). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.
  • Wang, Y., et al. (2015). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Tecca, M., et al. (2006). Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography. Journal of Analytical Toxicology, 30(1), 21-26.
  • Ghasemi, E., et al. (2016). TIPS. Trends in Pharmaceutical Sciences.
  • Google Patents. (2016). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Harahap, Y., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports.
  • ResearchGate. (2023). N-(4-aminophenyl)
  • Marchetti, F., et al. (2015). Synthesis and Structural Characterization of Mixed Halide - N,N-Diethylcarbamates of Group 4 Metals, Including a Case of Unusual Tetrahydrofuran Activation. Dalton Transactions, 44(28), 12645-12655.
  • Ananthan, S., et al. (1999). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 42(18), 3537-3548.

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Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Proper Disposal of N,N-diethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N,N-diethylpiperidine-4-carboxamide. As a Senior Application Scientist, this document synthesizes regulatory mandates with practical, in-field experience to ensure your disposal practices are safe, compliant, and scientifically sound.

A Note on Data Integrity: As of the last update, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is therefore expertly extrapolated from the hazard profile of its close structural isomer, N,N-Diethylnipecotamide (N,N-diethylpiperidine-3-carboxamide, CAS No. 3367-95-1) .[1] It is a standard and prudent practice in chemical safety to treat a compound with unknown hazards as hazardous, assuming the characteristics of its closest structural analog. This approach ensures a high margin of safety.

Part 1: Chemical Profile and Hazard Identification

Understanding the intrinsic properties and potential hazards of a chemical is the foundation of its safe management. Based on its analog, this compound should be handled as a substance with the potential for irritation.

Table 1: Profile and Inferred Hazards of this compound

PropertyValue / InformationSource
Chemical Name This compound-
Synonyms N,N-diethylisonipecotamide-
Molecular Formula C10H20N2O[2]
Inferred Hazards - Causes skin irritation (H315)- Causes serious eye irritation (H319)- May cause respiratory irritation (H335)[1]
Precautionary Info Avoid breathing mist/vapors. Wear protective gloves, clothing, and eye/face protection.[1][3]

The primary causal factor for these specific handling procedures is the compound's irritant nature. Contact with skin, eyes, or the respiratory tract can lead to inflammation and discomfort, necessitating the use of appropriate Personal Protective Equipment (PPE) at all times.

Part 2: The Regulatory Framework: Understanding RCRA

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[4] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, which means the generator of the waste is responsible for it from its creation to its ultimate disposal.[4]

Compliance begins with a critical process: Waste Characterization . Every waste generator must determine if their waste is hazardous.[5] A waste is considered hazardous if it is either specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity .[6][7]

Part 3: Pre-Disposal Protocol: Waste Characterization

This is the most critical decision-making step. You must determine if your waste stream containing this compound meets the definition of hazardous waste.

Step 1: Is the waste a "Listed" Hazardous Waste? Review the EPA's F, K, P, and U lists (40 CFR Part 261).[4][6] this compound is not typically found on these lists. However, if it is mixed with a listed solvent (e.g., spent toluene), the entire mixture may be considered a listed hazardous waste.[8]

Step 2: Does the waste exhibit a hazardous "Characteristic"? You must assess the waste based on the following:

  • Ignitability (D001): Does the waste have a flashpoint below 60°C (140°F)? Is it an ignitable compressed gas or an oxidizer? While data for the specific compound is unavailable, many organic compounds are combustible. If it is dissolved in a flammable solvent like ethanol, it will likely be ignitable.

  • Corrosivity (D002): Is the waste aqueous with a pH ≤ 2 or ≥ 12.5? Can it corrode steel? This is unlikely for the pure compound but must be verified for any solution or mixture.

  • Reactivity (D003): Is the waste unstable, does it react violently with water, or generate toxic gases? Substituted piperidines are not generally known for high reactivity, but this must be considered if mixed with other chemicals.

  • Toxicity (D004-D043): Does the waste contain contaminants (e.g., heavy metals, pesticides) at concentrations above the limits defined by the Toxicity Characteristic Leaching Procedure (TCLP)?[5]

Conclusion of Characterization: Given the lack of complete data, the most protective and compliant approach is to manage all waste containing this compound as hazardous waste . This self-validating system ensures safety and regulatory adherence.

Part 4: Step-by-Step Disposal Workflow

The following protocol outlines the safe collection, storage, and disposal of this compound waste.

Workflow Diagram: Hazardous Waste Disposal Process

Disposal Workflow for this compound cluster_0 On-Site Management cluster_1 Off-Site Disposal A Step 1: Generation & PPE (Lab Coat, Gloves, Goggles) B Step 2: Waste Characterization (Assume Hazardous) A->B C Step 3: Segregate Waste (Keep away from acids/oxidizers) B->C D Step 4: Select Container (HDPE, Glass, Chemically Resistant) C->D E Step 5: Label Container ('Hazardous Waste', Name, Start Date) D->E F Step 6: Accumulate in SAA (Keep closed, <55 gallons) E->F G Step 7: Contact EHS (Arrange for pickup) F->G When container is full or time limit reached H Step 8: Transport (Licensed Professional Service) G->H I Step 9: Final Disposal (Approved TSDF) H->I

Caption: Decision workflow for handling this compound waste.

Experimental Protocol: Waste Handling and Disposal
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, don appropriate PPE:

    • Eye/Face Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: A standard laboratory coat.

  • Waste Segregation:

    • Collect waste containing this compound separately from other waste streams.

    • Causality: As a precautionary measure based on the general reactivity of amines, do not mix this waste with strong oxidizing agents or strong acids to prevent potential exothermic or violent reactions.

  • Container Selection and Management:

    • Use a designated, chemically compatible, and leak-proof container (e.g., High-Density Polyethylene (HDPE) or glass).

    • The container must have a secure, tight-fitting lid.

    • Keep the container closed at all times except when adding waste. This is a critical EPA requirement to prevent the release of vapors.[9]

  • Waste Accumulation and Labeling:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9]

    • The moment the first drop of waste enters the container, it must be labeled.[10][11]

    • The label must include, at a minimum:

      • The words "Hazardous Waste" .[9][12]

      • The full chemical name: "this compound" and any other components in the mixture. Do not use abbreviations.

      • The date on which accumulation began (the date the first waste was added).[9]

  • Arranging for Final Disposal:

    • Your institution's Environmental Health & Safety (EHS) department is your primary resource. Contact them to schedule a pickup for your properly labeled hazardous waste container.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

    • Disposal must be conducted by a licensed professional waste disposal service that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]

Part 5: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.

  • Don PPE: Wear appropriate PPE, including respiratory protection if vapors are significant.

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or earth.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container. Label the container appropriately as spill debris containing this compound.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

By adhering to this rigorous, safety-first protocol, you ensure that the final step in your research—disposal—is conducted with the same level of precision and responsibility as the experiment itself, safeguarding yourself, your colleagues, and the environment.

References

  • A Brief Guide To Hazardous Waste Container Labeling & Marking. (n.d.). Hazardous Waste Experts. Retrieved January 14, 2026, from [Link]

  • A Brief Guide To Hazardous Waste Container Labeling Requirements. (2021, December 21). Hazardous Waste Experts. Retrieved January 14, 2026, from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved January 14, 2026, from [Link]

  • Berg Compliance Solutions, LLC. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. Retrieved January 14, 2026, from [Link]

  • Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved January 14, 2026, from [Link]

  • Indiana Department of Environmental Management. (2014, March 7). Understanding the Hazardous Waste Determination Process. Retrieved January 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers. Retrieved January 14, 2026, from [Link]

  • MLI Environmental. (2025, February 21). Hazardous Waste Label Requirements | EPA & DOT Compliance. Retrieved January 14, 2026, from [Link]

  • AMI Environmental. (n.d.). Understanding RCRA Waste Characterization. Retrieved January 14, 2026, from [Link]

  • New Pig Corporation. (n.d.). RCRA 101 Part 2: How to Make Hazardous Waste Determinations. Retrieved January 14, 2026, from [Link]

  • Georganics Ltd. (2011, February 7). SAFETY DATA SHEET: N,N-DIETHYLNIPECOTAMIDE (TECH.). Retrieved January 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). N,N-diethyl-1-methylpiperidine-4-carboxamide. Retrieved January 14, 2026, from [Link]

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×

Retrosynthesis Analysis

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N,N-diethylpiperidine-4-carboxamide

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